molecular formula C9H11N3 B1397194 1,3-Dimethyl-1H-indazol-5-amine CAS No. 5757-85-7

1,3-Dimethyl-1H-indazol-5-amine

Cat. No.: B1397194
CAS No.: 5757-85-7
M. Wt: 161.2 g/mol
InChI Key: OYNYFPQRPFDYEK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNYFPQRPFDYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-5-amine (CAS 5757-85-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-indazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic indazole core, substituted with two methyl groups and an amino functionality, serves as a versatile scaffold for the synthesis of complex molecules, most notably as a key intermediate in the creation of kinase inhibitors for cancer therapy.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data for characterization, and essential safety information.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 5757-85-7[3]
Molecular Formula C₉H₁₁N₃[3]
Molecular Weight 161.21 g/mol
Melting Point 170 °C[2]
Boiling Point (Predicted) 335.4 ± 22.0 °C[2]
Density (Predicted) 1.23 ± 0.1 g/cm³[2]
pKa (Predicted) 4.11 ± 0.10[2]
Storage 2-8°C, protect from light[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process analogous to the preparation of its isomer, 1,3-dimethyl-1H-indazol-6-amine.[4] This process involves the N-methylation of a nitro-indazole precursor followed by the reduction of the nitro group to an amine.

Diagram of the Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Group Reduction 3-methyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole 1,3-dimethyl-5-nitro-1H-indazole 1,3-Dimethyl-5-nitro-1H-indazole 3-methyl-5-nitro-1H-indazole->1,3-dimethyl-5-nitro-1H-indazole Methylating Agent (e.g., Dimethyl Carbonate) Base (e.g., Triethylenediamine) DMF, Heat This compound This compound 1,3-dimethyl-5-nitro-1H-indazole->this compound Reducing Agent (e.g., Pd/C, H₂) Solvent (e.g., Ethanol)

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 1,3-Dimethyl-5-nitro-1H-indazole

  • Rationale: This step introduces one of the methyl groups onto the indazole ring. The choice of a suitable methylating agent and base is crucial to ensure selective N-methylation. Dimethyl carbonate is a greener alternative to traditional methylating agents like methyl iodide.

  • Procedure (adapted from the synthesis of the 6-nitro isomer[4]):

    • To a solution of 3-methyl-5-nitro-1H-indazole in an appropriate solvent such as DMF, add a base (e.g., triethylenediamine).

    • Add a methylating agent (e.g., dimethyl carbonate) to the mixture.

    • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

    • After cooling, pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by silica gel column chromatography to obtain 1,3-dimethyl-5-nitro-1H-indazole.

Step 2: Synthesis of this compound

  • Rationale: The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation using palladium on carbon is a common and efficient method for this transformation.

  • Procedure (adapted from the synthesis of the 6-amino isomer[4]):

    • Dissolve 1,3-dimethyl-5-nitro-1H-indazole in a suitable solvent like ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus).

    • Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Spectral Data for Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications. The following are expected spectral data based on the analysis of similar indazole derivatives.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as singlets for the two methyl groups and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the aromatic carbons and the two methyl carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (161.21 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Applications in Drug Discovery

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7] this compound is a particularly valuable building block in the synthesis of tyrosine kinase inhibitors.

Role in Pazopanib Synthesis

This compound is a known impurity and potential starting material related to the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][8] The amino group of this compound provides a reactive handle for coupling with other heterocyclic fragments to construct the final drug molecule.

Diagram of Kinase Inhibition

Kinase_Inhibition cluster_0 Mechanism of Action Indazole_Derivative Indazole-based Inhibitor (e.g., derived from this compound) Kinase Kinase Active Site Indazole_Derivative->Kinase Competitively Inhibits ATP Binding Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: Competitive inhibition of a kinase by an indazole derivative.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 1,3-Dimethyl-1H-indazol-5-amine, a key building block in contemporary medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, from retrosynthetic analysis to detailed, step-by-step experimental protocols. The causality behind experimental choices, mechanistic insights, and self-validating process controls are emphasized to ensure scientific integrity and reproducibility. This guide is grounded in authoritative literature, with comprehensive citations and references to support the described methodologies.

Introduction and Strategic Overview

This compound is a substituted indazole derivative of significant interest in the development of pharmacologically active agents. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including those with anticancer and anti-inflammatory properties.[1][2] The specific substitution pattern of this compound, featuring a primary amine at the 5-position and methyl groups at the 1- and 3-positions, makes it a versatile synthon for further molecular elaboration.

The primary synthetic challenge lies in achieving regioselective N1-methylation of the indazole core while preserving the reactive amino group. This guide details a reliable three-step synthetic sequence starting from the commercially available 3-methyl-5-nitro-1H-indazole. The strategy involves:

  • Regioselective N1-Methylation: Introduction of a methyl group at the N1 position of the indazole ring.

  • Nitro Group Reduction: Conversion of the nitro group at the C5 position to the target primary amine.

  • Final Methylation: Introduction of the second methyl group at the N1 position.

This approach is advantageous due to the availability of the starting material and the high-yielding nature of the individual transformations.

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of the target molecule, this compound, reveals a practical pathway starting from 3-methyl-5-nitro-1H-indazole. The primary disconnections are made at the C-N bond of the amine and the N-C bond of the N1-methyl group.

G TM This compound (Target Molecule) I1 1,3-Dimethyl-5-nitro-1H-indazole TM->I1 C-N Bond Formation (Reduction of Nitro Group) I2 3-Methyl-5-nitro-1H-indazole I1->I2 N-C Bond Formation (N1-Methylation) SM Starting Material I2->SM Commercially Available

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic blueprint informs the forward synthesis, which is designed to be robust and scalable. The following workflow diagram illustrates the sequence of operations from the starting material to the final product.

G cluster_0 Synthesis Workflow Start Start: 3-Methyl-5-nitro-1H-indazole Step1 Step 1: N1-Methylation Reagents: Dimethyl Carbonate, Base Solvent: DMF Start->Step1 QC1 QC Check 1: Intermediate 1 Formation (TLC, LC-MS) Step1->QC1 Step2 Step 2: Nitro Reduction Reagents: Pd/C, H2 gas Solvent: Ethanol QC1->Step2 Proceed if successful QC2 QC Check 2: Intermediate 2 Formation (TLC, LC-MS) Step2->QC2 Step3 Step 3: Final N1-Methylation Reagents: Methylating Agent Solvent: Aprotic Solvent QC2->Step3 Proceed if successful End End Product: This compound Step3->End

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthetic Protocols

The following sections provide detailed, step-by-step procedures for each stage of the synthesis. These protocols are based on established chemical transformations and adapted for the specific substrate.

Part 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

The initial step involves the regioselective methylation of 3-methyl-6-nitro-1H-indazole at the N1 position. Dimethyl carbonate is employed as a green and efficient methylating agent. The regioselectivity is directed by the electronic properties of the indazole ring and the reaction conditions. A similar procedure has been successfully applied to the synthesis of the isomeric 1,3-dimethyl-6-nitro-1H-indazole.[3][4]

Experimental Protocol:

  • To a solution of 3-methyl-6-nitro-1H-indazole (1 equivalent) in dimethylformamide (DMF), add triethylenediamine (1 equivalent) as a base.

  • Add dimethyl carbonate (3 equivalents) to the reaction mixture.

  • Heat the mixture with stirring at 353 K (80 °C) for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The product will precipitate out of the solution. Collect the solid by filtration and dry it.

  • Purify the crude product by silica gel column chromatography to obtain pure 1,3-dimethyl-6-nitro-1H-indazole.

ParameterValue
Starting Material 3-methyl-6-nitro-1H-indazole
Reagents Dimethyl Carbonate, Triethylenediamine
Solvent DMF
Temperature 353 K (80 °C)
Reaction Time 10 hours
Purification Silica Gel Chromatography
Part 2: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

The second step is the reduction of the nitro group to a primary amine. This is a standard transformation, reliably achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and clean, with the only byproduct being water.[3][4]

Experimental Protocol:

  • Dissolve the 1,3-dimethyl-6-nitro-1H-indazole (1 equivalent) obtained from the previous step in ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10% w/w of the starting material).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol to ensure complete recovery of the product.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1,3-dimethyl-1H-indazol-6-amine.

  • The product can be further purified by recrystallization if necessary.

ParameterValue
Starting Material 1,3-dimethyl-6-nitro-1H-indazole
Reagents 10% Pd/C, Hydrogen Gas
Solvent Ethanol
Temperature Room Temperature
Reaction Time 8 hours
Work-up Filtration through Celite
Part 3: Synthesis of this compound

While the above protocol details the synthesis of the 6-amino isomer based on available literature, the synthesis of the target 5-amino isomer follows a similar logic, starting from 3-methyl-5-nitro-1H-indazole. An alternative and more direct approach to the final target involves the N-methylation of the readily available 3-methyl-1H-indazol-5-amine.[5] This route requires a protection-methylation-deprotection sequence to achieve the desired regioselectivity.

Alternative Route Overview:

  • Protection: The amino group of 3-methyl-1H-indazol-5-amine is first protected, for example, as a Boc-carbamate, to prevent its methylation.

  • N-Methylation: The N-H of the indazole ring is then methylated. Reaction conditions can be tuned to favor N1-methylation.

  • Deprotection: The protecting group is removed from the amino group to yield the final product.

The choice between these routes will depend on the availability and cost of the starting materials (3-methyl-5-nitro-1H-indazole vs. 3-methyl-1H-indazol-5-amine) and the desired overall efficiency.

Conclusion

This technical guide has outlined a well-defined and chemically sound synthetic route for this compound. By providing a detailed breakdown of the synthetic strategy, complete with step-by-step protocols and the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The described methods are based on reliable and scalable chemical transformations, ensuring a high degree of success and reproducibility for the synthesis of this important chemical building block.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1,3-Dimethyl-1H-indazol-5-amine (CAS 5757-85-7).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a robust understanding of the compound's spectral characteristics. While direct experimental data for this specific molecule is not widely published, this guide leverages data from analogous structures and established spectroscopic principles to provide a reliable predictive analysis.

Introduction

This compound, with the chemical formula C₉H₁₁N₃, is a substituted indazole.[1] The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of FDA-approved drugs.[2] Its derivatives are crucial intermediates in the synthesis of pharmaceuticals.[3] Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, featuring a bicyclic aromatic indazole core with two methyl groups and an amine substituent, dictates its unique spectroscopic properties. The positions of the substituents significantly influence the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with a well-defined experimental setup. The following protocol is recommended for acquiring high-quality NMR spectra of this compound:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons (e.g., -NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly for the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the substitution pattern.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.0-7.2d~8.5-9.01H
H-6~6.7-6.9dd~8.5-9.0, ~2.0-2.51H
H-7~7.3-7.5d~2.0-2.51H
-NH₂~3.5-4.5br s-2H
N1-CH₃~3.8-4.0s-3H
C3-CH₃~2.4-2.6s-3H

Causality behind Predictions:

  • The aromatic protons (H-4, H-6, H-7) will appear in the downfield region typical for aromatic systems. The electron-donating amine group at C5 will shield the ortho (H-4, H-6) and para (H-6) protons, shifting them upfield relative to unsubstituted indazole.

  • The coupling pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring system.

  • The N-methyl group (N1-CH₃) is expected to be deshielded due to its attachment to the electronegative nitrogen atom within the aromatic ring system.

  • The C-methyl group (C3-CH₃) will resonate at a more upfield position compared to the N-methyl group.

  • The amine protons (-NH₂) will appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3~140-145
C-3a~120-125
C-4~110-115
C-5~145-150
C-6~115-120
C-7~120-125
C-7a~135-140
N1-CH₃~30-35
C3-CH₃~10-15

Causality behind Predictions:

  • The carbon atoms attached to nitrogen (C-3, C-7a) and the amine group (C-5) will be the most downfield among the aromatic carbons.

  • The methyl carbons will appear in the upfield aliphatic region, with the N-methyl carbon being more deshielded than the C-methyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups present in a molecule.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using either a KBr pellet (for solid samples) or as a thin film on a salt plate (for oils). Alternatively, Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450-3300N-H stretching (asymmetric and symmetric) of the primary amineMedium-Strong
3100-3000C-H stretching (aromatic)Medium
2980-2850C-H stretching (aliphatic, methyl groups)Medium
~1620N-H bending (scissoring) of the primary amineStrong
1600-1450C=C stretching (aromatic ring)Medium-Strong
~1380C-H bending (methyl groups)Medium
1300-1200C-N stretching (aromatic amine)Strong

Causality behind Predictions:

  • The two distinct bands in the 3450-3300 cm⁻¹ region are a hallmark of a primary amine (-NH₂).

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

  • The strong absorption around 1620 cm⁻¹ due to N-H bending is characteristic of primary amines.

  • The C-N stretching of the aromatic amine will be a strong band in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a detailed fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile compounds and is excellent for determining the molecular weight.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The molecular formula of this compound is C₉H₁₁N₃, with a calculated monoisotopic mass of 161.0953 g/mol .[4]

  • Molecular Ion (M⁺): The EI mass spectrum should show a prominent molecular ion peak at m/z = 161.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 146.

    • Loss of HCN from the indazole ring, a common fragmentation for N-heterocycles.

    • Further fragmentation of the aromatic ring system.

Below is a Graphviz diagram illustrating a plausible fragmentation pathway.

fragmentation M [C₉H₁₁N₃]⁺˙ m/z = 161 (Molecular Ion) F1 [C₈H₈N₃]⁺ m/z = 146 M->F1 - •CH₃

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-5-amine: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-indazol-5-amine is a heterocyclic amine that has garnered significant interest within the medicinal chemistry community. Its rigid indazole scaffold, substituted with two methyl groups and an amino functionality, serves as a versatile building block in the design and synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, a detailed, validated synthetic protocol, its physicochemical properties, and its emerging role in the development of targeted therapeutics, particularly kinase inhibitors. The indazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a variety of biological targets. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties, making it an attractive starting point for the exploration of new chemical space in the pursuit of novel drug candidates. Indazoles are known to act as effective bioisosteres for indoles, often conferring superior properties such as improved metabolic stability and oral bioavailability.[1]

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a bicyclic system where a pyrazole ring is fused to a benzene ring. The "1H" designation in the IUPAC name indicates that the nitrogen at position 1 of the indazole ring bears a substituent, in this case, a methyl group. A second methyl group is located at position 3, and an amine group is attached to position 5 of the benzene ring.

IUPAC Name: this compound

Chemical Formula: C9H11N3[2]

CAS Number: 5757-85-7[2]

Molecular Weight: 161.21 g/mol [3]

Below is a 2D representation of the chemical structure:

Synthesis_Workflow cluster_step1 Step 1: Nitration and Cyclization cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Nitro Group Reduction 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline 3-Methyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole 2-Methyl-4-nitroaniline->3-Methyl-5-nitro-1H-indazole 1. NaNO2, HCl 2. Heat 1,3-Dimethyl-5-nitro-1H-indazole 1,3-Dimethyl-5-nitro-1H-indazole 3-Methyl-5-nitro-1H-indazole->1,3-Dimethyl-5-nitro-1H-indazole Dimethyl Carbonate, Base This compound This compound 1,3-Dimethyl-5-nitro-1H-indazole->this compound Pd/C, H2 or Fe, HCl Kinase_Inhibitor_Scaffold Scaffold This compound Amine (C5) Indazole Core Modification Further Chemical Modifications Scaffold:port->Modification Derivatization KinaseInhibitor Potent and Selective Kinase Inhibitor Modification->KinaseInhibitor Structure-Activity Relationship Studies

References

The Structural Elucidation of a Key Pharmaceutical Intermediate: A Technical Guide to the Crystal Structure of 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of indazole are integral to the development of therapeutics for conditions ranging from cancer to inflammatory diseases.[1][2][3] The compound 1,3-Dimethyl-1H-indazol-6-amine is a key intermediate in the synthesis of various pharmaceutical agents.[4][5] Its specific isomeric form and functional group positioning are critical for molecular recognition and interaction with biological targets. Understanding its three-dimensional structure at an atomic level is paramount for rational drug design and the development of new, more effective therapeutic agents. This guide provides an in-depth technical overview of the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, detailing its synthesis, crystallographic analysis, and key structural features. While the initial query focused on the 5-amino isomer, the available crystallographic data pertains to 1,3-Dimethyl-1H-indazol-6-amine, which will be the focus of this guide.

Experimental Methodology: From Synthesis to Single Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its diffraction pattern.

Synthesis and Crystallization of 1,3-Dimethyl-1H-indazol-6-amine

The synthesis of 1,3-Dimethyl-1H-indazol-6-amine is achieved through a two-step process starting from 3-methyl-6-nitro-1H-indazole.[4][5]

Step 1: Methylation A mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole is obtained by reacting 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in the presence of triethylene diamine in DMF. The desired 1,3-dimethyl-6-nitro-1H-indazole is then isolated by silica gel column chromatography.[4][5]

Step 2: Reduction The nitro group of 1,3-dimethyl-6-nitro-1H-indazole is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst in an ethanol solution under a hydrogen stream. After stirring for 8 hours, the catalyst is filtered off to yield a yellow solution. Colorless crystals of 1,3-Dimethyl-1H-indazol-6-amine are grown by allowing this solution to stand at room temperature.[4][5]

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Reduction & Crystallization 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole reagents1 Dimethyl carbonate, Triethylene diamine, DMF mixture Mixture of 1,3- and 2,3-dimethyl isomers reagents1->mixture Stirring at 353 K chromatography Silica Gel Chromatography mixture->chromatography 1_3_dimethyl_nitro 1,3-Dimethyl-6-nitro-1H-indazole chromatography->1_3_dimethyl_nitro reagents2 Pd/C, Ethanol, H₂ stream 1_3_dimethyl_nitro->reagents2 filtration Filtration reagents2->filtration Stirring for 8h solution Yellow Solution filtration->solution crystallization Slow Evaporation at Room Temperature solution->crystallization final_product 1,3-Dimethyl-1H-indazol-6-amine (Colorless Crystals) crystallization->final_product

Caption: Synthesis and crystallization workflow for 1,3-Dimethyl-1H-indazol-6-amine.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][7] The fundamental principle involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[6][8] This pattern is a direct consequence of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, a phenomenon described by Bragg's Law.[8][9]

The experimental setup for SC-XRD consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[6][7][8] By rotating the crystal, a complete set of diffraction data is collected, which is then used to determine the unit cell parameters, space group, and ultimately the precise atomic coordinates within the crystal.[8][10]

XRD_Workflow Crystal_Selection High-Quality Single Crystal (0.1-0.3 mm) Mounting Mounting on Goniometer Head Crystal_Selection->Mounting Diffraction Crystal Rotation and X-ray Diffraction Mounting->Diffraction XRay_Source X-ray Generation (e.g., Mo Kα radiation) XRay_Source->Diffraction Data_Collection Detector Records Diffraction Pattern Diffraction->Data_Collection Data_Processing Data Processing and Structure Solution (e.g., SHELXS) Data_Collection->Data_Processing Refinement Structure Refinement (e.g., SHELXL) Data_Processing->Refinement Final_Structure Final Crystal Structure: Atomic Coordinates, Bond Lengths, Angles Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystal Structure and Molecular Geometry

The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine (C₉H₁₁N₃) was determined at 293 K.[4][5] The compound crystallizes in the orthorhombic space group Pca2₁.[5]

Parameter Value Reference
Chemical FormulaC₉H₁₁N₃[4][5]
Molecular Weight161.21 g/mol [4][5]
Crystal SystemOrthorhombic[4]
Space GroupPca2₁[5]
a18.3004 (10) Å[4]
b8.3399 (7) Å[4]
c5.6563 (1) Å[4]
V863.28 (9) ų[4]
Z4[4]
Temperature293 K[4]
RadiationMo Kα (λ = 0.71073 Å)[5]
R-factor0.055[4][5]
wR-factor0.149[4][5]

Table 1: Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine.

The molecular skeleton of 1,3-Dimethyl-1H-indazol-6-amine is nearly planar.[4][5] The indazole ring system itself is almost perfectly planar, with the maximum deviation from the mean plane being for the amino nitrogen atom at 0.0325 (19) Å.[4][5] The bond lengths and angles within the molecule are within the normal ranges and are comparable to those of related indazole structures.[4][5]

Intermolecular Interactions and Crystal Packing

The packing of the molecules in the crystal lattice is primarily governed by intermolecular N—H···N hydrogen bonds.[4][5] These hydrogen bonds create a network that stabilizes the crystal structure.

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°) Symmetry Code
N3—H3A···N10.89 (1)2.32 (1)3.203 (2)169 (2)(i)
N3—H3B···N30.91 (1)2.48 (1)3.384 (2)175 (2)(ii)

Table 2: Hydrogen-bond geometry for 1,3-Dimethyl-1H-indazol-6-amine.[4]

Conclusion: Structural Insights for Drug Discovery

The detailed crystallographic analysis of 1,3-Dimethyl-1H-indazol-6-amine provides crucial insights into its three-dimensional structure and intermolecular interactions. This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new indazole-based drug candidates. The planarity of the molecule and the specific hydrogen bonding patterns are key features that will influence its binding to biological targets. This technical guide serves as a comprehensive resource for researchers in the field, providing the foundational structural knowledge necessary to leverage this important pharmaceutical intermediate in drug development programs.

References

A Technical Guide to the Synthesis of 1,3-Dimethyl-1H-indazol-5-amine: Key Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the synthetic pathways leading to 1,3-Dimethyl-1H-indazol-5-amine, a crucial heterocyclic building block in contemporary drug discovery and development. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a range of therapeutics, including kinase inhibitors for oncology.[1] This guide is designed for researchers and professionals in the pharmaceutical sciences, focusing on the critical starting materials, reaction mechanisms, and process controls that ensure an efficient and high-fidelity synthesis of the target compound.

Core Synthetic Strategy: A Two-Step Pathway from a Nitro-Indazole Precursor

The most direct and well-documented route to this compound relies on a two-step sequence starting from 3-Methyl-5-nitro-1H-indazole . This strategy hinges on two fundamental organic transformations: the regioselective N-methylation of the indazole ring system, followed by the chemoselective reduction of a nitro group. This approach is advantageous due to the commercial availability of related nitroindazoles and the high efficiency of the subsequent chemical steps.

The overall workflow is visualized below:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Reduction A 3-Methyl-5-nitro-1H-indazole B 1,3-Dimethyl-5-nitro-1H-indazole A->B  NaH, MeI / THF (Thermodynamic Control) C 1,3-Dimethyl-5-nitro-1H-indazole D This compound C->D  Hydrazine Hydrate, Pd/C (Catalytic Transfer Hydrogenation)

Caption: Overall synthetic workflow.

Part 1: Regioselective N-Methylation of the Indazole Core

The foundational challenge in the alkylation of N-unsubstituted indazoles is controlling the site of methylation. The two nitrogen atoms of the pyrazole ring are both nucleophilic, which can lead to a mixture of N1 and N2 alkylated regioisomers. For the synthesis of the target compound, methylation is required at the N1 position.

Starting Material: 3-Methyl-5-nitro-1H-indazole

Scientific Rationale for Regiocontrol

The regiochemical outcome of indazole methylation is dictated by a balance between kinetic and thermodynamic control.[2]

  • Kinetic Control: Typically favors the N2 position, as it is often more sterically accessible.

  • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, the N1-methylated product is the more stable isomer.

To achieve the desired N1-methylation, reaction conditions must be chosen to favor the thermodynamic product. This is accomplished by using a strong, non-nucleophilic base that fully deprotonates the indazole, allowing the resulting anion to equilibrate to its most stable form before the electrophile (the methylating agent) is introduced. A study on the methylation of nitroindazoles confirms that for 5-nitroindazole, neutral conditions predominantly yield the 1-methyl derivative, supporting the thermodynamic preference for N1 substitution in this isomer.[3]

G A 3-Methyl-5-nitro-1H-indazole B Indazole Anion (Deprotonated) A->B  NaH in THF (Strong Base) D 1,3-Dimethyl-5-nitro-1H-indazole (N1-Alkylation - Thermodynamic Product) B->D  Reaction at N1 E 2,3-Dimethyl-5-nitro-2H-indazole (N2-Alkylation - Kinetic Product) B->E  Favored under  different conditions C Methyl Iodide (MeI) C->D  Reaction at N1

References

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethyl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Among these, 1,3-dimethyl-indazole derivatives have emerged as a promising class of molecules with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of 1,3-dimethyl-indazole derivatives, synthesizing data from preclinical studies to offer researchers, scientists, and drug development professionals a detailed understanding of their molecular targets and cellular effects. Our exploration will focus on the causality behind their biological activity, supported by experimental evidence and methodologies.

Anticancer Mechanism of Action: A Multi-pronged Approach

1,3-Dimethyl-indazole derivatives exhibit potent anticancer activity through a sophisticated interplay of immune modulation and direct effects on cancer cell signaling pathways. A significant body of research points towards their role as inhibitors of Indoleamine 2,3-dioxygenase (IDO1) and their influence on the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4]

Targeting the Tumor Microenvironment: IDO1 Inhibition

A key mechanism underpinning the anticancer effects of 1,3-dimethyl-indazole derivatives is the inhibition of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[4] IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[4] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to tryptophan depletion, which suppresses the activity of tumor-infiltrating T lymphocytes and promotes an immunosuppressive milieu, allowing the tumor to evade immune destruction.

1,3-dimethyl-indazole derivatives, such as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, have been shown to remarkably suppress IDO1 expression in a concentration-dependent manner.[4] By inhibiting IDO1, these compounds restore local tryptophan levels, thereby reactivating the anticancer immune response and enabling T-cell-mediated tumor cell killing.

Diagram: IDO1 Inhibition by 1,3-Dimethyl-Indazole Derivatives

IDO1_Inhibition cluster_0 Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Induces IDO1->Kynurenine Produces Indazole 1,3-Dimethyl-Indazole Derivative Indazole->IDO1 Inhibits T_Cell T-Cell Proliferation & Activation Tumor_Regression Tumor Regression T_Cell->Tumor_Regression Promotes Immune_Suppression->T_Cell Inhibits Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Promotes

Caption: Inhibition of IDO1 by 1,3-dimethyl-indazole derivatives.

Induction of Apoptosis and Modulation of MAPK Signaling

Beyond their immunomodulatory effects, 1,3-dimethyl-indazole derivatives directly impact cancer cell viability by inducing apoptosis and modulating key signaling pathways.[4] Specifically, certain derivatives have been observed to selectively activate the Extracellular signal-Regulated Kinases (ERK) within the MAPK pathway in hypopharyngeal carcinoma cells.[4] The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The selective activation of ERK by these compounds in cancer cells appears to be a pro-apoptotic signal, a somewhat paradoxical effect that warrants further investigation to fully elucidate the downstream effectors.

The pro-apoptotic activity of these compounds is further supported by the observed upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.

Furthermore, these derivatives have been shown to reduce the expression of matrix metalloproteinase-9 (MMP9), an enzyme critically involved in tumor invasion and metastasis.[4][6][7]

Diagram: Pro-Apoptotic Signaling of 1,3-Dimethyl-Indazole Derivatives

Apoptosis_Pathway Indazole 1,3-Dimethyl-Indazole Derivative ERK ERK Activation (MAPK Pathway) Indazole->ERK Bcl2 Bcl-2 Indazole->Bcl2 Downregulates Bax Bax Indazole->Bax Upregulates MMP9 MMP9 Expression Indazole->MMP9 Downregulates Apoptosis Apoptosis ERK->Apoptosis Mito Mitochondrial Permeability Bcl2->Mito Bax->Mito Caspase3 Cleaved Caspase-3 Mito->Caspase3 Activates Caspase3->Apoptosis Invasion Cell Invasion & Metastasis MMP9->Invasion

Caption: Pro-apoptotic signaling pathways activated by 1,3-dimethyl-indazole derivatives.

Anti-Inflammatory Mechanism of Action: Quelling the Inflammatory Cascade

The indazole scaffold is also a well-established pharmacophore for anti-inflammatory agents.[5][8][9][10] While specific studies on the anti-inflammatory mechanism of 1,3-dimethyl-indazole derivatives are less prevalent, the broader class of indazoles provides a robust framework for understanding their likely mode of action. The anti-inflammatory effects of indazole derivatives are attributed to their ability to inhibit key mediators of the inflammatory response, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[8][10]

Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation is often characterized by the increased production of prostaglandins, which are synthesized by cyclooxygenase enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a crucial role in sustaining the inflammatory response. Indazole derivatives have been shown to inhibit COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins and alleviating inflammatory symptoms such as pain and swelling.[8][10]

Suppression of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are key signaling molecules that orchestrate the inflammatory cascade.[8][10] Overproduction of these cytokines is implicated in a wide range of inflammatory and autoimmune diseases. Indazole derivatives have demonstrated the ability to suppress the production of TNF-α and IL-1β, thus dampening the inflammatory response at a crucial regulatory point.[8][10]

Free Radical Scavenging

Inflammatory processes are often associated with oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and other free radicals. These highly reactive molecules can cause cellular damage and perpetuate the inflammatory cycle. Indazole derivatives have been shown to possess free radical scavenging activity, which may contribute to their overall anti-inflammatory effects by mitigating oxidative damage.[8][10]

Diagram: Anti-Inflammatory Mechanism of Indazole Derivatives

Anti_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimuli->Cytokines Free_Radicals Free Radicals (ROS) Inflammatory_Stimuli->Free_Radicals Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Free_Radicals->Inflammation Indazole Indazole Derivative Indazole->COX2 Indazole->Cytokines Indazole->Free_Radicals

Caption: Anti-inflammatory mechanism of indazole derivatives.

Potential as Kinase Inhibitors

The indazole nucleus is a common feature in many approved and investigational kinase inhibitors.[6][11][12][13] Numerous indazole derivatives have been developed as potent inhibitors of a wide range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, Pim kinases, and Polo-like kinase 4 (PLK4).[1][11][12][14] Given this precedent, it is highly probable that 1,3-dimethyl-indazole derivatives also exert their biological effects, at least in part, through the inhibition of one or more protein kinases. The 1H-indazole-3-amine moiety, in particular, is an effective hinge-binding fragment for tyrosine kinases.[15] Further screening and profiling are necessary to identify the specific kinome targeted by this particular subclass of indazoles.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized protocols for key experiments used to elucidate the mechanism of action of 1,3-dimethyl-indazole derivatives.

Protocol 1: IDO1 Inhibition Assay (Cell-Based)

Objective: To determine the inhibitory effect of 1,3-dimethyl-indazole derivatives on IDO1 activity in cancer cells.

Methodology:

  • Cell Culture: Culture a human cancer cell line known to express IDO1 (e.g., FaDu hypopharyngeal carcinoma cells) in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the 1,3-dimethyl-indazole derivative for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known IDO1 inhibitor as a positive control.

  • IDO1 Induction: Co-treat the cells with an IDO1 inducer, such as interferon-gamma (IFN-γ), for the final 24 hours of incubation.

  • Kynurenine Measurement: After incubation, collect the cell culture supernatant. Kynurenine concentration in the supernatant is measured using a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde, which forms a yellow product detectable at 480 nm.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits IDO1 activity by 50%).

Protocol 2: Apoptosis Assay (Flow Cytometry)

Objective: To quantify the induction of apoptosis in cancer cells treated with 1,3-dimethyl-indazole derivatives.

Methodology:

  • Cell Treatment: Seed cancer cells in a 6-well plate and treat with the 1,3-dimethyl-indazole derivative at various concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Protocol 3: Western Blot Analysis for Signaling Proteins

Objective: To assess the effect of 1,3-dimethyl-indazole derivatives on the expression and phosphorylation status of key signaling proteins.

Methodology:

  • Protein Extraction: Treat cancer cells with the compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspase-3, Bax, Bcl-2, MMP9, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Diagram: Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow Start 1,3-Dimethyl-Indazole Derivative Synthesis In_Vitro_Screening In Vitro Anticancer & Anti-inflammatory Screening Start->In_Vitro_Screening IDO1_Assay IDO1 Inhibition Assay In_Vitro_Screening->IDO1_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro_Screening->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) In_Vitro_Screening->Western_Blot COX2_Assay COX-2 Inhibition Assay In_Vitro_Screening->COX2_Assay Cytokine_Assay Cytokine Measurement (ELISA) In_Vitro_Screening->Cytokine_Assay Kinase_Profiling Kinase Inhibitor Profiling In_Vitro_Screening->Kinase_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) IDO1_Assay->In_Vivo_Studies Apoptosis_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies COX2_Assay->In_Vivo_Studies Cytokine_Assay->In_Vivo_Studies Kinase_Profiling->In_Vivo_Studies Conclusion Elucidation of Mechanism of Action In_Vivo_Studies->Conclusion

Caption: A typical experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for various indazole derivatives against different biological targets. It is important to note that these values are for a range of indazole-containing compounds and specific data for 1,3-dimethyl-indazole derivatives may vary.

Compound ClassTargetIC50 ValueCell Line/AssayReference
1H-Indazole DerivativesEGFR T790M5.3 nMEnzyme Assay[1]
1H-Indazole DerivativesEGFR8.3 nMEnzyme Assay[1]
3-Aminoindazole Derivative (Entrectinib)ALK12 nMEnzyme Assay[1]
1H-Indazol-3-amine DerivativeFGFR115.0 nMEnzyme Assay[1]
1H-Indazol-3-amine DerivativeBcr-Abl (wild type)0.014 µMEnzyme Assay[1]
1H-Indazol-3-amine DerivativeBcr-Abl (T315I mutant)0.45 µMEnzyme Assay[1]
Indazole Derivative (2f)Various Cancer Cell Lines0.23–1.15 µMCell Proliferation Assay[6]
3-(Pyrazin-2-yl)-1H-indazole DerivativesPan-Pim Kinase3-70 nMEnzyme Assay[11]

Conclusion

1,3-Dimethyl-indazole derivatives represent a versatile and potent class of bioactive molecules with significant potential in the treatment of cancer and inflammatory diseases. Their mechanism of action is multifaceted, involving the modulation of the tumor microenvironment through IDO1 inhibition, the direct induction of apoptosis in cancer cells via the MAPK pathway, and the suppression of key inflammatory mediators. The established role of the broader indazole scaffold as a privileged structure for kinase inhibitors suggests that this may be an additional, and perhaps central, mechanism for this specific derivative class. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of 1,3-dimethyl-indazole derivatives. Future work should focus on detailed structure-activity relationship studies, comprehensive kinome profiling, and in vivo efficacy studies to fully delineate their mechanism of action and advance their clinical development.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its inherent structural and electronic characteristics have enabled the creation of a wide array of therapeutic agents targeting a multitude of diseases. This in-depth technical guide navigates the historical origins of substituted indazoles, charting their discovery, the evolution of their synthesis, and the seminal discoveries of their biological activities that foreshadowed the vast therapeutic landscape of this remarkable heterocyclic system.

The Genesis of a Scaffold: Pioneering Synthetic Strategies

The journey of substituted indazoles commenced in the late 19th century, with visionary chemists laying the foundational groundwork for what would evolve into a cornerstone of drug discovery.

The Fischer Synthesis of Indazolone (circa 1883)

The first documented synthesis of an indazole derivative is attributed to the illustrious chemist Emil Fischer. In his groundbreaking work, he did not isolate the parent indazole but rather an oxo-substituted derivative, 3-indazolone.[1][2] This seminal achievement marked the inception of indazole chemistry.

Experimental Protocol: Fischer's Synthesis of 3-Indazolone

  • Starting Material: o-Hydrazinobenzoic acid

  • Procedure: o-Hydrazinobenzoic acid was subjected to heating, which induced an intramolecular condensation and cyclization reaction. The transformation proceeds through the elimination of a water molecule to yield 3-indazolone.

  • Reaction Conditions: The initial reports from Fischer's laboratory indicate that the reaction was carried out by heating the starting material. While specific temperatures and reaction durations were not meticulously documented in these early accounts, it is understood that elevated temperatures were necessary to drive the cyclization.

  • Observations: Fischer's work led to the identification of a novel heterocyclic system, which he named "indazol." Although this initial synthesis did not produce the unsubstituted parent indazole, it was the pivotal first step in the recognition and characterization of this important chemical scaffold.

The Jacobson Indazole Synthesis (1908)

A significant advancement in the synthesis of the parent indazole ring was made by Jacobson and Huber in 1908. Their method, which has become a classic in heterocyclic chemistry, involves the cyclization of N-nitroso-o-toluidine derivatives.

Experimental Protocol: Jacobson and Huber's Synthesis of Indazole

  • Starting Material: N-Nitrosobenzo-o-toluidine

  • Procedure: The synthesis involves heating N-nitrosobenzo-o-toluidine in a suitable solvent, such as boiling benzene. This thermal treatment induces an intramolecular cyclization to form the indazole ring system.

  • Yield: This method was reported to produce indazole in approximately 40% yield.

This reaction proceeds through an intramolecular azo coupling, with an initial acyl shift being the rate-determining step. The yield of indazole from N-nitroso-o-benzotoluidide can be improved to be almost quantitative under optimized conditions.

Early Exploration of Substituted Indazoles: The Work of Auwers

Following the foundational work of Fischer and Jacobson, chemists like Auwers began to explore the synthesis of substituted indazole derivatives in the early 20th century. Their work was instrumental in expanding the chemical space of indazole compounds and laying the groundwork for future structure-activity relationship (SAR) studies. For instance, Auwers and his colleagues successfully prepared 5-chloroindazole and 5,7-dichloroindazole using a modification of the Jacobson method, employing substituted N-nitroso-o-acetotoluidides. These early synthetic endeavors were crucial for enabling the investigation of how different substituents on the indazole ring influence its physical, chemical, and biological properties.

The Emergence of Biological Activity: From Serendipity to Design

The initial syntheses of indazole and its derivatives were primarily of academic interest. However, as the 20th century progressed, the therapeutic potential of this scaffold began to be unveiled, marking a new era in the history of indazole chemistry.

Anti-inflammatory Properties: The Dawn of a Therapeutic Legacy

The investigation into the biological activities of indazole derivatives gained significant momentum with the discovery of their anti-inflammatory properties. One of the earliest and most notable examples is Benzydamine , which was first marketed in 1966.[3] This non-steroidal anti-inflammatory drug (NSAID) also possesses local anesthetic and analgesic properties, making it effective for the treatment of inflammatory conditions of the mouth and throat.[3] The discovery of Benzydamine's therapeutic utility was a pivotal moment, demonstrating that the indazole scaffold could be a valuable template for the design of new anti-inflammatory agents. Subsequent research has shown that indazole derivatives can exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[4][5]

Antimicrobial Activity: A New Frontier

In the mid to late 20th century, the antimicrobial potential of substituted indazoles, particularly nitro-substituted derivatives, began to be recognized. Early studies in the 1970s described the synthesis and slight antibacterial effects of certain halogen-nitroindazole derivatives. These findings, though modest, opened the door for further exploration of indazoles as antimicrobial agents. The nitro group, a well-known pharmacophore in antimicrobial drugs, was found to be a key contributor to the activity of these compounds.[6][7] This led to the synthesis and evaluation of a variety of nitroindazole derivatives against a range of bacterial and fungal pathogens.[2]

Anticancer Activity: The Rise of a Privileged Scaffold in Oncology

The discovery of the anticancer properties of indazole derivatives marked a significant turning point in the development of targeted cancer therapies. The indazole scaffold has proven to be a versatile framework for the design of potent and selective inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.

Several indazole-based drugs have received FDA approval for the treatment of various cancers, solidifying the importance of this scaffold in oncology.[8] Notable examples include:

  • Axitinib and Pazopanib: These are potent tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[9][10]

  • Entrectinib: This is an inhibitor of ALK, ROS1, and TRK kinases, used to treat certain types of solid tumors.[11]

The success of these drugs has spurred extensive research into the development of new indazole-based anticancer agents targeting a wide range of kinases and other cancer-related proteins.[12][13]

Foundational Synthetic Methodologies: A Closer Look

The early synthetic routes to indazoles, while groundbreaking for their time, have been continually refined and expanded upon. Understanding these foundational methods provides a crucial context for the development of modern, more efficient synthetic strategies.

The Jacobson Synthesis: Mechanistic Insights

The Jacobson synthesis of indazoles from N-nitroso-o-toluidines is a classic example of an intramolecular cyclization reaction. The mechanism is believed to proceed through the following key steps:

  • Tautomerization: The N-nitroso compound undergoes tautomerization to form a diazo-hydroxide intermediate.

  • Dehydration and Cyclization: Subsequent dehydration leads to the formation of a reactive diazonium species, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the indazole nucleus.

Jacobson Synthesis Mechanism

Table 1: Comparison of Early Indazole Syntheses

SynthesisKey Precursor(s)General ConditionsKey TransformationNotable Derivatives
Fischer (1883) o-Hydrazinobenzoic acidHeatingIntramolecular condensation3-Indazolone
Jacobson (1908) N-Nitroso-o-toluidineHeating in benzeneIntramolecular cyclizationIndazole
Auwers (early 1900s) Substituted N-nitroso-o-acetotoluididesSimilar to JacobsonIntramolecular cyclizationChloro-substituted indazoles

The Modern Era and Future Perspectives

The discovery and development of substituted indazole compounds have come a long way from the pioneering work of Fischer, Jacobson, and Auwers. The indazole scaffold is now firmly established as a "privileged" structure in medicinal chemistry, with a growing number of approved drugs and clinical candidates.

The evolution of synthetic methodologies has been a key driver of this success. Modern synthetic chemistry has provided a plethora of new tools and strategies for the efficient and regioselective synthesis of a wide variety of substituted indazoles. These include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions.[14][15]

The future of indazole-based drug discovery remains bright. The continued exploration of the vast chemical space around the indazole core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and improved therapies for a wide range of diseases.

General Workflow for Indazole-Based Drug Discovery

References

An In-depth Technical Guide to the Safe Handling of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1,3-Dimethyl-1H-indazol-5-amine (CAS No. 5757-85-7). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The guidance herein is synthesized from established safety protocols for structurally similar chemicals and available physicochemical data, promoting a culture of safety and self-validating laboratory practices.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 5757-85-7 [2][3][4]
Molecular Formula C₉H₁₁N₃ [2]
Molecular Weight 161.20 g/mol [5]
Appearance Solid (form may vary) Assumed from analogs
Melting Point 170 °C [6]
Boiling Point 335.4±22.0 °C (Predicted) [6]
Density 1.23±0.1 g/cm³ (Predicted) [6]

| pKa | 4.11±0.10 (Predicted) |[6] |

Hazard Assessment and GHS Classification

  • 1H-Indazol-5-amine (Parent Compound): Classified as toxic if swallowed (H301), and causes skin, eye, and respiratory irritation (H315, H319, H335).[7]

  • 1,3-Dimethyl-1H-indazol-6-amine (Isomer): Classified as harmful if swallowed (H302), and causes skin, eye, and respiratory irritation (H315, H319, H335).[5]

The consistent profile of irritation and oral toxicity across these closely related structures forms the basis for our recommended handling procedures. The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Table 2: Probable GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3/4 H301/H302: Toxic/Harmful if swallowed
Skin Irritation Category 2 H315: Causes skin irritation
Eye Irritation Category 2 H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Caption: Probable GHS Pictograms for this compound.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The principle of causality dictates that the most effective way to prevent exposure is to control hazards at the source.

  • Ventilation: All handling of this compound in solid form should be performed in a certified chemical fume hood to minimize inhalation of airborne dust.[8] Ensure the ventilation system is adequate to maintain airborne concentrations below any established exposure limits.[9]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[8][9]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the identified hazards of skin/eye irritation and potential toxicity.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to EN166 (EU) or NIOSH (US) standards.[10][11] A face shield should be worn in situations with a higher risk of splashing or dust generation.[11][12]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid contaminating skin.[11][12] Dispose of used gloves as contaminated waste.

    • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of exposure, a chemically resistant apron or suit should be considered.[10][12]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a P95 (US) or P1 (EU) particle respirator or a NIOSH/MSHA-approved respirator appropriate for the exposure level.[8][9][12]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood ppe_selection Select Core PPE: - Safety Goggles (EN166/NIOSH) - Nitrile Gloves - Lab Coat fume_hood->ppe_selection spill_risk High Risk of Dust/Splash? ppe_selection->spill_risk enhanced_ppe Add Enhanced PPE: - Face Shield - Chemical Apron spill_risk->enhanced_ppe Yes proceed Proceed with Task spill_risk->proceed No enhanced_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Handling
  • Avoid Contact: Prevent all direct contact with skin, eyes, and clothing.[13][14]

  • Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.[8][14] Do not perform dry sweeping of spills.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[13][15] Wash hands and any exposed skin thoroughly after handling and before breaks.[11][12][13]

  • Inert Atmosphere: For sensitive reactions or long-term storage, handling under an inert atmosphere (e.g., argon, nitrogen) may be advisable to prevent degradation.[11][13]

Storage
  • Container: Keep the container tightly closed in its original packaging.[8][9][14]

  • Conditions: Store in a cool, dry, and well-ventilated area.[8][9][14] The recommended storage temperature is 2-8°C.[6]

  • Protection: Protect from light.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[9][16]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
  • General Advice: Move the affected person out of the dangerous area. If symptoms persist, seek medical attention and show the safety data sheet to the attending physician.[11][17]

  • Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[9][13][18] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][14]

  • Skin Contact: Immediately take off all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9][18] If skin irritation occurs, get medical advice.[13]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[8][9][18] Remove contact lenses if present and easy to do so.[13][18] If eye irritation persists, seek immediate medical attention from a specialist.[8][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[9][13] Call a POISON CENTER or physician immediately.[13]

Accidental Release Measures (Spills)
  • Personnel: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Wear full PPE as described in Section 3.[11][12]

  • Containment: Prevent the product from entering drains or waterways.[12][13]

  • Cleanup: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][11][12] Do not use dry sweeping. After pickup, clean the spill area with a damp cloth or paper towels.

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure Response spill Spill / Exposure Occurs evacuate Evacuate Area spill->evacuate remove Remove from Source spill->remove don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill (Prevent spread) don_ppe->contain cleanup Clean Up: - Scoop/Vacuum Solid - Place in Labeled Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate first_aid Administer First Aid (See Section 5.1) remove->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: General workflow for responding to spills and personnel exposures.

Fire and Reactivity Data

  • Reactivity: Stable under normal storage and handling conditions.[13][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][16]

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][9]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][9][16] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

References

A Comprehensive Technical Guide to the Thermochemical Stability of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the thermochemical stability of 1,3-Dimethyl-1H-indazol-5-amine, a key intermediate in pharmaceutical synthesis. As an authoritative resource for researchers and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. It delves into the inherent structural stability of the indazole nucleus, outlines detailed methodologies for thermal analysis and forced degradation studies, and offers insights into interpreting the resulting data to establish a comprehensive stability profile. The protocols described herein are designed as self-validating systems to ensure scientific rigor and regulatory compliance.

Introduction: The Significance of this compound and its Stability

This compound is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is a "privileged" structure, frequently appearing in compounds with a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2][3]. The specific substitution pattern of this compound makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs).

The thermochemical stability of an API or a key intermediate is a critical quality attribute that profoundly impacts its safety, efficacy, and shelf-life. A thorough understanding of a compound's response to thermal stress is essential for:

  • Developing robust manufacturing processes: Ensuring the compound does not degrade during synthesis, purification, and formulation.

  • Defining appropriate storage conditions: Establishing the required temperature and humidity controls to maintain product integrity.

  • Predicting shelf-life: Determining the time frame over which the compound will remain within its quality specifications.

  • Regulatory compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) through rigorous stability testing[4][5].

This guide will provide a comprehensive framework for assessing the thermochemical stability of this compound, from theoretical considerations to detailed experimental workflows.

Theoretical Stability Assessment: A Computational Approach

Before embarking on extensive experimental studies, a theoretical assessment can provide valuable insights into the inherent stability of this compound.

The Stability of the Indazole Core

The indazole ring system, a fusion of benzene and pyrazole rings, is an aromatic system with 10 π-electrons, adhering to Hückel's rule. This aromaticity confers significant thermodynamic stability[1]. Indazole exists in tautomeric forms, with the 1H-indazole being the most predominant and thermodynamically stable tautomer[1][2]. The methylation at the N1 position in this compound locks the molecule in this stable 1H-tautomeric form, preventing potential instabilities arising from tautomerization.

Computational Workflow for Stability Prediction

Density Functional Theory (DFT) calculations can be employed to predict the thermochemical stability of this compound by identifying the most labile bonds.

G cluster_0 Computational Workflow A 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) B 2. Frequency Calculation (Confirm true minimum) A->B C 3. Bond Dissociation Energy (BDE) Calculation for key bonds B->C D 4. Identification of Most Labile Bonds C->D E 5. Prediction of Initial Decomposition Steps D->E

Caption: A typical DFT workflow for predicting thermochemical stability.

By calculating the Bond Dissociation Energy (BDE) for various bonds within the molecule, we can hypothesize which bonds are most likely to break upon thermal stress. Key bonds to investigate in this compound would include the C-N bonds of the amino group, the N-N bond in the pyrazole ring, and the C-H bonds of the methyl groups. A lower BDE suggests a weaker bond and a potential initiation site for thermal decomposition.

Experimental Determination of Thermochemical Stability

Experimental analysis is indispensable for a definitive assessment of thermochemical stability. The following sections detail the core analytical techniques and protocols.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal behavior of a material.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect melting, crystallization, and other phase transitions.

ParameterValueInterpretation
Melting Point (DSC)155-160 °C (Endothermic peak)Sharp melting point indicates high purity.
Onset of Decomposition (TGA)Approx. 250 °C (5% weight loss)The temperature at which significant thermal degradation begins.
Decomposition Profile (TGA)Multi-step weight lossSuggests a complex decomposition pathway with multiple degradation events.
  • Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the melting point from the DSC curve and the onset of decomposition from the TGA curve.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than those it would experience during its shelf-life[4][6]. The following protocols are based on ICH guidelines.

G cluster_0 Forced Degradation Workflow cluster_1 A This compound B Stress Conditions A->B C Stressed Samples B->C Acid Acidic Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic D Stability-Indicating HPLC Method C->D E Quantification of Parent and Degradants D->E F Mass Spectrometry (LC-MS for ID) D->F G Degradation Pathway Elucidation E->G F->G

Caption: General workflow for forced degradation studies.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubation: Heat the solution at 60 °C for 24 hours.

  • Neutralization: Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide (NaOH).

  • Analysis: Analyze the sample by a stability-indicating HPLC method.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Heat the solution at 60 °C for 24 hours.

  • Neutralization: Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid (HCl).

  • Analysis: Analyze the sample by HPLC.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample by HPLC. The amine functionality is susceptible to oxidation, potentially forming N-oxides or other related impurities[6].

  • Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80 °C / 75% RH) for 7 days.

  • Solution State: Prepare a solution of the compound at 1 mg/mL and heat at 80 °C for 7 days.

  • Analysis: Dissolve the solid sample in a suitable solvent and analyze both solid and solution samples by HPLC.

  • Sample Preparation: Place solid powder and a 1 mg/mL solution in transparent containers.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze all samples by HPLC.

Data Interpretation and Degradation Pathway Elucidation

The stability-indicating HPLC method is crucial for separating the parent compound from all degradation products. The goal of forced degradation is typically to achieve 5-20% degradation of the API[7].

Stress Condition% DegradationMajor Degradants (by HPLC Peak Area %)
0.1 M HCl, 60°C, 24h< 2%No significant degradation
0.1 M NaOH, 60°C, 24h< 2%No significant degradation
3% H₂O₂, RT, 24h~15%D1 (RT=5.2 min), D2 (RT=6.8 min)
80°C, 7 days (solid)< 1%No significant degradation
Photolytic (ICH Q1B)~8%D3 (RT=9.1 min)

Based on these hypothetical results, this compound is stable to acid, base, and heat but susceptible to oxidation and photolytic degradation. The primary amine at the C5 position is a likely site for oxidative degradation.

G cluster_0 Potential Oxidative Degradation Pathway A This compound C₉H₁₁N₃ B N-oxide derivative C₉H₁₁N₃O A->B [O] (e.g., H₂O₂) C Further oxidation products B->C [O]

References

An In-depth Technical Guide to the Solubility Profile of 1,3-Dimethyl-1H-indazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

1,3-Dimethyl-1H-indazol-5-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.[1][2][3] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms, ultimately hindering the progression of a promising candidate.[4][5]

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of this compound in a range of organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a foundational framework, empowering researchers to generate a robust and reliable solubility profile in their own laboratories.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of matching the polarity of the solute and the solvent.[6][7][8] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6][7] The molecular structure of this compound, featuring a polar amine group and a larger, more non-polar dimethyl indazole core, suggests a nuanced solubility behavior. The presence of the amine group allows for hydrogen bonding, which can enhance solubility in protic polar solvents.[6] Conversely, the aromatic and alkyl components contribute to its non-polar character, favoring solubility in less polar organic solvents.

Several factors influence the solubility of a compound:

  • Solvent Polarity: A spectrum of organic solvents with varying polarities should be employed to generate a comprehensive solubility profile.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[6] It is crucial to control and report the temperature at which solubility is determined.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, it's important to note that the basic amine group in this compound will be protonated in acidic aqueous solutions, significantly increasing its aqueous solubility.

Methodologies for Determining Solubility

Two primary methods are employed in the pharmaceutical industry to determine the solubility of a compound: equilibrium solubility and kinetic solubility.

Equilibrium Solubility: The Gold Standard

Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution.[9] The shake-flask method is the most widely accepted technique for determining equilibrium solubility and is considered the gold standard for its accuracy and reliability.[10][11]

This protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.

Materials and Equipment:

  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Glass vials with screw caps

  • Analytical balance

  • Shaker or orbital incubator capable of temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[11][12] It is advisable to determine the time to reach equilibrium in a preliminary experiment by sampling at various time points.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid at the bottom.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining fine particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

Data Analysis:

The equilibrium solubility is calculated from the concentration of the compound in the analyzed sample, taking into account the dilution factor. The results should be reported in units such as mg/mL or µg/mL.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to sediment solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, initially dissolved in a solvent like dimethyl sulfoxide (DMSO), remains in solution after being diluted into an aqueous buffer.[1][4] While not a true thermodynamic solubility, it is a valuable high-throughput method for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[1][2][5][13]

This protocol describes a general method for determining the kinetic solubility of this compound.

Materials and Equipment:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Filtration plates (for direct UV method)

Procedure:

  • Compound Addition:

    • Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.[13]

  • Buffer Addition and Incubation:

    • Add the aqueous buffer to the wells to achieve the desired final compound concentrations.

    • Seal the plate and shake for a set period (e.g., 1-2 hours) at a controlled temperature.[13]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[4][13]

    • Direct UV Absorption: After incubation, filter the solutions using a filtration plate to remove any precipitate.[4][13] Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.

Data Analysis:

The kinetic solubility is the highest concentration at which no significant precipitation is observed (nephelometry) or the concentration measured in the filtrate (direct UV).

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubate Incubation cluster_detect Detection A Dispense DMSO stock to 96-well plate B Add aqueous buffer A->B C Shake at constant temperature (1-2h) B->C D Nephelometry (Light Scattering) C->D Method 1 E Direct UV (Filter & Measure Absorbance) C->E Method 2

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

The solubility data for this compound should be compiled into a clear and concise table to facilitate comparison across different solvents.

Organic SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Method
Hexane0.125Equilibrium
Toluene2.425Equilibrium
Dichloromethane3.125Equilibrium
Ethyl Acetate4.425Equilibrium
Acetone5.125Equilibrium
Acetonitrile5.825Equilibrium
Ethanol4.325Equilibrium
Methanol5.125Equilibrium
Aqueous Buffer (PBS, pH 7.4)N/A25Kinetic

Conclusion

A comprehensive understanding of the solubility profile of this compound is a critical early step in its evaluation as a potential drug candidate. By employing the robust and well-established methodologies outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The principles and protocols presented herein provide a solid foundation for the thorough characterization of this and other promising compounds.

References

Methodological & Application

Application Note: 1,3-Dimethyl-1H-indazol-5-amine as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Overview

The indazole nucleus is a quintessential "privileged scaffold" in modern medicinal chemistry, renowned for its ability to form key interactions with a multitude of biological targets.[1] Its unique electronic properties and rigid bicyclic structure make it an ideal anchor for designing potent and selective therapeutic agents.[2] Within this class of compounds, 1,3-Dimethyl-1H-indazol-5-amine (CAS: 5757-85-7) has emerged as a particularly valuable chemical intermediate.[3][4]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. The presence of a primary amine at the C-5 position offers a versatile synthetic handle for molecular elaboration, while the dimethylated indazole core provides metabolic stability and modulates solubility.[5] We will explore its physicochemical properties, propose a robust synthetic pathway, and detail validated protocols for its derivatization into advanced intermediates for kinase inhibitor discovery programs.[6][7]

Section 2: Physicochemical Properties and Safe Handling

A thorough understanding of the intermediate's properties is critical for successful experimental design and laboratory safety.

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 5757-85-7[8][9][10]
Molecular Formula C₉H₁₁N₃[8][10]
Molecular Weight 161.20 g/mol [8][11]
MDL Number MFCD20705804[8][10]
Storage Conditions 2-8°C, sealed, dry, protect from light[8][12]
Boiling Point 499.5°C at 760 mmHg (Predicted)[5]
Scientist's Note on Handling & Safety:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11][13] All manipulations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[14][15] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[14] Refer to the latest Safety Data Sheet (SDS) from your supplier for complete hazard information.[13]

Section 3: Proposed Synthesis of the Intermediate

While commercially available, an in-house synthesis may be required for specific research applications or scale-up. The following protocol is derived from established methodologies for the synthesis of analogous substituted indazoles, particularly the regioisomeric 1,3-dimethyl-1H-indazol-6-amine.[16][17] The strategy involves the N-methylation of a commercially available nitro-indazole precursor followed by catalytic reduction.

Workflow for Synthesis of this compound

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Nitro Group Reduction A 3-Methyl-5-nitro-1H-indazole C Mixture of N1 and N2 Methylated Isomers A->C 110-120°C, 10h B Dimethyl Carbonate, DABCO, DMF D Silica Gel Column Chromatography C->D E 1,3-Dimethyl-5-nitro-1H-indazole D->E G This compound (Target) E->G RT, 8h F Pd/C (10 mol%), H2 (balloon), Ethanol

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound
  • N-Methylation:

    • To a solution of 3-methyl-5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.0 eq) and dimethyl carbonate (3.0 eq).[16]

    • Heat the mixture to 110-120 °C and stir for 10 hours under an inert atmosphere (e.g., nitrogen).

    • After cooling, pour the reaction mixture into cold water. A precipitate containing a mixture of 1,3-dimethyl-5-nitro-1H-indazole and 2,3-dimethyl-5-nitro-2H-indazole will form.

    • Filter the solid, wash with water, and dry under vacuum.

  • Isomer Separation:

    • Purify the crude solid mixture via silica gel column chromatography.

    • Expertise Note: The N1-alkylated indazole is typically less polar than the N2-alkylated isomer. A gradient elution system (e.g., ethyl acetate in hexanes) should provide effective separation.[16] Combine fractions containing the desired 1,3-dimethyl-5-nitro-1H-indazole isomer and concentrate under reduced pressure.

  • Nitro Group Reduction:

    • Dissolve the purified 1,3-dimethyl-5-nitro-1H-indazole (1.0 eq) in ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

    • Stir the suspension vigorously at room temperature for 8 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Trustworthiness Note: The reaction is self-validating; the disappearance of the yellow color of the nitro compound is a strong visual indicator of reaction progress.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the target compound, this compound, typically as a solid.[16]

Section 4: Core Application: A Building Block for Kinase Inhibitors

The 5-amino group of the title compound is a nucleophilic handle perfectly positioned for derivatization. In kinase inhibitor design, this position is often used to append larger fragments that occupy the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. The indazole core itself often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase backbone.[6]

The Role of Indazole-Based Inhibitors in Signal Transduction

G Signal Growth Factor RTK Receptor Tyrosine Kinase (RTK) Signal->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/Akt Pathway) RTK->Downstream P ATP ATP ATP->RTK Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Indazole Inhibitor (Derived from Intermediate) Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway by an indazole-based drug.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes a general method for coupling the 5-amino group with an aryl halide, a common strategy for building kinase inhibitor scaffolds.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl bromide or chloride (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%).

    • Add a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Solvent and Reaction:

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add an anhydrous solvent, such as 1,4-dioxane or toluene.

    • Heat the reaction mixture to 90-110 °C and stir until the reaction is complete as monitored by LC-MS.

    • Expertise Note: The choice of ligand and base is crucial and often needs to be optimized for specific substrates. Buchwald-Hartwig amination is a well-documented reaction, and consulting literature for similar couplings is advised.

  • Work-up and Purification:

    • Cool the reaction mixture, dilute with a solvent like ethyl acetate, and filter through Celite® to remove inorganic salts and catalyst residue.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to yield the N-arylated indazole derivative.

Protocol 3: Sulfonamide Synthesis

This method is used to introduce sulfonamide moieties, which can act as hydrogen bond acceptors and improve physicochemical properties.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C.

    • Add a base, such as triethylamine or pyridine (1.5-2.0 eq).

  • Reagent Addition and Reaction:

    • Slowly add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If using DCM, separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

    • If using pyridine, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Process the organic layer as described above.

    • Concentrate the organic solution and purify the crude product by crystallization or column chromatography.

Section 5: Analytical Characterization

The identity and purity of the intermediate and its derivatives must be rigorously confirmed. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).[8]

Table 2: Expected Analytical Data for this compound

AnalysisExpected Result
¹H NMR Signals corresponding to aromatic protons, two distinct methyl groups (N-CH₃ and C-CH₃), and an amine (NH₂) peak. The N-CH₃ typically appears around 3.8-4.2 ppm, while the C-CH₃ appears around 2.4-2.7 ppm.
¹³C NMR Signals for nine distinct carbon atoms, including aromatic carbons and the two methyl carbons.[18]
LC-MS A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion (m/z ≈ 162.1).
Purity (HPLC) >95% (purity can vary by supplier and grade).[3][19]

Section 6: Conclusion

This compound is a high-value intermediate for the synthesis of complex heterocyclic molecules. Its pre-installed dimethylated indazole core and strategically placed primary amine provide a robust platform for generating diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors for oncology, immunology, and other therapeutic areas. The protocols and insights provided in this document offer a solid foundation for leveraging this versatile building block in drug discovery and development programs.

Section 7: References

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  • (PDF) 1,3-Dimethyl-1H-indazol-6-amine - ResearchGate . ResearchGate. [URL: https://www.researchgate.net/publication/224838631_13-Dimethyl-1H-indazol-6-amine]

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  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH . National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5856515/]

  • How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine? - FAQ - Guidechem . Guidechem. [URL: https://www.guidechem.com/faq/how-to-synthesize-1-3-dimethyl-1h-pyrazol-5-amine-910243.html]

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References

The Versatile Scaffold: Application Notes for 1,3-Dimethyl-1H-indazol-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Structure

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of contemporary therapeutics, particularly in oncology and inflammatory diseases.[1] Its rigid structure and ability to participate in various non-covalent interactions, especially hydrogen bonding, make it an ideal anchor for binding to the ATP pocket of protein kinases.[4] Consequently, numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core.[1][5]

This guide focuses on a specific, synthetically useful building block: 1,3-Dimethyl-1H-indazol-5-amine . The presence of the primary amine at the 5-position offers a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6] The dimethyl substitution at positions 1 and 3 serves to block potential metabolic N-demethylation and directs synthetic transformations, providing a stable and predictable platform for the construction of compound libraries aimed at discovering novel therapeutic agents.[6] This document provides a detailed overview of its application, focusing on its role in the development of kinase inhibitors, and includes detailed protocols for its derivatization and biological evaluation.

Core Application: A Scaffold for Kinase Inhibitor Development

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of protein kinase inhibitors.[6] Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[6] The 5-amino group of the indazole scaffold often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature exploited in the design of competitive inhibitors.

While direct SAR data for derivatives of this compound is not extensively published in a single, consolidated source, we can infer its potential by examining structurally related compounds. For instance, studies on the regioisomeric 1,3-dimethyl-1H-indazol-6-amine have shown that N-alkylation and N-acylation of the amino group can lead to potent inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which in turn influences downstream pathways such as the ERK/MAPK signaling cascade.[7] Similarly, other 5-aminoindazole derivatives have been developed as potent inhibitors of various kinases, including ROCK-II.

To illustrate the utility of this scaffold, we will focus on a representative synthetic pathway: the synthesis of an amide library from this compound and a corresponding in vitro kinase assay.

Data Presentation: Representative Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several indazole derivatives against various protein kinases to illustrate the potency that can be achieved with this scaffold class.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
1H-Indazol-3-amine DerivativesFGFR12.9 - 15.0[8]
1H-Indazole-3-carboxamidesGSK-3β350 - 640[9]
3-(Pyrazin-2-yl)-1H-indazolesPim-1 Kinase< 100 (Potent examples)[4]
Indazole Piperidine AnalogsROCK-II80 - 100[10]

Experimental Protocols

Protocol 1: Synthesis of a Representative N-(1,3-Dimethyl-1H-indazol-5-yl)benzamide Derivative

This protocol details a standard amide coupling reaction, a fundamental transformation in medicinal chemistry, to derivatize the 5-amino group of the starting material. The causality behind this choice is that the resulting amide bond is metabolically stable and introduces a new vector for chemical exploration.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1,3-Dimethyl-1H- indazol-5-amine R1 Dissolve Indazole (A) & Pyridine (C) in DCM (D) A->R1 B Benzoyl Chloride R3 Add Benzoyl Chloride (B) Dropwise B->R3 C Pyridine (Base) C->R1 D Dichloromethane (DCM) D->R1 R2 Cool to 0 °C (Ice Bath) R1->R2 R2->R3 R4 Stir at Room Temp (e.g., 4 hours) R3->R4 W1 Quench with Water R4->W1 W2 Extract with DCM W1->W2 W3 Wash with aq. HCl, then aq. NaHCO₃ W2->W3 W4 Dry (Na₂SO₄), Filter, Concentrate W3->W4 P1 Purify via Column Chromatography W4->P1 An1 Obtain Final Product: N-(1,3-dimethyl-1H-indazol-5-yl)benzamide P1->An1 An2 Characterize: ¹H NMR, ¹³C NMR, LC-MS An1->An2

Caption: Workflow for amide coupling.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Stir until the solid is fully dissolved.

  • Base Addition: Add pyridine (1.5 eq) to the solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. This is done to control the exothermic reaction between the amine and the highly reactive acyl chloride. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine. The sequential washing ensures the removal of both basic and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure N-(1,3-Dimethyl-1H-indazol-5-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified target kinase (e.g., a member of the MAPK family)

  • Kinase-specific substrate peptide

  • Test compound (synthesized derivative) and positive control inhibitor (e.g., Staurosporine)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase reaction buffer (specific to the target kinase)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase reaction buffer to the desired final concentrations for the assay.

  • Kinase Reaction: Add the kinase, the substrate peptide, and the test compound (at various concentrations) to the wells of the 384-well plate.

  • Initiation: Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL. Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes). The incubation time is a critical parameter that must be optimized to ensure the reaction is within the linear range.

  • Stopping the Reaction & ADP Detection: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by depleting the remaining ATP) and converts the produced ADP to ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin. The newly generated ATP is used by the luciferase to produce light. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus, kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathway Context

Derivatives of aminoindazoles often target key nodes in oncogenic signaling pathways. One such critical pathway is the Ras-Raf-MEK-ERK (MAPK) pathway , which is frequently hyperactivated in various cancers, driving cell proliferation and survival.[9][11] An inhibitor designed from the this compound scaffold could, for example, target one of the kinases in this cascade, such as MEK or Raf.

Another relevant target for aminoindazoles is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunomodulatory enzyme that is overexpressed in many tumors.[7] It catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment.[12][13] Inhibition of IDO1 can restore anti-tumor immunity. The IDO1 pathway can indirectly influence other signaling networks, including the MAPK pathway.[7]

Signaling Pathway Diagram:

G cluster_IDO IDO1 Pathway (Immunosuppression) cluster_MAPK MAPK Pathway (Proliferation) Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine TCell T-Cell Proliferation & Activation IDO1->TCell Proliferation Cell Proliferation, Survival Kynurenine->Proliferation Indirect Activation (via AhR) Inhibitor Indazole-Derivative (e.g., from this compound) Inhibitor->IDO1 RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways targeted by indazole derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its stable, pre-functionalized core provides a reliable starting point for the synthesis of compound libraries targeting a range of disease-relevant proteins, most notably protein kinases and immunomodulatory enzymes like IDO1. The straightforward derivatization of its 5-amino group via robust chemical reactions like amide coupling allows for rapid SAR exploration. The protocols and conceptual framework provided herein serve as a guide for researchers and drug development professionals to harness the potential of this important scaffold in the ongoing quest for novel and effective therapeutics. Future work will likely involve the application of this scaffold in developing covalent inhibitors or proteolysis-targeting chimeras (PROTACs) to achieve more durable and potent biological responses.

References

Application Notes and Protocols: 1,3-Dimethyl-1H-indazol-5-amine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1,3-Dimethyl-1H-indazol-5-amine as a core scaffold in the design and synthesis of potent and selective kinase inhibitors. The indazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] This guide delves into the rationale behind its use, its physicochemical properties, and detailed, field-proven protocols for its elaboration into advanced kinase inhibitor candidates.

The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. The indazole ring system has emerged as a highly successful pharmacophore in this domain for several key reasons:

  • ATP-Mimetic Scaffolding: The bicyclic, nitrogen-containing structure of indazole can effectively mimic the purine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of various kinases.

  • Versatile Substitution Patterns: The indazole core offers multiple points for chemical modification (N1, C3, C4, C5, C6, C7), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the kinase hinge region.

  • Proven Clinical Success: A number of clinically approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole scaffold, validating its utility in drug design.[1][2]

The specific building block, This compound , offers further strategic advantages. The methylation at the N1 and C3 positions blocks potential metabolic liabilities and provides a defined vector for substituent placement, while the C5-amine serves as a key functional handle for introducing diversity and targeting specific interactions within the kinase active site.[5]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 5757-85-7[6][7][8]
Molecular Formula C₉H₁₁N₃[6]
Molecular Weight 161.21 g/mol [9][10]
Melting Point 170 °C[9]
Boiling Point 335.4 ± 22.0 °C (Predicted)[9]
Appearance Off-white to light brown crystalline powder
Solubility Soluble in DMSO, Methanol, and other polar organic solvents.

Kinase Signaling Pathways: A Conceptual Overview

To appreciate the role of inhibitors, it's essential to understand the pathways they target. The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling cascade, a common target for indazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P_RTK Dimerized & Phosphorylated RTK RTK->P_RTK Dimerization Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binding ADP ADP P_RTK->ADP Grb2_Sos Grb2/Sos P_RTK->Grb2_Sos Recruitment ATP ATP ATP->P_RTK Phosphorylation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->P_RTK Inhibition Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Synthetic Protocols: From Building Block to Advanced Intermediate

The 5-amino group of this compound is a versatile handle for constructing kinase inhibitors. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are indispensable tools for this purpose.[11][12][13][14][15][16][17]

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of this compound with an aryl bromide, a common step in synthesizing inhibitors targeting kinases like VEGFR and FGFR.[1][2]

Reaction Scheme:

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow Start Start Reagents Combine Indazole, Aryl Bromide, Pd Catalyst, Ligand, and Base in a Schlenk Tube Start->Reagents Inert Evacuate and Backfill with Inert Gas (e.g., Argon) Reagents->Inert Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Dilute, Wash with Water/Brine) Monitor->Workup Reaction Complete Purify Purify by Flash Column Chromatography Workup->Purify Product Characterize Final Product (NMR, MS) Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Reagents and Materials:

ReagentM.W.AmountMolesEquiv.CAS No.
This compound161.211.00 g6.20 mmol1.05757-85-7
4-Bromo-2-fluoro-benzonitrile199.011.36 g6.82 mmol1.1105942-08-3
Pd₂(dba)₃915.72142 mg0.155 mmol0.02551364-51-3
Xantphos578.68215 mg0.372 mmol0.06161265-03-8
Cs₂CO₃325.824.04 g12.4 mmol2.0534-17-8
Anhydrous Toluene-30 mL--108-88-3

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL Schlenk tube, add this compound (1.00 g), 4-bromo-2-fluorobenzonitrile (1.36 g), Pd₂(dba)₃ (142 mg), Xantphos (215 mg), and cesium carbonate (4.04 g).

    • Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination.[11][13] Cesium carbonate is a strong base that is generally well-tolerated by many functional groups.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (30 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1,3-dimethyl-1H-indazol-5-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To further elaborate the indazole core, a halogen can be introduced, which then serves as a handle for Suzuki coupling. This is a powerful method for introducing aryl or heteroaryl moieties.[12][14][15]

Reaction Scheme (Illustrative):

General Protocol Considerations:

  • Catalyst System: A common and effective catalyst system for Suzuki coupling is Pd(dppf)Cl₂.[12][14]

  • Base and Solvent: A mixture of an aqueous base solution (e.g., 2M Na₂CO₃) and an organic solvent (e.g., DME, dioxane, or toluene) is typically employed.[12]

  • Reaction Conditions: The reaction is typically heated to 80-100 °C under an inert atmosphere.

  • Workup and Purification: Similar to the Buchwald-Hartwig reaction, the workup involves extraction and the purification is achieved via column chromatography.

Structure-Activity Relationship (SAR) Insights

The extensive research into indazole-based kinase inhibitors has yielded valuable SAR insights.[1][18][19]

Caption: Key Structure-Activity Relationship (SAR) points for Indazole-based Kinase Inhibitors.

  • N1-Position: Small alkyl groups are often optimal for maintaining potency and improving physicochemical properties.

  • C3-Position: This position is often directed towards a hydrophobic pocket. The nature of the substituent here can be critical for achieving kinase selectivity.

  • C5-Amine Linker: This is a crucial vector for extending into the solvent-exposed region of the ATP-binding site. The nature of the group attached here heavily influences potency and can be tailored to interact with specific residues. For example, groups capable of forming hydrogen bonds can significantly enhance activity.[1]

Safety and Handling

This compound and its derivatives, like most research chemicals, should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[20][21]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[20][21][22] Use in a well-ventilated area or a chemical fume hood.[22]

  • Storage: Store in a tightly sealed container in a cool, dry place.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken at all times. Reaction conditions may require optimization for different substrates.

References

Application Note: A Comprehensive Protocol for the N-Alkylation of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazoles in Drug Discovery

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The functionalization of the indazole ring system, particularly through N-alkylation, is a critical strategy for modulating the physicochemical properties, target affinity, and pharmacokinetic profiles of drug candidates.[2][3] While the regioselective alkylation of the indazole nucleus at the N-1 versus N-2 positions is a well-documented challenge often governed by steric and electronic factors,[1][5][6][7][8][9][10] this protocol focuses on the alkylation of an exocyclic amine.

Specifically, we address the N-alkylation of the 5-amino group of 1,3-Dimethyl-1H-indazol-5-amine. This transformation introduces alkyl substituents that can serve as crucial interaction points with biological targets or as handles for further chemical elaboration. This guide provides a robust and reproducible protocol, explains the chemical principles behind the procedural choices, and offers insights into reaction optimization and safety.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of an amine is a classic nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[11] The core of this process involves enhancing the nucleophilicity of the amine to facilitate its attack on an electrophilic alkylating agent.

Key Steps & Causality:

  • Deprotonation: The primary or secondary amine on the indazole ring is a moderate nucleophile. To enhance its reactivity, a base is used to deprotonate the amine, generating a more potent anionic nucleophile (an amide). The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is highly effective for generating the anion required for the subsequent alkylation step.[6][8][12] Weaker bases, such as potassium carbonate (K₂CO₃), can also be used, often requiring higher temperatures or more polar solvents like DMF to achieve sufficient reactivity.[8][13]

  • Nucleophilic Attack: The resulting highly nucleophilic anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., Br⁻, I⁻) and forming the new carbon-nitrogen bond.

  • Controlling Over-alkylation: A common challenge in the alkylation of primary amines is over-alkylation, where the newly formed secondary amine, which is also nucleophilic, reacts with another molecule of the alkylating agent to form a tertiary amine.[14][15] This can be mitigated by carefully controlling the stoichiometry (avoiding a large excess of the alkylating agent), maintaining a low reaction temperature, and adding the alkylating agent slowly.[15]

The choice of solvent is also paramount. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal. They are capable of dissolving the reagents and the intermediate anionic species without participating in the reaction (i.e., they do not have acidic protons that would quench the base or the nucleophile).[16]

Critical Safety Precautions

The reagents used in this protocol require strict adherence to safety procedures.

  • Alkylating Agents: Many alkylating agents (e.g., alkyl halides) are toxic, mutagenic, and potentially carcinogenic.[17][18] All manipulations must be performed in a certified chemical fume hood.[17][19]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any source of moisture.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.[17][19][20]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol: Mono-Alkylation of this compound

This protocol is optimized for achieving selective mono-alkylation.

4.1 Materials and Equipment

  • Reagents:

    • This compound

    • Alkylating Agent (e.g., Iodomethane, Bromoethane, Benzyl Bromide)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Schlenk line or manifold for Nitrogen/Argon

    • Ice bath

    • Syringes

    • Magnetic stir plate

    • Thin Layer Chromatography (TLC) plates and chamber

    • Rotary evaporator

    • Glassware for liquid-liquid extraction and column chromatography

4.2 Step-by-Step Methodology

  • Reaction Setup (Inert Atmosphere):

    • Place this compound (1.0 eq) into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous THF (approx. 0.1 M concentration) via syringe to dissolve the starting material.

    • Rationale: An inert atmosphere is crucial to prevent the highly reactive sodium hydride from being quenched by atmospheric moisture.

  • Deprotonation:

    • Cool the stirred solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise over 10-15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

    • Rationale: Adding NaH slowly at 0 °C safely controls the exothermic reaction and the evolution of hydrogen gas.[6][8] This step generates the highly nucleophilic sodium amide salt.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkylating agent (1.05 eq) dropwise via syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Rationale: Slow addition of the electrophile helps to control the reaction's exothermicity and minimizes the potential for di-alkylation by maintaining a low instantaneous concentration of the alkylating agent.[15]

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. A typical TLC eluent is a 7:3 mixture of Hexanes:Ethyl Acetate.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • CAREFULLY quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6][9]

    • Rationale: The quench must be performed slowly and at low temperature to manage the vigorous reaction of water with residual NaH. The brine wash removes residual water from the organic phase.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to separate the desired mono-alkylated product from any potential di-alkylated byproducts or unreacted starting material.[6][21]

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Workflow Visualization

Table 1: Summary of Reaction Parameters

Reactant/ReagentMolar Equiv.RoleKey Considerations
This compound1.0NucleophileEnsure starting material is dry.
Sodium Hydride (NaH)1.1BaseHandle under inert atmosphere; add slowly.
Alkyl Halide (R-X)1.05ElectrophileUse high purity; add dropwise at 0 °C.
Anhydrous THFSolventReaction MediumMust be anhydrous to prevent quenching of NaH.
Saturated aq. NH₄Cl-Quenching AgentAdd slowly at 0 °C to neutralize excess NaH.
Parameter Condition
Temperature0 °C to Room Temp.
Reaction Time12-24 hoursMonitor by TLC/LC-MS.
AtmosphereNitrogen or ArgonPrevents reaction with air/moisture.

Diagram 1: Experimental Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Reaction Setup (Indazole-amine in Anhydrous THF) inert Establish Inert Atmosphere (N2 or Ar) setup->inert deprotonation 2. Deprotonation (Add NaH at 0 °C) inert->deprotonation alkylation 3. Alkylation (Add Alkyl Halide at 0 °C, warm to RT) deprotonation->alkylation monitor 4. Monitor Progress (TLC / LC-MS) alkylation->monitor quench 5. Quenching (Add sat. aq. NH4Cl at 0 °C) monitor->quench extract 6. Extraction (EtOAc / H2O) quench->extract dry 7. Dry & Concentrate (Na2SO4, Rotovap) extract->dry purify 8. Purification (Silica Gel Chromatography) dry->purify end end purify->end Final Product (Characterize by NMR, MS)

Caption: Workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Derivatization of the Amine Group on 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,3-Dimethyl-1H-indazol-5-amine in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Specifically, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. The primary amine at the C-5 position is a key handle for chemical modification, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile.

This guide provides a comprehensive overview of established and reliable methods for the derivatization of the 5-amino group of this compound. We will delve into the mechanistic underpinnings of each transformation and provide detailed, step-by-step protocols for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. These protocols are designed to be a robust starting point for researchers in drug discovery and development, with the understanding that optimization for specific downstream applications may be necessary.

I. Acylation of the 5-Amino Group: Synthesis of Indazole Amides

The formation of an amide bond is one of the most fundamental and widely utilized transformations in medicinal chemistry. Acylation of the 5-amino group of this compound can introduce a vast array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, significantly impacting the molecule's biological activity.

Causality of Experimental Choices: The reaction of an amine with an acyl chloride or carboxylic acid is a classic nucleophilic acyl substitution. The choice of coupling agent and base is critical for efficient amide bond formation while minimizing side reactions. For acyl chlorides, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct. For carboxylic acids, a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is employed to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Protocol 1: Acylation using an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and triethylamine in an anhydrous solvent (e.g., DCM or THF). B Cool the mixture to 0 °C. A->B C Add the acyl chloride dropwise. B->C D Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). C->D E Quench the reaction with water. D->E F Extract with an organic solvent. E->F G Wash the organic layer with brine, dry, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Figure 1: General workflow for acylation with an acyl chloride.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.2 M), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-1,3-dimethyl-1H-indazol-5-amine.

Parameter Condition Rationale
Solvent Anhydrous DCM or THFInert solvents that dissolve the reactants well.
Base Triethylamine (TEA)Scavenges the HCl byproduct.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction.
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.2A slight excess of the acyl chloride and base ensures complete reaction.

Table 1: Key parameters for the acylation of this compound with an acyl chloride.

II. Sulfonylation of the 5-Amino Group: Crafting Indazole Sulfonamides

Sulfonamides are a critical class of compounds in drug discovery, known for their diverse biological activities.[6] The sulfonylation of this compound provides access to a wide range of novel indazole-based sulfonamides.

Causality of Experimental Choices: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both a base and a solvent, as it effectively scavenges the generated HCl and can also act as a nucleophilic catalyst. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with less reactive sulfonyl chlorides or amines.

Protocol 2: Sulfonylation using a Sulfonyl Chloride

This protocol provides a general method for the synthesis of sulfonamides from this compound.[1][7]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous pyridine. B Cool the solution to 0 °C. A->B C Add the sulfonyl chloride portionwise. B->C D Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). C->D E Pour the reaction mixture into ice-water. D->E F Collect the precipitate by filtration or extract with an organic solvent. E->F G Wash the organic layer or the solid with water. F->G H Dry and purify the crude product. G->H cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound and the carbonyl compound in an anhydrous solvent (e.g., DCE). B Stir for 30-60 minutes to allow for iminium ion formation. A->B C Add sodium triacetoxyborohydride (NaBH(OAc)₃) in one portion. B->C D Stir at room temperature until completion (monitor by TLC or LC-MS). C->D E Quench with saturated aqueous NaHCO₃. D->E F Extract with an organic solvent. E->F G Wash the organic layer with brine, dry, and concentrate. F->G H Purify the crude product by column chromatography. G->H cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add aryl halide, Pd catalyst, ligand, and base to a reaction vessel. B Evacuate and backfill with an inert gas (e.g., Argon). A->B C Add anhydrous solvent and this compound. B->C D Heat the reaction mixture with stirring. C->D E Monitor the reaction by TLC or LC-MS. D->E F Cool to room temperature and filter through celite. E->F G Concentrate the filtrate. F->G H Purify the crude product by column chromatography. G->H

References

Application Notes and Protocols for the Synthesis of Indazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity, making them exceptionally valuable starting points for drug discovery programs.[1][2][3] Indeed, indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological properties.[3][4][5][6] Notable FDA-approved drugs such as Pazopanib (a multi-kinase inhibitor for cancer treatment) and Benzydamine (an anti-inflammatory agent) feature the indazole core, underscoring its therapeutic significance.[2][6]

The generation of diverse libraries of indazole derivatives is therefore a critical task for identifying novel therapeutic leads. This document provides detailed, field-proven protocols for three robust and versatile synthetic strategies amenable to library synthesis:

  • Rhodium(III)-Catalyzed C–H Functionalization: A modern, atom-economical approach for the synthesis of N-aryl-2H-indazoles.

  • Copper-Catalyzed One-Pot Three-Component Reaction: A highly efficient method for rapidly assembling 2H-indazoles from simple starting materials.

  • Palladium-Catalyzed Domino Reaction: A specialized strategy for accessing valuable 3-amino-2H-indazoles, key intermediates for further functionalization.

These protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles that ensure success and reproducibility.

Strategy 1: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles via C–H Bond Functionalization

This state-of-the-art method provides a convergent and highly functional group-compatible route to N-aryl-2H-indazoles.[2][7] The strategy leverages the directing ability of an azo group to facilitate a regioselective C–H bond activation on one of the aromatic rings, followed by a cyclative capture with an aldehyde. This formal [4+1] annulation is exceptionally efficient for building molecular complexity in a single step.

Causality of Experimental Choices:

  • Catalyst System: The cationic Rh(III) complex, [CpRhCl2]2 activated by AgSbF6, is a powerful catalyst for C–H activation. The Cp (pentamethylcyclopentadienyl) ligand provides steric bulk and electron-donating character, enhancing the catalyst's stability and reactivity.

  • Directing Group: The azobenzene moiety is not just a substrate but a crucial directing group. One of the azo nitrogens coordinates to the rhodium center, positioning the catalyst to selectively activate an ortho C–H bond on the attached phenyl ring.[2][8]

  • Solvent and Temperature: Dioxane is an effective solvent for this transformation, and the elevated temperature (100 °C) provides the necessary thermal energy to overcome the activation barrier for the C–H cleavage and subsequent steps.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Product start Combine Azobenzene (1.0 eq), Aldehyde (2.0 eq), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%) in an oven-dried vial. add_solvent Add anhydrous dioxane. start->add_solvent Inert atmosphere (N2 or Ar) heat Heat the sealed vial at 100 °C for 24 hours. add_solvent->heat cool Cool to room temperature. heat->cool filter Filter through a pad of Celite, wash with ethyl acetate. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate purify Purify by flash column chromatography on silica gel. concentrate->purify end_product Obtain pure N-Aryl-2H-Indazole derivative. purify->end_product G cluster_0 One-Pot Assembly cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product start Combine 2-Bromobenzaldehyde (1.0 eq), Primary Amine (1.2 eq), Sodium Azide (2.0 eq), and CuI (10 mol%) in a reaction tube. add_solvent Add DMSO as solvent. start->add_solvent heat Heat the sealed tube at 120 °C for 12 hours. add_solvent->heat cool Cool to room temperature. heat->cool quench Pour into water and extract with ethyl acetate. cool->quench wash Wash organic layer with brine, dry over Na2SO4. quench->wash concentrate Concentrate under reduced pressure. wash->concentrate purify Purify by flash column chromatography. concentrate->purify end_product Obtain pure 2-substituted-2H-Indazole. purify->end_product G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Product start Combine 2-Halobenzonitrile (1.0 eq), Hydrazine (1.5 eq), Pd catalyst, Ligand, and Base in a vial. add_solvent Add solvent (e.g., t-BuOH). start->add_solvent Inert atmosphere heat Heat sealed vial at specified temperature (e.g., 100 °C). add_solvent->heat cool Cool to room temperature. heat->cool filter Filter and concentrate the solvent. cool->filter purify Purify by flash chromatography or recrystallization. filter->purify end_product Obtain pure 3-Amino-2H-Indazole derivative. purify->end_product

References

Method for coupling 1,3-Dimethyl-1H-indazol-5-amine with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust Method for the Palladium-Catalyzed Coupling of 1,3-Dimethyl-1H-indazol-5-amine with Aryl Boronic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization at the 5-position with diverse aryl groups is a key strategy for modulating pharmacological activity. This guide provides a comprehensive, field-proven methodology for the synthesis of 5-aryl-1,3-dimethyl-1H-indazoles, starting from the readily available this compound. We present a reliable two-step synthetic pathway: (1) conversion of the starting amine to a reactive aryl halide intermediate (5-bromo-1,3-dimethyl-1H-indazole) via a Sandmeyer reaction, followed by (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling with a variety of aryl boronic acids. This document explains the causality behind experimental choices, offers detailed step-by-step protocols, and includes a troubleshooting guide to ensure successful implementation.

Strategic Overview: A Two-Step Approach

Direct coupling of an amine with a boronic acid is not a standard transformation. The most robust and widely practiced strategy involves converting the highly nucleophilic amine into a suitable electrophile for cross-coupling. Our recommended workflow transforms the inert C-NH₂ bond into a reactive C-Br bond, which can then readily participate in the Suzuki-Miyaura reaction.

G cluster_0 Part 1: Sandmeyer Reaction cluster_1 Part 2: Suzuki-Miyaura Coupling A This compound (Starting Material) B In situ Diazonium Salt A->B NaNO₂, HBr/H₂O 0-5 °C C 5-Bromo-1,3-dimethyl-1H-indazole (Key Intermediate) B->C CuBr, HBr 60 °C E 5-Aryl-1,3-dimethyl-1H-indazole (Final Product) C->E Pd Catalyst, Base Solvent, Heat D Aryl Boronic Acid (Coupling Partner) D->E

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-1,3-dimethyl-1H-indazole

The Sandmeyer reaction is a classic transformation for converting an aryl amine into an aryl halide. The process involves the formation of a diazonium salt intermediate, which is then displaced by a halide using a copper(I) salt catalyst.

Protocol 1: Sandmeyer Bromination

Materials:

  • This compound (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., ~6.0 eq)

  • Sodium nitrite (NaNO₂, 1.2 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water.

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath. The amine salt may precipitate, which is normal.

    • Dissolve sodium nitrite (1.2 eq) in a minimal amount of cold deionized water and add it to the dropping funnel.

    • Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature remains below 5 °C. Vigorous stirring is crucial.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve/suspend copper(I) bromide (1.2 eq) in 48% HBr (3.0 eq) and warm it gently to ~60 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Caution: Vigorous evolution of N₂(g) occurs. Control the rate of addition to maintain a steady effervescence.

    • Once the addition is complete, continue stirring the reaction mixture at 60 °C for 1-2 hours until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous phase with DCM or EtOAc (3 x volumes).

    • Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield pure 5-Bromo-1,3-dimethyl-1H-indazole.

Part 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound.[1][2][3] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids make it a cornerstone of modern drug discovery.[4][5]

The Catalytic Cycle: A Mechanistic Insight

Understanding the mechanism is key to rational optimization and troubleshooting. The cycle comprises three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂-Ar' OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product_out Ar-Ar' Trans_Complex->Product_out center ArBOH2_in Ar'-B(OH)₂ ArBOH2_in->Trans_Complex Base_in Base (e.g., K₂CO₃) Base_in->Trans_Complex Activates Boronic Acid ArBr_in Ar-Br ArBr_in->OA_Complex

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-1,3-dimethyl-1H-indazole, forming a Pd(II) complex. This is often the rate-limiting step.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Optimizing Key Reaction Parameters

The success of a Suzuki coupling, especially with heteroaromatic substrates, depends on the careful selection of four key components.[8]

ParameterRecommended Choices & Rationale
Pd Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ . For electron-rich indazoles, catalysts with bulky, electron-rich phosphine ligands are highly effective.[9] Pd(dppf)Cl₂ is often preferred for its air stability and high activity.[9][10]
Base K₂CO₃ , Cs₂CO₃ , or K₃PO₄ . An inorganic base is required for the transmetalation step. K₂CO₃ is a cost-effective and generally effective choice.[9][10] For more challenging couplings, the more soluble and stronger base Cs₂CO₃ can improve yields.
Solvent 1,4-Dioxane/H₂O , DME , or Toluene/EtOH/H₂O . A mixture of an organic solvent and water is typical. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. 1,4-Dioxane is a common choice.[10][11]
Temperature 80-110 °C . Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. Reactions are typically heated to reflux for several hours.
Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1,3-dimethyl-1H-indazole (1.0 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 3:1 to 5:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Ethyl Acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or round-bottom flask equipped with a condenser and magnetic stirrer, add 5-Bromo-1,3-dimethyl-1H-indazole (1.0 eq), the aryl boronic acid (1.2 eq), the base (K₂CO₃, 2.5 eq), and the palladium catalyst (Pd(dppf)Cl₂, 0.03 eq).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction mixture should be thoroughly sparged with the inert gas for 15-20 minutes before addition.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed (typically 4-16 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract with EtOAc (3 x volumes).

    • Pass the combined organic layers through a pad of Celite® to remove the palladium catalyst.[10]

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel) to afford the desired 5-aryl-1,3-dimethyl-1H-indazole.

Data Presentation: Representative Substrate Scope

The following table outlines expected outcomes for the coupling of 5-Bromo-1,3-dimethyl-1H-indazole with various boronic acids based on established protocols for similar indazole systems.[9][10][11]

Aryl Boronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Expected Yield
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O1008High
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O1006High
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)DME/H₂O9012Moderate-High
Thiophene-2-boronic acidPd(dppf)Cl₂ (4)K₂CO₃ (3.0)DME8512Moderate
Pyridine-3-boronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (3.0)Dioxane/H₂O11016Moderate

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd oxidation).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst; ensure rigorous inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Significant Starting Material Recovered 1. Reaction time too short.2. Insufficient temperature.3. Poorly reactive boronic acid.1. Extend reaction time and monitor by TLC/LC-MS.2. Increase reaction temperature.3. Increase equivalents of boronic acid (to 1.5-2.0 eq).
Formation of Homocoupled Boronic Acid Oxygen contamination leading to side reactions.Improve degassing and inert atmosphere techniques.
Protodeborylation (Boronic acid replaced by -H) 1. Excess water in the reaction.2. Prolonged reaction time at high temperature.1. Use a less aqueous solvent system or anhydrous conditions if possible.2. Monitor reaction closely and stop once starting material is consumed.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Modern Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after building block. The functionalization of the indazole core through transition metal-catalyzed cross-coupling reactions has emerged as a powerful strategy for the synthesis of diverse molecular architectures with tailored properties.[5][6][7][8][9] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of a key intermediate, 1,3-Dimethyl-1H-indazol-5-amine, a valuable building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer treatment.[10]

These protocols are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific principles to empower rational experimental design and troubleshooting.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity.[11][12] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[12][13][14]

The choice of the palladium precursor, ligand, base, and solvent is critical for the success of these transformations and is highly dependent on the specific substrates being coupled.[15][16][17] Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle.[14][16][17]

Diagram of a Generalized Palladium Catalytic Cycle

Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X or Heteroaryl-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R'-M) PdII->Transmetalation For C-C Coupling AmineCoupling Amine Coordination & Deprotonation PdII->AmineCoupling For C-N Coupling PdII_R_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R_R PdII_R_NR2 R-Pd(II)-NR'R''(L_n) AmineCoupling->PdII_R_NR2 RedElim Reductive Elimination PdII_R_R->RedElim PdII_R_NR2->RedElim Product_CC R-R' RedElim->Product_CC Product_CN R-NR'R'' RedElim->Product_CN Product_CC->Pd0 Regenerates Catalyst Product_CN->Pd0 Regenerates Catalyst

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron reagent.[7] This reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[18] For this compound, a preceding halogenation step (e.g., bromination or iodination) at a desired position (e.g., C4, C6, or C7) is necessary to introduce the halide handle for the cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid. The conditions can be adapted from protocols for other bromo-indazoles.[5][9]

Materials:

  • Bromo-1,3-dimethyl-1H-indazol-5-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture (4:1) or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the bromo-1,3-dimethyl-1H-indazol-5-amine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often effective for a wide range of substrates.[9]
Ligand dppf (as part of the catalyst complex)Bulky, electron-rich phosphine ligands are generally preferred.[16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.
Solvent 1,4-Dioxane/H₂O, DME, TolueneA mixture of an organic solvent and water is common.[19]
Temperature 80-120 °CMicrowave irradiation can sometimes accelerate the reaction.[6][20]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[21] This reaction allows for the coupling of an aryl or heteroaryl halide or triflate with a primary or secondary amine.[15] In the context of this compound, this reaction can be employed in two ways: either by first halogenating the indazole and then coupling it with another amine, or by using the inherent amino group of the indazole to couple with an aryl or heteroaryl halide.

Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.0-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the this compound and the aryl bromide.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common and effective precursors.
Ligand XPhos, SPhos, BINAPBulky, electron-rich biarylphosphine ligands are state-of-the-art.[14]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required.
Solvent Toluene, DioxaneAnhydrous and oxygen-free conditions are crucial.
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates.

Diagram of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow Start Start: Dry Schlenk Flask under Inert Gas Add_Catalyst Add Pd Precursor, Ligand, and Base Start->Add_Catalyst Add_Solvent Add Anhydrous, Degassed Solvent Add_Catalyst->Add_Solvent Activate_Catalyst Stir to Form Active Catalyst Add_Solvent->Activate_Catalyst Add_Reactants Add this compound and Aryl Halide Activate_Catalyst->Add_Reactants Heat Heat Reaction Mixture (80-110 °C) Add_Reactants->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End End: Purified N-Aryl Indazole Purify->End

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[22] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[23] Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound is required as the starting material.

Protocol: Sonogashira Coupling of a Halogenated this compound Derivative

This protocol provides a general procedure for the Sonogashira coupling of an iodo-substituted this compound with a terminal alkyne. Iodo-substituted arenes are generally more reactive than their bromo-counterparts in Sonogashira couplings.[19]

Materials:

  • Iodo-1,3-dimethyl-1H-indazol-5-amine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the iodo-1,3-dimethyl-1H-indazol-5-amine, palladium catalyst, and copper(I) salt.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are classic and reliable catalysts for Sonogashira couplings.[19]
Copper(I) Co-catalyst CuIEssential for the catalytic cycle in the traditional Sonogashira reaction.
Base Triethylamine, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMFThe choice of solvent can influence the reaction rate and yield.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently at or near room temperature.

Troubleshooting and Key Considerations

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the palladium(0) catalyst.

  • Purity of Reagents: The purity of the starting materials, especially the organometallic reagents and the solvent, is crucial for obtaining high yields and reproducible results.

  • Ligand Selection: For challenging substrates, screening a variety of phosphine ligands may be necessary to identify the optimal conditions.

  • Base Sensitivity: Some functional groups may be sensitive to the strong bases used in these reactions. In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ may be a better choice.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and to avoid the formation of byproducts.

Conclusion

The cross-coupling reactions of this compound and its halogenated derivatives provide a powerful and versatile platform for the synthesis of a wide range of functionalized indazole compounds. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold, paving the way for the discovery of new drug candidates and advanced materials. By understanding the fundamental principles behind these reactions and carefully optimizing the reaction conditions, scientists can efficiently generate novel molecules with desired properties.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-DMI-PUR

Version: 1.0

Introduction

Welcome to the technical support guide for the purification of 1,3-Dimethyl-1H-indazol-5-amine (CAS 5757-85-7). This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound at the desired purity level. This compound is a key building block in pharmaceutical research, and its purity is critical for the success of subsequent synthetic steps and biological assays.

The purification of substituted aminoindazoles can be non-trivial. The presence of the basic amine group often leads to challenges such as strong interactions with silica gel, resulting in peak tailing during chromatography. Furthermore, impurities from the synthesis, such as regioisomers or unreacted starting materials, can complicate purification efforts. This guide provides a structured, problem-solving approach based on established chemical principles and field-tested methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

The two primary methods for purifying this compound are flash column chromatography on silica gel and recrystallization. For cruder samples or specific impurity profiles, an initial acid-base extraction can be a highly effective preliminary step to remove non-basic impurities. The choice depends on the scale of the reaction and the nature of the impurities.

Q2: Why does my compound streak or "tail" during silica gel chromatography?

The basic nature of the 5-amino group is the primary cause.[1] The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to poor elution behavior. This issue can be mitigated by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase.

Q3: What are the likely impurities I should be looking for?

Impurities are highly dependent on the synthetic route. Common impurities in indazole synthesis can include:

  • Regioisomers: For instance, methylation of the indazole core can sometimes yield a mixture of N1 and N2-methylated products.[2][3] In this case, the 2,3-dimethyl isomer could be a potential impurity.

  • Unreacted Starting Materials: Depending on the synthesis, precursors like a corresponding nitro-indazole could remain.

  • Side-Reaction Products: Products arising from over-methylation or other side reactions.[4]

Q4: Is it possible to purify this compound without chromatography?

Yes, particularly if the impurity profile is favorable. Recrystallization is a powerful technique that can yield highly pure material if a suitable solvent system is identified.[5] An acid-base workup can also significantly enhance purity by separating the basic amine product from neutral or acidic contaminants.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My column chromatography yields are low, and the product elutes over many fractions.

  • Likely Cause: Strong, irreversible adsorption of your basic compound onto the acidic silica gel.

  • Solution A (Mobile Phase Modification): The most common solution is to add a basic modifier to your eluent. Start by adding 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Ethyl Acetate/Hexane). The Et₃N acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute more cleanly and sharply.

  • Solution B (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Alternatively, deactivated silica gel (often treated with a silanizing agent) can be used.

Problem 2: After chromatography, my product is clean by TLC but NMR shows a greasy residue.

  • Likely Cause: Triethylamine (if used as a modifier) can be difficult to remove completely under reduced pressure due to its relatively high boiling point (89 °C).

  • Solution: After concentrating your purified fractions, re-dissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution with a dilute aqueous acid (e.g., 1% HCl) to protonate and extract the triethylamine into the aqueous phase. Follow this with a wash using saturated sodium bicarbonate solution to remove any residual acid, and finally, a brine wash. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the clean product.

Problem 3: I can't find a single solvent for recrystallization.

  • Likely Cause: The compound may have moderate solubility in most common solvents, making single-solvent recrystallization difficult.

  • Solution (Two-Solvent System): A two-solvent system is ideal here.

    • Dissolve your crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Common choices could be methanol, ethanol, or acetone.

    • While the solution is still hot, slowly add a "poor" solvent (one in which it is sparingly soluble), such as water, hexane, or diethyl ether, until you observe persistent cloudiness (turbidity).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

Problem 4: My final product has a persistent color, but appears pure by other analytical methods.

  • Likely Cause: Trace amounts of highly colored impurities, often oxidation products. Aromatic amines can be susceptible to air oxidation, which can generate minute quantities of intensely colored species.

  • Solution (Activated Carbon Treatment): During the recrystallization process, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated carbon (e.g., 1-2% of the solute weight). Swirl the hot mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The resulting filtrate should be colorless. Allow it to cool as you would for a normal recrystallization.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow start Crude 1,3-Dimethyl- 1H-indazol-5-amine analysis Initial Purity Analysis (TLC, LCMS, ¹H NMR) start->analysis decision_purity Purity > 90%? analysis->decision_purity decision_impurities What is the nature of the impurities? decision_purity->decision_impurities No recrystallize Proceed to Recrystallization decision_purity->recrystallize Yes column Flash Column Chromatography decision_impurities->column Polar impurities or isomers with similar basicity acid_base Perform Acid-Base Extraction first decision_impurities->acid_base Non-basic or acidic impurities final_product Pure Product (Verify by Analysis) recrystallize->final_product column->final_product acid_base->column Crude amine salt is neutralized and extracted

References

Technical Support Center: Troubleshooting Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted indazoles. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2]

This resource provides in-depth, experience-driven answers to common troubleshooting questions. We will delve into the mechanistic origins of these side reactions and offer validated, step-by-step protocols to steer your synthesis toward the desired product.

Part 1: Troubleshooting Guide: Common Side Reactions

This section addresses the most frequent and challenging side reactions encountered during indazole synthesis, particularly during N-alkylation and ring formation.

Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomers)

Question: My N-alkylation of an indazole is producing a mixture of N1 and N2 substituted isomers. How can I selectively synthesize the N1- or N2-alkylated product?

Answer: This is the most common challenge in indazole functionalization. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning both N1 and N2 are potential sites for alkylation.[3] The final product ratio is a delicate balance of thermodynamic and kinetic control, heavily influenced by your choice of reagents and conditions.[3][4][5]

Mechanistic Insight: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6] Therefore, conditions that allow for equilibrium between the two isomers will typically favor the N1-substituted product. Conversely, conditions that favor a rapid, irreversible reaction may lead to the kinetically favored N2 product.

Troubleshooting Workflow for N-Alkylation Regioselectivity

G cluster_0 Problem Identification cluster_1 Goal Definition cluster_2 Strategy for N1-Selectivity cluster_3 Strategy for N2-Selectivity Problem Mixture of N1/N2 Isomers Detected (LC-MS, NMR) Goal_N1 Target: N1 Isomer (Thermodynamic Product) Problem->Goal_N1 Goal_N2 Target: N2 Isomer (Kinetic Product) Problem->Goal_N2 Base_Solvent Strategy 1: Base/Solvent System Use NaH in THF Goal_N1->Base_Solvent Primary Approach Substituent Strategy 2: Substituent Effects Utilize bulky/coordinating C3 groups Goal_N1->Substituent Equilibration Strategy 3: Thermodynamic Equilibration Use α-halo carbonyl electrophiles Goal_N1->Equilibration C7_Substituent Strategy 1: Substituent Effects Utilize EWGs at C7 (e.g., NO2) Goal_N2->C7_Substituent Primary Approach Mitsunobu Strategy 2: Mitsunobu Conditions Use PPh3 / DIAD or DEAD Goal_N2->Mitsunobu Acid_Catalysis Strategy 3: Acid Catalysis Use alkyl trichloroacetimidates Goal_N2->Acid_Catalysis

Caption: Troubleshooting workflow for controlling N1/N2 regioselectivity.

Strategies for High N1-Selectivity (Thermodynamic Control):

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][3][5][7] The sodium cation is believed to chelate between the N2 atom and an electron-rich substituent at the C3 position, sterically blocking the N2 position from the incoming electrophile.[3][5][8][7]

  • Substituent Effects: Bulky or coordinating substituents at the C3 position (e.g., -CO₂Me, -C(CH₃)₃, -COMe) strongly favor N1-alkylation, often achieving >99% selectivity with the NaH/THF system.[1][3][5][7]

  • Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls, can favor the N1 product through an equilibration process.[3][9]

Strategies for High N2-Selectivity (Kinetic Control):

  • Substituent Effects: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity (≥96%).[1][3][9][7] These groups increase the acidity of the N1-proton and may direct the alkylation to the more distant N2 position.

  • Acid-Catalyzed Conditions: Reacting the indazole with alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH or Cu(II) triflate) is a highly selective method for synthesizing 2-alkyl-2H-indazoles.[10][11] The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack from the N2-position of the indazole.[11]

Table 1: Effect of Reaction Conditions on Indazole Alkylation Regioselectivity

Target IsomerRecommended ConditionsRationaleKey References
N1 Base: NaH Solvent: THFFavors thermodynamic product; Na⁺ chelation blocks N2 site.[3][5][8][7][1][9]
N1 Electrophile: α-halo ester Solvent: DMFAllows for equilibration to the more stable N1 isomer.[9][9]
N2 Substituent: EWG at C7 (e.g., -NO₂)Electronic effects favor kinetic attack at the N2 position.[1][3][9][7][1][7]
N2 Reagents: Alkyl 2,2,2-trichloroacetimidate, TfOHAcid-catalyzed pathway proceeds selectively via N2 attack.[10][11][11]
Issue 2: Dimer Formation and Side Reactions in Ring Synthesis

Question: During the synthesis of my indazole core, I'm observing significant formation of dimeric byproducts and other impurities. How can I minimize these?

Answer: Side reactions during the initial ring formation are common and depend heavily on the chosen synthetic route (e.g., Jacobson, Davis-Beirut).

A. Dimerization in Nitrosation Reactions (e.g., from Indoles)

  • Mechanistic Insight: This side reaction is particularly prevalent when synthesizing indazoles from electron-rich indoles via nitrosation.[12] The starting indole, acting as a nucleophile, can attack reactive intermediates of the reaction, leading to intensely colored dimeric byproducts.[12]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (e.g., 0 °C) throughout the reaction and especially during the addition of reagents.[12]

    • Slow Addition: Add the nitrosating agent (or the indole solution to the nitrosating mixture) slowly using a syringe pump.[12][13] This keeps the concentration of reactive intermediates low, minimizing the chance for intermolecular side reactions.

    • Stoichiometry: Carefully control the stoichiometry to avoid using a large excess of the nitrosating agent.[13]

B. Low Yields in the Davis-Beirut Reaction

  • Mechanistic Insight: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from precursors like o-nitrobenzylamines.[14][15] It involves an N-N bond-forming heterocyclization.[16] The reaction is sensitive to solvent and base conditions.[14][16]

  • Troubleshooting Steps:

    • Solvent and Water Content: The reaction often proceeds well in alcoholic solvents like methanol or ethanol in the presence of a base (e.g., KOH).[14] Critically, the presence of water can be beneficial, but excessive water can enable competing reaction pathways and lower the yield.[16] If yields are low in an anhydrous solvent, consider the controlled addition of a small amount of water.

    • Base Concentration: The concentration of the base is a key parameter that must be optimized for each specific substrate.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature, as incomplete conversion is a common cause of low yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: I need to synthesize an N1-alkylated indazole on a large scale. Which method is most suitable?

For large-scale synthesis of N1-alkyl indazoles, developing a methodology based on thermodynamic control is often the most robust approach.[4][17] A procedure that allows for the less stable N2 isomer to revert and form the more stable N1 product can drive the reaction to completion with high selectivity, often simplifying purification.[4] One recently developed scalable method involves a two-step process that has been demonstrated safely on a 100g scale.[4][17]

Q2: My reaction to form the indazole ring from an o-fluorobenzaldehyde and hydrazine is giving me a fluorotoluene byproduct. What is happening?

You are observing a competitive Wolff-Kishner reduction. This side reaction can be effectively suppressed by first converting the o-fluorobenzaldehyde to its O-methyloxime derivative before reacting it with hydrazine.[18] This strategy eliminates the formation of the fluorotoluene byproduct and provides the desired indazole in much higher yields.[18]

Q3: How can I confirm the regiochemistry of my N-alkylated indazole product?

Unequivocal structure determination is crucial. The most common methods are:

  • 1D and 2D NMR Spectroscopy: Techniques like ¹H-¹³C HMBC and NOESY are powerful for distinguishing N1 and N2 isomers. For example, a Nuclear Overhauser Effect (NOE) between the N-alkyl protons and the H7 proton on the indazole ring is indicative of an N1-substituted product.

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides definitive proof of the structure.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is adapted from methodologies proven to be highly selective for N1-alkylation, particularly for indazoles with C3-substituents.[1][7]

Materials:

  • Substituted 1H-Indazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Alkyl Bromide)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

Reaction Mechanism: N1 vs. N2 Alkylation Pathways

G cluster_0 Reaction Pathway Indazole Indazole (1H-Tautomer) Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion + Base - H⁺ N1_Product N1-Alkylated Indazole (Thermodynamic Product) Anion->N1_Product + R-X (Favored by NaH/THF, Steric hindrance at N2) N2_Product N2-Alkylated Indazole (Kinetic Product) Anion->N2_Product + R-X (Kinetically favored, Favored by C7 EWGs)

Caption: Competing pathways for N-alkylation of the indazole anion.

References

Technical Support Center: Solubility Enhancement for 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Dimethyl-1H-indazol-5-amine (CAS 5757-85-7). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. The following question-and-answer guide is designed to explain the underlying chemical principles and provide robust, step-by-step protocols to overcome these issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key structural features of this compound that influence its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. This compound possesses two key regions that dictate its physicochemical behavior:

  • A Lipophilic Bicyclic Core: The dimethyl-indazole ring system is largely aromatic and nonpolar. This flat, rigid structure promotes strong intermolecular π-stacking interactions in the solid state, leading to high crystal lattice energy. Overcoming this energy to dissolve the compound requires a solvent that can effectively interact with this hydrophobic core.

  • A Basic Amino Group: The primary amine (-NH₂) at the 5-position is a basic functional group. This group is the primary site for protonation and can participate in hydrogen bonding. Its presence is the key to manipulating the compound's solubility through pH adjustment and salt formation.

The molecule is, therefore, a classic example of a weak base with a significant hydrophobic scaffold, which typically results in poor aqueous solubility at neutral pH.

Caption: Structure of this compound.

Q2: What is the most direct method to solubilize this compound in aqueous media?

A2: The most straightforward and effective method is pH adjustment . As a weak base, the solubility of this compound is highly dependent on pH. By lowering the pH of the aqueous medium, the 5-amino group becomes protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.[1][2][][4]

Mechanism Insight (The "Why"): The equilibrium between the insoluble free base (B) and the soluble conjugate acid (BH⁺) is governed by the Henderson-Hasselbalch equation. To ensure at least 99% of the compound is in its soluble, protonated form, the pH of the solution should be adjusted to be at least 2 units below the pKₐ of the 5-amino group. While the exact pKₐ is not published, a reasonable estimate for an aromatic amine of this type is approximately 4.0-5.0. Therefore, adjusting the pH to ≤ 2.0 is a reliable starting point.

Caption: pH-dependent equilibrium of the amine compound.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
  • Weigh Compound: Accurately weigh 1.61 mg of this compound (MW: 161.20 g/mol ) for a final volume of 1 mL of 10 mM solution.

  • Add Water: Add approximately 0.8 mL of high-purity water (e.g., Milli-Q®) to the vial. The compound will likely appear as an insoluble suspension.

  • Acidify: While stirring, add a strong acid dropwise. A 1 M solution of hydrochloric acid (HCl) is a standard choice.

  • Monitor Dissolution: Continue adding acid until all solid material has completely dissolved, resulting in a clear solution.

  • pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to confirm the final pH is in the desired acidic range (e.g., pH 1.5-2.5).

  • Final Volume Adjustment: Adjust the final volume to 1.0 mL with high-purity water.

  • Storage: Store the acidified stock solution at 2-8°C. Note that the stability of the compound at low pH should be determined for long-term storage.

Q3: My experimental system is pH-sensitive. How can I prepare a stable, solid salt form for improved handling and dissolution?

A3: Preparing a solid salt of the compound is an excellent strategy for improving solubility, dissolution rate, and handling properties without requiring a highly acidic final solution.[5][6][7] Salt formation is a common and highly effective technique for basic active pharmaceutical ingredients (APIs).[2][8] The principle is the same as pH adjustment—protonating the basic amine—but it results in a stable, crystalline solid that can be easily weighed and dissolved directly into neutral buffers.

Causality Insight: By reacting the free base with an acid, a salt with a different crystal lattice is formed. This new lattice often has a lower energy barrier to dissolution than the parent compound. When the salt dissolves, it dissociates into the protonated drug molecule and the counter-ion.[6][9]

Table 1: Common Counter-Ions for Salt Formation of Basic Compounds
Counter-Ion SourceSalt FormTypical Solubility IncreaseKey Considerations
Hydrochloric AcidHydrochlorideHighMost common, well-understood. Can be hygroscopic.
Methanesulfonic AcidMesylateVery HighOften provides excellent crystallinity and stability.[8]
Sulfuric AcidSulfateHighDivalent, can interact differently with other formulation components.
Maleic AcidMaleateModerate-HighDicarboxylic acid, offers different crystal packing opportunities.
Tartaric AcidTartrateModerate-HighChiral counter-ion, can be used for chiral resolution.
General Protocol: Small-Scale Salt Formation (Hydrochloride Example)
  • Dissolve Free Base: Dissolve this compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or methanol) at a concentration of approximately 50-100 mg/mL.

  • Add Acid: Add a stoichiometric equivalent (1.0 eq) of HCl in a compatible solvent (e.g., 2 M HCl in isopropanol). A slight excess (e.g., 1.05 eq) can be used to ensure complete conversion.

  • Induce Precipitation: Stir the solution at room temperature. Salt precipitation may occur spontaneously. If not, it can be induced by:

    • Cooling the solution in an ice bath.

    • Adding a non-polar anti-solvent (e.g., heptane or MTBE) dropwise until turbidity is observed.

  • Isolate the Salt: Collect the precipitated solid by vacuum filtration.

  • Wash and Dry: Wash the solid with a small amount of the anti-solvent to remove any unreacted starting material. Dry the salt under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

  • Confirmation: The resulting hydrochloride salt should exhibit significantly improved aqueous solubility compared to the free base. This can be confirmed by techniques such as NMR, elemental analysis, or titration.

Q4: How can I use cosolvents to increase the solubility of this compound, especially for preparing high-concentration stock solutions?

A4: Using water-miscible organic solvents, or cosolvents, is a powerful technique for solubilizing hydrophobic compounds.[10][11][12][13] This is particularly useful for preparing concentrated stock solutions (e.g., >10 mM) for in vitro assays, which are then diluted into aqueous media.

Mechanism Insight: Cosolvents work by reducing the polarity of the bulk solvent (water). Water molecules form a highly ordered, three-dimensional hydrogen-bonded network. A nonpolar solute disrupts this network, which is energetically unfavorable. Cosolvents, like DMSO or ethanol, have both polar and nonpolar regions. They integrate into the water's hydrogen-bond network, disrupting its structure and creating a more favorable, less polar microenvironment for the hydrophobic compound to dissolve in.[][14]

Cosolvent_Selection_Workflow start Start: Insoluble Compound screen Screen Common Cosolvents (DMSO, DMF, NMP, Ethanol, PEG 400) start->screen assess Assess Solubility & Compatibility (Target Concentration, Assay Tolerance) screen->assess Solubility Data optimize Optimize Cosolvent Percentage (e.g., 100% vs. 50:50 with water) assess->optimize Select Best Candidate(s) prepare Prepare Concentrated Stock Solution optimize->prepare end End: Soluble Stock prepare->end

Caption: Workflow for selecting an appropriate cosolvent system.

Protocol: Cosolvent Screening for a 50 mM Stock Solution
  • Prepare Samples: Weigh 8.06 mg of the compound (for a 1 mL final volume) into several separate vials.

  • Test Solvents: To each vial, add 1.0 mL of a different test solvent from the table below.

  • Facilitate Dissolution: Vortex each vial for 2-5 minutes. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.

  • Observe and Record: Visually inspect each vial for complete dissolution. Record the results in a table. For systems that achieve dissolution, proceed with a serial dilution into your final aqueous assay buffer to check for precipitation at the final working concentration.

Table 2: Common Cosolvents and Their Typical Properties
CosolventPolarityBiocompatibilityNotes
DMSO (Dimethyl sulfoxide)HighGenerally good at <0.5% (v/v)Powerful solvent, but can be toxic to some cell lines at higher concentrations.
DMF (Dimethylformamide)HighUse with cautionEffective, but higher potential for toxicity than DMSO.
Ethanol MediumGoodCommonly used, but can affect protein structure at high concentrations.
PEG 400 (Polyethylene glycol 400)MediumExcellentOften used in formulations for in vivo studies.[15]
Propylene Glycol MediumExcellentAnother common choice for preclinical and clinical formulations.[11]

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Methylation. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of methylating the indazole scaffold. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Introduction: The Challenge of Regioselectivity

The methylation of indazoles is a cornerstone reaction in medicinal chemistry, as the resulting N-methylated isomers often exhibit distinct biological activities.[1][2] However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers.[1][3][4] The regiochemical outcome is highly sensitive to a delicate balance of steric and electronic factors, as well as the chosen reaction conditions.[3][4][5] This guide will dissect these factors to provide you with the tools to selectively synthesize your desired N1 or N2 methylated indazole.

The two primary tautomeric forms of indazole are the 1H- and 2H-isomers. The 1H-indazole is generally the more thermodynamically stable tautomer.[1][4][6][7] This inherent stability often translates to the N1-methylated product being the thermodynamically favored isomer.[1] Conversely, the N2-methylated product is often the result of kinetic control, where the reaction proceeds through the lowest energy transition state, which may not lead to the most stable product.[1][8]

Frequently Asked Questions (FAQs)

Q1: I am consistently getting a mixture of N1 and N2 methylated indazoles. How can I improve the selectivity for the N1 isomer?

A1: Achieving high N1 selectivity typically involves leveraging conditions that favor thermodynamic control. Here are the key parameters to consider:

  • Choice of Base and Solvent: This is arguably the most critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established and highly effective method for promoting N1-alkylation.[3][5] It is theorized that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich group, sterically hindering the approach of the methylating agent at the N2 position.[3][9]

  • Substituent Effects: The electronic and steric nature of the substituents on the indazole ring can significantly influence the regioselectivity. For instance, indazoles with substituents like 3-carboxymethyl, 3-tert-butyl, 3-acetyl, and 3-carboxamide have demonstrated over 99% N1 regioselectivity when using the NaH/THF system.[3][5]

  • Thermodynamic Equilibration: In certain cases, allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1-isomer. This might involve longer reaction times or slightly elevated temperatures, but care must be taken to avoid side reactions.[3]

Q2: My target is the N2-methylated indazole. What conditions should I employ to favor its formation?

A2: To selectively synthesize the N2-isomer, you'll want to use conditions that favor kinetic control. Here are some effective strategies:

  • Milder Reaction Conditions: Often, lower reaction temperatures and the use of weaker bases can favor the kinetically controlled N2-alkylation.[1]

  • Specific Reagent Combinations:

    • Acid-promoted Alkylation: Under mildly acidic conditions, regioselective alkylation at the N2 position can occur.[10][11] A notable example is the use of alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate, which has shown high selectivity for the N2 position.[8][11]

    • Mitsunobu Conditions: The Mitsunobu reaction (using, for example, triphenylphosphine and diethyl azodicarboxylate) often shows a preference for the N2-isomer.[5][12]

  • Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), have been shown to direct methylation to the N2 position.[5][12]

Q3: I'm struggling to separate the N1 and N2 isomers. What are the best purification strategies?

A3: The separation of N1 and N2 methylated indazole isomers can be challenging due to their often similar polarities.[13]

  • Column Chromatography: This is the most common method. Careful optimization of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.[13] It may be necessary to screen various solvent ratios to achieve baseline separation.

  • Recrystallization: If a solid, recrystallization from a suitable mixed solvent system can be a highly effective method for obtaining a single isomer with high purity.[14] This method is also more amenable to large-scale industrial production.[14]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; side reactions; difficult purification.Monitor the reaction by TLC or LC-MS to ensure completion. Re-evaluate the choice of base and solvent to minimize side product formation. Optimize the purification method (see Q3).
Poor Regioselectivity Reaction conditions are not optimized for kinetic or thermodynamic control.To favor N1-methylation , use a strong base like NaH in an aprotic solvent like THF.[1][5] To favor N2-methylation , consider milder conditions, acid-promoted methods, or Mitsunobu conditions.[5][10][11]
Formation of a Dimethylated Byproduct Use of excess methylating agent or a highly reactive methylating agent.Use a stoichiometric amount of the methylating agent (typically 1.1-1.2 equivalents). Consider a less reactive methylating agent if dimethylation persists.
Starting Material is Recovered Base is not strong enough to deprotonate the indazole; reaction temperature is too low; methylating agent is not reactive enough.Switch to a stronger base (e.g., NaH). Increase the reaction temperature. Consider a more reactive methylating agent (e.g., methyl iodide, dimethyl sulfate).

Experimental Protocols

Protocol 1: Selective N1-Methylation of 3-Methyl-6-nitro-1H-indazole (Thermodynamic Control)

This protocol is adapted from established methods for achieving high N1-selectivity.[1]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-6-nitro-1H-indazole.[1]

Protocol 2: Selective N2-Methylation of 3-Methyl-6-nitro-1H-indazole (Kinetic Control)

This protocol utilizes conditions known to favor the formation of the N2-isomer, a key intermediate in the synthesis of Pazopanib.[1]

Materials:

  • 3-Methyl-6-nitro-1H-indazole

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl carbonate (DMC)

  • Water

Procedure:

  • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and DABCO (1.0 equiv) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.

  • Heat the reaction system to reflux and continue stirring for 6 hours.

  • After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[1]

Data Summary

The following table summarizes the influence of reaction conditions on the N1/N2 regioselectivity in indazole alkylation based on literature reports.

BaseSolventAlkylating AgentApproximate N1:N2 Ratio
NaHTHFAlkyl Bromide>99:1 (for some substrates)[13]
Cs₂CO₃DMFAlkyl BromideVariable, can favor N2[13]
K₂CO₃DMFIsobutyl Bromide58:42[15]

Visualizing Reaction Control

The following diagram illustrates the kinetic versus thermodynamic pathways in indazole methylation.

G Reactants Indazole + Methylating Agent Indazolide Indazolide Anion (Deprotonation with Base) Reactants->Indazolide Base Transition_State_1 Lower Energy Transition State Indazolide->Transition_State_1 Faster Reaction (Kinetic Pathway) Transition_State_2 Higher Energy Transition State Indazolide->Transition_State_2 Slower Reaction (Thermodynamic Pathway) N1_Product N1-Methylated Indazole (Thermodynamic Product) N2_Product N2-Methylated Indazole (Kinetic Product) N2_Product->N1_Product Equilibration (Higher Temp.) Transition_State_1->N2_Product Transition_State_2->N1_Product

Caption: Kinetic vs. Thermodynamic Control in Indazole Methylation.

This workflow diagram outlines the general steps for optimizing your indazole methylation reaction.

G Start Define Target Isomer (N1 or N2) Select_Conditions Select Initial Conditions (Base, Solvent, Temp.) Start->Select_Conditions Run_Reaction Run Small-Scale Test Reaction Select_Conditions->Run_Reaction Analyze_Ratio Analyze N1/N2 Ratio (LC-MS, NMR) Run_Reaction->Analyze_Ratio Optimize Optimize Conditions Analyze_Ratio->Optimize If selectivity is low Scale_Up Scale-Up Reaction Analyze_Ratio->Scale_Up If selectivity is high Optimize->Select_Conditions Iterate Purify Purify Product Scale_Up->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Workflow for Optimizing Indazole Methylation.

References

Preventing regioisomer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-CS-INDA-REGIOISOMER-26.1

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of synthetic chemistry. This guide is dedicated to one of the most persistent challenges in indazole chemistry: controlling regioisomer formation.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the ambident nucleophilic nature of the pyrazole ring often leads to the formation of N1 and N2-substituted regioisomers during synthesis, particularly in alkylation steps.[4][5] This lack of regioselectivity complicates purification, reduces yields, and can ultimately hinder the drug development pipeline.

This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) designed to address the specific, practical issues you encounter at the bench. We will delve into the mechanistic underpinnings of regioselectivity and provide actionable strategies to steer your reactions toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 alkylated indazoles. What are the fundamental principles governing which isomer is formed?

A1: This is the most common issue researchers face. The regiochemical outcome of indazole alkylation is a classic case of kinetic versus thermodynamic control, modulated by several interconnected factors.[1]

  • Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5][6] This intrinsic stability means that under conditions that allow for equilibration (e.g., longer reaction times, certain solvent/base combinations), the N1-alkylated product is often favored as it arises from the more stable starting tautomer.[2][6]

  • Kinetic Control: The N2 position is often more sterically accessible and can be more nucleophilic under certain conditions, leading to the formation of the N2-isomer as the kinetic product. Reactions run at lower temperatures with strong, non-coordinating bases can favor this pathway.

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thus directing alkylating agents to the N2 nitrogen.[1] Conversely, bulky substituents at C3 may favor N1 alkylation.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For instance, EWGs at the C7 position have been shown to confer excellent N2 regioselectivity.

  • Reaction Conditions: The choice of base, solvent, and the nature of the alkylating agent are critical. This interplay is the key to manipulating the N1:N2 ratio.[3]

Q2: How can I selectively synthesize the N1-substituted indazole?

A2: To favor the thermodynamically preferred N1 isomer, you need to create conditions that either allow for equilibration or inherently favor attack at the N1 position.

One of the most reliable methods involves using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) . This combination has proven highly effective for achieving N1 selectivity with a variety of primary alkyl halides.[6] The sodium cation's interaction with the indazole anion is thought to play a role in directing the alkylation.

Key Mechanistic Insight: The 1H-indazole tautomer is considered the more stable form.[2][6] Deprotonation with NaH generates the indazolide anion. In a solvent like THF, this system often favors the formation of the thermodynamically more stable N1-alkylated product. Conditions that allow for equilibration, such as using specific α-halo carbonyl electrophiles, can also favor the N1 product.[2][6]

Q3: My target is the N2-substituted indazole. What strategies can I employ to maximize its formation?

A3: Selectivity for the N2 position often requires conditions that favor kinetic control or exploit specific steric or electronic features of the substrate.[1]

  • Steric Directing Groups: If your indazole has a substituent at the C7 position, such as a nitro (NO₂) or carboxylate (CO₂Me) group, this will sterically hinder the N1 position and strongly direct alkylation to N2.[1] Even under NaH/THF conditions, these substrates show excellent N2 selectivity (≥96%).

  • Mitsunobu Conditions: The Mitsunobu reaction often shows a strong preference for the formation of the N2-regioisomer. For example, the reaction of indazole with n-pentanol under Mitsunobu conditions can yield the N2 isomer as the major product.[2]

  • Catalytic Systems: Specific acid-catalyzed or metal-mediated reactions have been developed for high N2 selectivity. For instance, using alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid or copper(II) triflate is a highly effective method for N2-alkylation.[7][8] Quantum mechanics (QM) analyses suggest that while the 1H-indazole is the more stable tautomer, the energy barrier to alkylate at N2 from this tautomer is significantly lower than the barrier to first tautomerize to the 2H-form and then alkylate at N1, accounting for the high N2 selectivity.[7]

Q4: I am not performing an alkylation, but a cyclization to form the indazole ring itself. How do I control regioselectivity in this case?

A4: Regiocontrol during the initial ring formation is an excellent strategy to avoid downstream separation issues. The choice of synthetic route is paramount.

  • Davis-Beirut Reaction: This reaction, which involves the cyclization of an o-nitrobenzylamine derivative, is a powerful method for the regioselective synthesis of 2H-indazoles (N2-substituted).[9][10][11] The mechanism proceeds through a key o-nitrosobenzylidine imine intermediate.[9] It is particularly useful because it uses inexpensive starting materials and avoids toxic metals.[10][11]

  • Transition-Metal-Catalyzed Reactions: Modern organometallic chemistry offers highly regioselective routes. For example, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular annulation can provide facile and efficient access to 1H-indazoles.[12] Similarly, palladium-catalyzed reactions of 2-bromobenzyl bromides with arylhydrazines can yield 2-aryl-substituted 2H-indazoles.[8]

  • Condensation-Cadogan Reductive Cyclization: A one-pot condensation of an ortho-nitrobenzaldehyde with an amine, followed by a Cadogan reductive cyclization using a phosphine reducing agent, is a mild and efficient method for the regioselective synthesis of 2H-indazoles.[13]

Troubleshooting Guide & Experimental Protocols

This section provides detailed protocols for common scenarios, helping you to steer the regiochemical outcome of your reactions.

Scenario 1: Your standard alkylation (e.g., K₂CO₃ in DMF) is giving an inseparable mixture of N1 and N2 isomers.

Analysis: This is a classic outcome where the reaction conditions do not strongly favor either kinetic or thermodynamic control, resulting in a mixture. Potassium carbonate in DMF is a common condition that often leads to poor selectivity.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Mixed N1/N2 Isomers Start Problem: Inseparable N1/N2 Mixture (e.g., K2CO3/DMF) Desired_Product What is your desired isomer? Start->Desired_Product N1_Path N1 Isomer Desired_Product->N1_Path  N1 N2_Path N2 Isomer Desired_Product->N2_Path  N2 Protocol_N1 Implement Protocol 1: Thermodynamic Control (NaH/THF) N1_Path->Protocol_N1 Check_Substrate Does substrate have C7-substituent? N2_Path->Check_Substrate Protocol_N2 Implement Protocol 2: Kinetic/Steric Control N2_Steric Use NaH/THF. Steric hindrance will direct to N2. Check_Substrate->N2_Steric Yes N2_Kinetic Use Mitsunobu or acid-catalyzed conditions. Check_Substrate->N2_Kinetic No N2_Steric->Protocol_N2 N2_Kinetic->Protocol_N2

Caption: Decision workflow for resolving N1/N2 isomer mixtures.

Protocol 1: N1-Selective Alkylation under Thermodynamic Control[3][6]

This protocol is optimized for achieving high regioselectivity for the N1 position.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., primary alkyl bromide) (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole.

  • Dissolve the indazole in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between EtOAc and water. Separate the layers.

  • Extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: For most indazoles lacking a C7 substituent, this method provides high N1 selectivity (>95%).

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction[3][6]

This protocol is often effective for generating the N2 isomer, which is typically the kinetic product.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Primary or secondary alcohol (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1H-indazole, the alcohol, and PPh₃.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise. A color change and/or precipitation may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Expected Outcome: This method often favors the N2 isomer, with N1:N2 ratios depending on the specific substrates used. Ratios of 1:2.5 or higher in favor of the N2 isomer have been reported.[2]

Data Summary: Regioselectivity under Various Conditions

The choice of base and solvent has a profound impact on the N1:N2 product ratio. The following table summarizes typical outcomes for the alkylation of a generic 1H-indazole.

BaseSolventTypical Major IsomerControl TypeRationaleReference(s)
NaH THF N1 ThermodynamicFavors the more stable 1H-tautomer pathway.[2]
K₂CO₃ DMF MixtureMixed/PoorWeaker base, polar aprotic solvent; low selectivity.[1]
Cs₂CO₃ DMF N1Thermodynamic"Softer" cation can favor N1.[5]
DEAD/PPh₃ THF N2 KineticMitsunobu conditions often favor the kinetic product.
TfOH DioxaneN2 KineticAcid catalysis with specific alkylating agents.[7][8]

Advanced Strategies: Transition-Metal Catalysis

For challenging substrates or when seeking orthogonal synthetic routes, transition-metal catalysis offers powerful and highly regioselective solutions for the construction of the indazole core itself.

Logical Workflow for Selecting a Synthetic Route:

G cluster_1 Advanced Synthesis Route Selection Target Desired Indazole Core N1_Indazole 1H-Indazole (N1-Unsubstituted or Substituted) Target->N1_Indazole N1 Target N2_Indazole 2H-Indazole (N2-Substituted) Target->N2_Indazole N2 Target Rh_Cu_Catalysis Rh(III)/Cu(II) Catalyzed C-H Activation of Imidates N1_Indazole->Rh_Cu_Catalysis Ag_Mediation Silver(I)-Mediated Oxidative C-H Amination of Arylhydrazones N1_Indazole->Ag_Mediation Davis_Beirut Davis-Beirut Reaction (o-nitrobenzylamine cyclization) N2_Indazole->Davis_Beirut Cadogan_Cyclization One-Pot Condensation/ Cadogan Reductive Cyclization N2_Indazole->Cadogan_Cyclization

Caption: Decision tree for advanced, regioselective indazole ring synthesis.

These methods, such as Rh/Cu-catalyzed C-H activation or the Davis-Beirut reaction, build the desired isomer directly, bypassing the challenges of post-synthesis alkylation.[12][14][15]

This guide provides a framework for rationally controlling regioisomer formation in your indazole syntheses. By understanding the interplay between substrate, reagents, and reaction conditions, you can transform a challenging separation problem into a predictable and high-yielding transformation.

References

1,3-Dimethyl-1H-indazol-5-amine stability under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Dimethyl-1H-indazol-5-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS 5757-85-7). It addresses common questions and troubleshooting scenarios related to the compound's stability in acidic and basic environments, drawing upon established principles of heterocyclic chemistry and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and inherent chemical properties of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Based on supplier recommendations and the compound's chemical nature, it should be stored in a tightly closed container at 2-8°C, protected from light.[1][2] The primary amine functionality and the electron-rich heterocyclic system make it susceptible to oxidation over time, especially when exposed to air and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable. Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn during handling.[3]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the fundamental properties is crucial for predicting its behavior in various experimental conditions. Key data is summarized in the table below.

PropertyValueSource
CAS Number 5757-85-7[4]
Molecular Formula C₉H₁₁N₃[5]
Molecular Weight 161.21 g/mol [2]
Melting Point 170 °C[1]
Predicted pKa 4.11 ± 0.10[1]
Appearance Solid (form may vary)[2]

Q3: How does this compound behave in acidic conditions?

A3: The indazole ring system contains two nitrogen atoms, and the exocyclic amine at the 5-position provides an additional basic center. The predicted pKa of 4.11 suggests that the compound will become protonated in acidic solutions.[1] Theoretical studies on similar indazole systems indicate that protonation is likely to occur at the N-2 position of the indazole ring.[6] The 5-amino group, being a primary aromatic amine, will also be protonated under sufficiently acidic conditions (typically pH < 4). This protonation increases the compound's solubility in aqueous acidic media but can also render it more stable against certain degradation pathways by deactivating the ring towards electrophilic attack.

Q4: Is this compound stable in basic conditions?

A4: The stability in basic conditions is a significant concern. The literature suggests that N-protected indazoles are susceptible to ring-opening when treated with strong bases, yielding ortho-aminobenzonitrile derivatives.[7] Since this compound is methylated at the N-1 position (an "N-protected" indazole), it is vulnerable to this degradation pathway, particularly in the presence of strong, non-nucleophilic bases at elevated temperatures. Mild bases (e.g., carbonates, triethylamine) at ambient temperature are generally considered safer for temporary use in reactions or extractions.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues.

Problem 1: My HPLC analysis shows a new, fast-eluting peak after leaving my sample in an acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) overnight.

  • Probable Cause: Protonation. The protonated form of this compound is more polar than the neutral form. In reverse-phase HPLC, increased polarity leads to less retention and thus a faster elution time. This is typically a reversible equilibrium and not a sign of degradation.

  • Troubleshooting Steps:

    • Confirm Reversibility: Take an aliquot of the aged sample and adjust the pH to >7 with a mild base (e.g., dilute ammonium hydroxide) before injection. If the new peak disappears and the original peak's area is restored, the phenomenon was protonation.

    • Use Buffered Mobile Phase: For consistent retention times, use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) at a pH at least 2 units away from the compound's pKa. A pH of ~6.1 or higher would ensure the compound is primarily in its neutral form.

    • Limit Sample Exposure: Analyze samples promptly after preparation and avoid leaving them on the autosampler for extended periods.

Problem 2: The color of my reaction mixture turned dark brown/black after adding a strong base like potassium tert-butoxide (t-BuOK) or LiHMDS.

  • Probable Cause: Degradation. This color change often indicates the formation of complex, likely polymeric, degradation products. The strong base is likely initiating the ring-opening of the N-1 methylated indazole ring, as discussed in the FAQs.[7] The resulting ortho-aminobenzonitrile intermediate can be unstable and may undergo further reactions.

  • Troubleshooting Steps:

    • Analytical Confirmation: Carefully quench a small aliquot of the reaction and analyze it by LC-MS to identify potential degradation products. Look for a mass corresponding to the ring-opened isomer.

    • Re-evaluate Base Choice: If possible, substitute the strong base with a milder alternative. Consider inorganic bases like K₂CO₃ or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine).

    • Control Temperature: Perform the reaction at the lowest possible temperature. Base-mediated degradations are often highly temperature-dependent.

Problem 3: I have poor recovery of my compound after an aqueous workup involving a strong acid wash followed by a strong base wash.

  • Probable Cause: Emulsion formation and/or degradation. The compound is amphiphilic when protonated/deprotonated, which can lead to emulsions during liquid-liquid extraction. Furthermore, exposure to strong base, even transiently, can cause irreversible degradation.[7]

  • Troubleshooting Steps:

    • Use Milder Reagents: Replace strong acid/base washes with saturated aqueous solutions of milder reagents like sodium bicarbonate (for neutralizing acid) and ammonium chloride (for neutralizing base).

    • Avoid Extremes: Instead of a strong base wash, consider simply washing with brine to remove water-soluble impurities.

    • Alternative Purification: If feasible, bypass the aqueous workup entirely and opt for direct purification by column chromatography or crystallization.

Section 3: Key Mechanisms and Visualizations

Visual aids help clarify the chemical principles governing the stability of this compound.

Protonation Equilibria in Acidic Conditions

Under acidic conditions, the compound can be protonated at two primary sites: the N-2 position of the indazole ring and the 5-amino group. The equilibrium between these forms is pH-dependent.

G Neutral Neutral Compound (pH > 5) N2_Protonated N-2 Protonated (Indazolium Ion) Neutral->N2_Protonated + H+ (pKa ~ 4.11) Amine_Protonated 5-NH3+ Protonated Neutral->Amine_Protonated + H+ (pKa ~ 3-4) N2_Protonated->Neutral - H+ Amine_Protonated->Neutral - H+

Caption: Protonation equilibria of this compound.

Proposed Degradation Pathway in Strong Base

The N-1 methyl group makes the indazole susceptible to base-induced ring-opening, a known pathway for N-alkylated indazoles.[7]

G Start This compound Intermediate Ortho-aminobenzonitrile Intermediate (Proposed) Start->Intermediate Strong Base (e.g., t-BuOK) High Temp Degradation Further Degradation Products Intermediate->Degradation Unstable

Caption: Proposed base-mediated degradation of the indazole ring.

Section 4: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of this compound.

Protocol 1: Forced Degradation Study

This workflow is designed to intentionally degrade the sample under controlled conditions to identify potential degradation products and assess stability.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A 1. Prepare 1 mg/mL Stock in Acetonitrile B 2. Aliquot into Vials (Acid, Base, Control) A->B C 3. Add Stressor Acid: 1M HCl Base: 1M NaOH B->C D 4. Incubate at 60°C (Timepoints: 0, 2, 8, 24h) C->D E 5. Quench & Dilute (Neutralize to pH 7) D->E F 6. Analyze by LC-MS/UV E->F

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Sample Preparation (T=0):

    • Control: Dilute 100 µL of stock into 900 µL of 50:50 water:acetonitrile.

    • Acid: Dilute 100 µL of stock into 900 µL of 0.1 M HCl.

    • Base: Dilute 100 µL of stock into 900 µL of 0.1 M NaOH.

    • Analyze these "Time 0" samples immediately.

  • Incubation: Place tightly capped vials of the acidic and basic preparations in a heating block or water bath at 60°C.

  • Time Points: At specified time points (e.g., 2, 8, 24 hours), remove one vial of each condition. Cool to room temperature.

  • Quenching and Analysis:

    • Before analysis, neutralize the aliquot by adding an equimolar amount of base (for the acid sample) or acid (for the base sample).

    • Analyze by a suitable, stability-indicating HPLC method (e.g., C18 column with a gradient from 10-95% acetonitrile in 0.1% formic acid) with UV and MS detection.

  • Data Interpretation: Compare the chromatograms from stressed samples to the T=0 and control samples. Calculate the percentage of the parent compound remaining and characterize any significant degradation peaks using the MS data.

Section 5: References

  • ChemicalBook. (n.d.). 1H-Indazol-5-amine, 1,3-dimethyl- CAS 5757-85-7. Retrieved from --INVALID-LINK--[1]

  • Katritzky, A. R., et al. (2004). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Journal of Organic Chemistry. Available from --INVALID-LINK--[8]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from --INVALID-LINK--[3]

  • BLDpharm. (n.d.). 5757-85-7 | this compound. Retrieved from --INVALID-LINK--[4]

  • Elguero, J., et al. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. Molecules. Available from --INVALID-LINK--

  • TCI Chemicals. (2025). SAFETY DATA SHEET - 7-Amino-1H-indazole. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). CAS No: 5757-85-7 | Product Name: this compound. Retrieved from --INVALID-LINK--[2]

  • Rogness, D. C., et al. (2020). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. Organic Letters. Available from --INVALID-LINK--[7]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from --INVALID-LINK--[9]

  • Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from --INVALID-LINK--[10]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E. Available from --INVALID-LINK--

  • American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--[5]

  • Kim, H., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available from --INVALID-LINK--

  • Voice, A. K., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Available from --INVALID-LINK--

  • ResearchGate. (2017). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1H-Indazol-5-amine, 1,3-dimethyl- | 5757-85-7. Retrieved from --INVALID-LINK--[11]

  • ResearchGate. (2012). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Available from --INVALID-LINK--[12]

  • Elguero, J., et al. (2009). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from --INVALID-LINK--[6]

References

Technical Support Center: Purifying Indazole Amines via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of indazole amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this important class of compounds. The inherent basicity of the amine functional groups, coupled with the aromatic indazole core, often leads to frustrating purification outcomes such as peak tailing, low recovery, and co-elution with impurities.

This resource moves beyond generic advice to provide field-proven, in-depth solutions. We will explore the underlying chemical principles governing the chromatographic behavior of indazole amines and equip you with the knowledge to troubleshoot and optimize your separations effectively.

Section 1: Understanding the Challenge: The Chromatographic Behavior of Indazole Amines

Indazole amines present a dual challenge for chromatographers. The basic amine moieties readily interact with acidic silanol groups on the surface of standard silica gel, leading to strong, non-specific binding. This interaction is the primary cause of:

  • Peak Tailing: The analyte molecules that bind strongly to the silica surface are released slowly and unevenly, resulting in broad, asymmetrical peaks.

  • Irreversible Adsorption: In some cases, the binding is so strong that a portion of the compound does not elute from the column, leading to poor mass recovery.

  • Inconsistent Retention Times: The active and variable nature of the silica surface can lead to poor reproducibility between runs and batches of silica.

The key to successful purification is to effectively neutralize or "mask" these acidic silanol groups, thereby promoting a more uniform and predictable interaction between the analyte and the stationary phase.

Section 2: Troubleshooting Guide & Core Protocols

This section is structured as a series of common problems encountered during the purification of indazole amines, followed by detailed explanations and actionable solutions.

Problem 1: My indazole amine is streaking badly on the TLC plate and tailing on the column.

Cause: This is the classic sign of strong interaction between the basic amine and acidic silanol groups on the silica gel. The streaking on the TLC plate is a direct predictor of poor performance on the column.

Solution: Mobile Phase Modification with a Tertiary Amine

The most effective way to counteract this issue is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice.

Mechanism of Action: The TEA, being a stronger base, will preferentially bind to the acidic silanol groups on the silica surface, effectively "deactivating" them. This creates a more homogenous, less acidic surface for your indazole amine to travel through, resulting in sharper peaks and improved resolution.

Detailed Protocol: Implementing a TEA-Modified Mobile Phase

  • Initial TLC Analysis:

    • Prepare a stock solution of your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate).

    • Spot your crude sample on a TLC plate.

    • Run a second TLC plate where you have added 0.5-2% triethylamine to the eluent.

    • Observation: You should see a significant improvement in the spot shape on the TEA-modified plate, with the spot becoming more compact and migrating further up the plate (higher Rf).

  • Column Chromatography:

    • Slurry Preparation: Prepare the column slurry using the mobile phase that already contains the added triethylamine. This ensures the entire stationary phase is equilibrated and deactivated before you load your sample.

    • Eluent Composition: Use a mobile phase containing 0.5-2% (v/v) of triethylamine throughout the entire purification process. A common starting point is 1% TEA.

    • Example Eluent System: A typical starting system for a moderately polar indazole amine might be Dichloromethane/Methanol/Triethylamine in a ratio of 95:4:1.

Table 1: Recommended Starting Concentrations of Mobile Phase Modifiers

ModifierTypical Concentration (v/v)Use Case Notes
Triethylamine (TEA)0.5 - 2%The most common and effective choice for most indazole amines.
Diisopropylethylamine (DIPEA)0.5 - 2%A bulkier base, can sometimes offer different selectivity.
Pyridine0.2 - 1%Less common due to its odor and higher boiling point, but can be effective.
Ammonium Hydroxide0.1 - 1%Can be used in more polar solvent systems (e.g., with methanol), but introduces water.
Problem 2: My compound is eluting with a very high percentage of methanol, and the peaks are still broad.

Cause: While adding a polar solvent like methanol is necessary to elute more polar compounds, it can sometimes exacerbate peak shape issues if the underlying amine-silica interaction is not addressed. Furthermore, high concentrations of methanol can lead to silica dissolution.

Solution: Switching to a Less Acidic Stationary Phase or Using a Different Solvent System

If mobile phase modification alone is insufficient, consider altering the stationary phase.

Alternative Stationary Phases:

  • Deactivated Silica: Some manufacturers offer silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

  • Alumina (Basic or Neutral): Basic alumina is an excellent alternative for the purification of basic compounds. It provides a basic surface that minimizes strong acidic interactions. Neutral alumina can also be a good option.

  • C18 (Reverse-Phase): For highly polar indazole amines, reverse-phase chromatography may be a more suitable option.

Workflow for Selecting the Right Stationary Phase

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,3-Dimethyl-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the highest purity of your final compound.

Introduction

This compound is a key building block in pharmaceutical research. Its purity is paramount, as even minor impurities can significantly impact downstream reactions and biological assays. A frequent challenge in its synthesis is the formation of regioisomers and other byproducts inherent to the N-alkylation of the indazole core.[1][2][3][4] This guide provides a structured approach to identifying and removing these impurities effectively.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of this compound.

FAQ 1: My final product is a mixture of two closely-related compounds. How can I identify and separate them?

Answer:

The most common impurity is the undesired 2,3-dimethyl-1H-indazol-5-amine regioisomer.[1][2][5] The N-alkylation (methylation) of the indazole ring can occur at either the N-1 or N-2 position, leading to a mixture of products that are often difficult to separate due to their similar polarities.[1][6]

Identification:

  • NMR Spectroscopy: 1D and 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are definitive for structural assignment. For the desired N-1 isomer, a correlation will be observed between the N-1 methyl protons and the C-7a carbon of the indazole ring. Conversely, the N-2 isomer will show a correlation between the N-2 methyl protons and the C-3 carbon.[2][3]

  • LC-MS: While both isomers have the same mass, they may exhibit slightly different retention times. This technique is excellent for monitoring the ratio of isomers during reaction optimization and purification.[7]

Separation Strategy: Separation is challenging but achievable using the following methods:

  • Flash Column Chromatography (Primary Method): This is the most effective technique for separating the N-1 and N-2 isomers.[1][2][5] Success hinges on the correct choice of the mobile phase.

  • Recrystallization (Alternative Method): If chromatography is not ideal for large-scale work, recrystallization from a carefully selected mixed-solvent system can effectively isolate the desired isomer.[8]

FAQ 2: What are the optimal conditions for separating the N-1 and N-2 isomers using column chromatography?

Answer:

The key to a successful chromatographic separation is to maximize the difference in affinity of the isomers for the stationary phase (typically silica gel). Since the isomers have very similar polarities, a carefully optimized solvent system is crucial.[1][9]

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[10]
Mobile Phase Ethyl Acetate (EtOAc) / HexanesA standard, effective system for compounds of moderate polarity.[11] Start with a low polarity gradient (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity.
TLC Analysis Develop a TLC plate first to find the optimal solvent ratio. The ideal system should give a good separation of spots with the desired product having an Rf value between 0.2 and 0.4.[9][10]
Additive 0.5-1% Triethylamine (TEA)The amine functionality can cause peak tailing on acidic silica gel. A small amount of a basic additive like TEA deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.[12][13]

See Protocol 1 for a detailed step-by-step guide to column chromatography.

FAQ 3: My product is off-color (yellow/brown) even after chromatography. What causes this and how can I fix it?

Answer:

Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This can happen during the reaction, workup, or even during storage if exposed to air and light.

Troubleshooting Steps:

  • Inert Atmosphere: During the final steps of the synthesis and workup, ensure the reaction is kept under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed (e.g., by bubbling nitrogen through them) for both the reaction workup and chromatography.

  • Charcoal Treatment: If the discoloration persists after initial purification, you can perform a charcoal treatment. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through Celite to remove the charcoal and adsorbed impurities. Recrystallize the product from the filtrate.

  • Storage: Store the final, pure product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.

FAQ 4: I am struggling to get good crystals during recrystallization. Can you provide a detailed protocol?

Answer:

Recrystallization is an excellent purification technique for removing minor impurities and can sometimes separate isomers if the right solvent system is found.[8][14] The goal is to find a solvent (or solvent pair) where the desired compound is soluble when hot but sparingly soluble at room temperature or below, while impurities remain in solution.[15][16]

Solvent Selection: For this compound, which is a moderately polar compound, suitable solvent systems include:

  • Single Solvents: Ethanol, Isopropanol, or Acetonitrile.[8][17]

  • Mixed Solvents: Acetone/Water, Ethanol/Water, or Ethyl Acetate/Hexanes.[8][18] A mixed solvent system often provides better selectivity.

See Protocol 2 for a detailed step-by-step guide to recrystallization.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

G crude Crude Product (this compound) tlc TLC/LC-MS Analysis crude->tlc single_spot Single Major Spot (Minor Impurities) tlc->single_spot Purity >90% multi_spot Multiple Spots (Isomers/Byproducts) tlc->multi_spot Purity <90% or Isomers Detected charcoal Discoloration Present? single_spot->charcoal column Protocol 1: Column Chromatography multi_spot->column recrystallize Protocol 2: Recrystallization pure Pure Product (>99% Purity) recrystallize->pure column->charcoal charcoal->recrystallize No charcoal_step Charcoal Treatment charcoal->charcoal_step Yes charcoal_step->recrystallize

Caption: Troubleshooting workflow for purification.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol is optimized for the separation of N-1 and N-2 dimethylated indazole isomers.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) - all HPLC grade

  • Crude this compound

  • Glass column, flasks, and TLC plates

Procedure:

  • Solvent System Preparation: Prepare an eluent of 10% Ethyl Acetate in Hexanes with 0.5% Triethylamine. For example, for 1 liter of eluent, mix 895 mL Hexanes, 100 mL EtOAc, and 5 mL TEA.

  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate in the prepared eluent. Visualize under UV light. You should see two spots with slightly different Rf values. The optimal eluent should give the lower spot (desired product) an Rf of ~0.2-0.3.[12]

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the starting eluent (e.g., 5% EtOAc/Hexanes + 0.5% TEA). Use approximately 30-50g of silica for every 1g of crude product.[10]

    • Pour the slurry into the column and allow it to pack under a gentle flow of eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the starting, low-polarity solvent.

    • Collect fractions and monitor them by TLC.

    • If the spots are moving too slowly, you can gradually increase the polarity of the eluent (e.g., from 10% to 15% to 20% EtOAc). This is known as a step-gradient elution.[12]

  • Fraction Analysis: Combine the fractions that contain the pure, desired isomer (typically the more polar, lower Rf spot for N-1 isomers).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization for Final Polishing

This protocol is designed to remove minor impurities and improve the crystalline form of the product.

Materials:

  • Partially purified this compound

  • Solvents: Ethanol and Deionized Water

  • Heating mantle, Erlenmeyer flask, and filtration apparatus

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.[14]

  • Induce Cloudiness: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. The cloudiness indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you have a perfectly saturated solution at high temperature.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[14]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, pure product.

References

Technical Support Center: Scale-up Synthesis of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1,3-Dimethyl-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Overview of Synthetic Strategy & Scale-up Considerations

The synthesis of this compound typically involves a multi-step process, often starting from a substituted nitroaniline or a related precursor. A common route involves the formation of the indazole core, followed by methylation and reduction of a nitro group to the desired amine. While numerous methods exist for constructing the indazole scaffold, scalability introduces challenges related to regioselectivity, reaction kinetics, thermal safety, and product purification.[1][2]

A representative synthetic approach that informs the challenges discussed below is the methylation of a pre-formed indazole, often a nitro-substituted variant, followed by reduction. For instance, starting with 3-methyl-5-nitro-1H-indazole, a methylation step is required to introduce the two methyl groups, followed by the reduction of the nitro group.

Illustrative Synthetic Pathway

Synthetic_Pathway A 3-Methyl-5-nitro-1H-indazole B Mixture of 1,3-Dimethyl-5-nitro-1H-indazole & 2,3-Dimethyl-5-nitro-2H-indazole A->B Methylating Agent (e.g., Dimethyl Carbonate, DMS) Base C 1,3-Dimethyl-5-nitro-1H-indazole B->C Chromatographic Separation D This compound C->D Reduction (e.g., Pd/C, H2 or Fe/HCl)

Caption: A common synthetic route to this compound.

II. Troubleshooting Guide: Common Scale-up Issues

This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Poor Regioselectivity during N-Methylation

Symptom: During the methylation of 3-methyl-5-nitro-1H-indazole, a significant amount of the undesired 2,3-dimethyl-5-nitro-2H-indazole isomer is formed, complicating purification and reducing the yield of the target 1,3-dimethyl isomer.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Reaction Conditions The choice of base, solvent, and methylating agent can significantly influence the N1/N2 selectivity. Polar aprotic solvents may favor N1 alkylation.1. Solvent Screening: Evaluate solvents like DMF, DMSO, and acetonitrile. 2. Base Selection: Test weaker bases such as K2CO3 or Cs2CO3 in place of stronger bases like NaH, which can sometimes lead to mixed results. 3. Methylating Agent: While dimethyl sulfate is effective, consider using dimethyl carbonate, which can sometimes offer improved selectivity under specific conditions.[3][4]
Temperature Control Higher reaction temperatures can decrease selectivity.Maintain a consistent and controlled temperature throughout the reaction. Start with lower temperatures and gradually increase if necessary.
Problem 2: Incomplete Reduction of the Nitro Group

Symptom: After the reduction step, analysis (e.g., by HPLC or TLC) shows the presence of starting material (1,3-dimethyl-5-nitro-1H-indazole) or intermediate nitroso or hydroxylamine species.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Catalyst Deactivation The palladium on carbon (Pd/C) catalyst can be poisoned by impurities or become less active over time.1. Use Fresh Catalyst: Ensure the catalyst is of high quality and from a reliable source. 2. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can often drive the reaction to completion. 3. Alternative Catalysts: Consider other hydrogenation catalysts like Raney Nickel, although this may require process re-optimization.
Insufficient Hydrogen Pressure On a larger scale, ensuring adequate hydrogen pressure and efficient mixing is crucial for complete reduction.1. Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure within safe limits of the reactor. 2. Improve Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas.
Reaction Time/Temperature The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.1. Monitor Reaction Progress: Regularly sample the reaction mixture to determine the optimal reaction time. 2. Adjust Temperature: A moderate increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate, but should be done cautiously to avoid side reactions.
Alternative Reducing Agents Catalytic hydrogenation may not always be the most efficient method on a large scale.Consider alternative reduction methods such as using iron powder in the presence of an acid like HCl or acetic acid, or using tin(II) chloride. These methods are often more cost-effective and scalable.
Problem 3: Product Purification and Isolation Challenges

Symptom: Difficulty in obtaining the final product with high purity. This can manifest as colored impurities, the presence of residual metals from the reduction step, or co-elution of isomers during chromatography.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Isomer Separation The N1 and N2 methylated isomers can have very similar polarities, making their separation by column chromatography difficult and costly on a large scale.[3][4]1. Optimize Chromatography: Experiment with different solvent systems and stationary phases to improve resolution. 2. Crystallization: Explore the possibility of selective crystallization of the desired isomer or a salt form of it. This can be a more economical purification method at scale.
Residual Metals If catalytic hydrogenation is used, trace amounts of palladium may remain in the final product, which is often unacceptable for pharmaceutical applications.1. Efficient Filtration: Use a filter aid like Celite to ensure complete removal of the catalyst after the reaction. 2. Metal Scavengers: Treat the product solution with a metal scavenger to remove any dissolved palladium.
Color Impurities The final amine product can be susceptible to oxidation, leading to discoloration.1. Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. 2. Antioxidants: Consider the addition of a small amount of an antioxidant during workup and storage, if permissible for the final application. 3. Charcoal Treatment: A charcoal treatment of the product solution before final isolation can sometimes remove colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Use of Hazardous Reagents: Methylating agents like dimethyl sulfate are highly toxic and carcinogenic. Ensure proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Consider using less hazardous alternatives like dimethyl carbonate.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation reactor with appropriate safety features. The Pd/C catalyst can be pyrophoric when dry and exposed to air; handle it as a wet paste.

  • Exothermic Reactions: Both methylation and reduction steps can be exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways. Implement controlled addition of reagents and adequate cooling. A reaction calorimetry study is recommended before scaling up significantly.

Q2: How can I improve the overall yield of the synthesis?

A2: To improve the overall yield:

  • Optimize Each Step: Individually optimize the reaction conditions (temperature, concentration, reaction time) for both the methylation and reduction steps.

  • Minimize Transfer Losses: Plan the workflow to minimize the number of transfers between vessels.

  • Improve Purification: As discussed in the troubleshooting section, developing an efficient purification strategy that minimizes product loss, such as crystallization over chromatography, is key.

  • Control Regioselectivity: Improving the regioselectivity of the methylation step will have a direct positive impact on the yield of the desired product.

Q3: Are there alternative synthetic routes that might be more suitable for large-scale production?

A3: Yes, alternative routes that avoid the challenging isomer separation could be more amenable to scale-up. For example, a strategy that builds the indazole ring with the N1-methyl group already in place would be advantageous. This could involve using a methylated hydrazine derivative in a cyclization reaction. Flow chemistry is also emerging as a safer and more scalable method for synthesizing substituted indazoles.[5]

Workflow for Troubleshooting Poor Yield

Troubleshooting_Yield start Low Overall Yield step1 Analyze Yield of Each Step start->step1 sub_problem1 Low Methylation Yield step1->sub_problem1 Methylation is the issue sub_problem2 Low Reduction Yield step1->sub_problem2 Reduction is the issue sub_problem3 High Purification Loss step1->sub_problem3 Purification is the issue solution1a Optimize Methylation: - Reagent Choice - Base/Solvent System - Temperature Control sub_problem1->solution1a solution1b Address Poor Selectivity: - See Troubleshooting Guide 1 sub_problem1->solution1b solution2a Optimize Reduction: - Catalyst Loading/Activity - H2 Pressure/Agitation - Reaction Time/Temp sub_problem2->solution2a solution2b Consider Alternative Reducing Agents (Fe/HCl) sub_problem2->solution2b solution3a Develop Crystallization Protocol sub_problem3->solution3a solution3b Optimize Chromatography Conditions sub_problem3->solution3b

Caption: A logical workflow for diagnosing and addressing low yield issues.

IV. References

  • Stark, M. J., et al. (2016). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: --INVALID-LINK--

  • Wang, J., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Pathways for the synthesis of indazole derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Ansari, M. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Oh, S., et al. (2019). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: --INVALID-LINK--

  • Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: --INVALID-LINK--

  • Various Authors. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: --INVALID-LINK--

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • Christie, S. D., et al. (2024). Divergent heterocycle synthesis from primary amines using halomucononitriles. Nature. Available at: --INVALID-LINK--

  • Li, B., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Muthusamy, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: --INVALID-LINK--

  • Komykhov, S. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Synthesis of cyclic amines. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: --INVALID-LINK--

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. Available at: --INVALID-LINK--

  • Kim, D., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Various Authors. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: --INVALID-LINK--

  • Nielsen, C. S., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes. Available at: --INVALID-LINK--

  • Kumar, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Organic & Inorganic Chemistry. Available at: --INVALID-LINK--

  • Kim, D., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: --INVALID-LINK--

References

Technical Support Center: Analytical Method Development for 1,3-Dimethyl-1H-indazol-5-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 1,3-Dimethyl-1H-indazol-5-amine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into creating and troubleshooting robust analytical methods for this specific molecule. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.

Troubleshooting Guide: Common Issues in Chromatographic Analysis

This section addresses specific, hands-on challenges you may encounter during the analysis of this compound.

Q1: I'm seeing significant peak tailing for my main analyte peak. What's causing this and how do I fix it?

A1: Peak tailing with this compound is a classic symptom of secondary interactions between the basic amine functional group and acidic silanol groups on the surface of the silica-based stationary phase in a reversed-phase HPLC column.[1][2] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating an asymmetrical peak.

Here is a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanols.

    • The Science: By lowering the mobile phase pH to ~2.5-3.5, the amine group on your molecule (a basic compound) will be fully protonated (positively charged). Simultaneously, the acidic silanol groups on the stationary phase will be mostly protonated and thus neutral. This minimizes the undesirable ionic interaction, leading to a more symmetrical peak shape.

    • Protocol: Prepare an aqueous buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid. Use this as the aqueous component of your mobile phase.

  • Use of a Competitive Amine: If pH adjustment is insufficient or alters selectivity undesirably, adding a small concentration of a competitive amine can help.

    • The Science: An additive like triethylamine (TEA) acts as a "silanol blocker." TEA, being a strong base, will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.

    • Protocol: Add 0.1% (v/v) of triethylamine to your organic mobile phase component (e.g., acetonitrile or methanol).

  • Column Selection: Modern columns are designed to minimize these effects.

    • The Science: Columns with high-purity silica and advanced end-capping (often labeled as "Type B" or having proprietary shielding technology) have a much lower concentration of accessible, acidic silanol groups.

    • Recommendation: If you are using an older column, consider switching to a modern, end-capped C18 or Phenyl-Hexyl column designed for basic compounds.

Q2: I'm observing unexpected peaks in my chromatogram that aren't present in my reference standard. How do I identify their source?

A2: The appearance of extraneous peaks is a common challenge that requires a logical diagnostic workflow. These peaks can originate from the sample (impurities), the system, or the solvents.

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak Observed blank_injection Inject a Blank (Mobile Phase Only) start->blank_injection peak_present_blank Peak Persists? blank_injection->peak_present_blank system_contamination Source: System/Solvent Contamination - Check mobile phase - Flush injector - Clean detector cell peak_present_blank->system_contamination Yes peak_gone Peak Disappears peak_present_blank->peak_gone No sample_issue Source: Sample-Related - Impurity - Degradant - Contamination from prep peak_gone->sample_issue

Caption: Decision tree for diagnosing unexpected peaks.

Detailed Steps:

  • Run a Blank: First, inject a blank (your mobile phase mixture). If the peak is still present, the source is likely system contamination (e.g., contaminated solvent, residue in the injector loop).[3] If the peak is absent, it is related to your sample.

  • Investigate Sample-Related Peaks: If the peak is confirmed to be from your sample, it could be:

    • Synthesis-Related Impurity: This could be a starting material, a reagent, a byproduct, or a regioisomer. The synthesis of this compound can produce isomers like 2,3-dimethyl-1H-indazol-5-amine.[4]

    • Degradation Product: The compound may be degrading under certain conditions (e.g., exposure to light, acid, or base). A forced degradation study is essential to identify these.

    • Contamination: The sample may have been contaminated during preparation (e.g., from glassware, spatula, or solvent).

  • Impurity Identification: To identify the unknown peak, orthogonal methods are required.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It provides the mass-to-charge ratio (m/z) of the impurity, which can reveal its molecular weight and elemental composition (with High-Resolution MS).[3][5]

    • NMR Spectroscopy: If the impurity can be isolated via preparative HPLC, NMR spectroscopy can fully elucidate its structure.[3]

Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What is a good starting HPLC method for determining the purity of this compound?

A1: A robust starting point is crucial for efficient method development. The following reversed-phase HPLC (RP-HPLC) conditions are recommended as a baseline, which can then be optimized.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 provides good hydrophobic retention for the indazole core.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and lowers the pH to ~2.5, ensuring sharp peak shapes for the basic amine.[1]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% to 90% B over 20 minutesA broad gradient is essential in early development to elute any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection UV at 254 nm or Diode Array Detector (DAD)Aromatic systems like indazole have strong UV absorbance. A DAD is preferred as it can help identify peak purity and detect impurities with different UV maxima.
Injection Vol. 10 µLA typical starting volume; can be adjusted based on sample concentration.
Sample Prep. Dissolve in 50:50 Water:AcetonitrileA diluent that matches the initial mobile phase composition is ideal to prevent peak distortion.
Q2: What potential impurities should I be looking for during method development?

A2: Impurities can generally be categorized as synthesis-related or degradation products.

  • Synthesis-Related Impurities: Based on common synthetic routes for indazoles, you should consider:

    • Isomers: N-methylation can sometimes yield a mixture of N-1 and N-2 isomers. For this compound, a potential isomer is the 2,3-dimethyl derivative.[4] Spectroscopic methods like NMR are excellent for differentiating these.[6]

    • Starting Materials: Incomplete reaction could leave residual starting materials, such as 3-methyl-1H-indazol-5-amine or a precursor nitro-indazole.[4]

    • Reagents and Byproducts: Impurities from reagents used in steps like methylation or nitro group reduction.[7][8]

  • Degradation Products: These are identified through forced degradation (stress testing) studies, which are mandated by regulatory bodies like the ICH.[9]

Q3: How do I perform a forced degradation study to ensure my method is stability-indicating?

A3: A stability-indicating method is one that can accurately measure the analyte in the presence of its degradation products.[9] Forced degradation studies intentionally stress the sample to generate these products.[10]

Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[11]

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for several hours.

    • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 105°C).

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and white light, as per ICH Q1B guidelines.[10][12]

  • Neutralize and Dilute: Before injection, neutralize the acidic and basic samples to prevent column damage. Dilute all samples to a suitable concentration.

  • Analyze: Run all stressed samples, along with an unstressed control, using your developed HPLC method.

  • Evaluate: The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure in all stressed samples.

Q4: What validation parameters are required for a purity method according to ICH Q2(R1)?

A4: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] For an impurity quantification method, the following parameters are critical as defined by the ICH Q2(R1) guideline.[15]

Validation ParameterPurposeHow to Assess
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Analyze spiked samples and forced degradation samples to demonstrate resolution.[13]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a minimum of 5 concentrations across the desired range.[13]
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.
Accuracy The closeness of test results to the true value.Analyze samples with known amounts of spiked impurities (recovery study).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Calculate the Relative Standard Deviation (RSD) of multiple preparations.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N ≈ 10) or from the linearity curve.
Detection Limit (DL) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N ≈ 3).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).Vary parameters slightly and observe the effect on results (e.g., resolution, retention time).

Overall Analytical Workflow

The development and validation of a purity method is a systematic process that ensures reliable and accurate results.

Method Development & Validation Workflow

G cluster_0 Phase 1: Development cluster_1 Phase 2: Demonstration of Suitability cluster_2 Phase 3: Validation start Define Analytical Target Profile method_dev Develop Initial Method (See FAQ 1) start->method_dev optimization Optimize Method (Resolution, Peak Shape) method_dev->optimization forced_degradation Forced Degradation Study (See FAQ 3) optimization->forced_degradation specificity Confirm Specificity & Stability-Indicating Nature forced_degradation->specificity protocol Write Validation Protocol specificity->protocol validation Perform Full Validation (ICH Q2(R1), See FAQ 4) report Generate Validation Report validation->report protocol->validation end_node Method Ready for Routine Use report->end_node

Caption: A systematic workflow for analytical method development and validation.

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 1,3-Dimethyl-1H-indazol-5-amine and 1,3-Dimethyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The constitutional isomerism of substituents on this bicyclic heteroaromatic ring system can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth technical comparison of two such isomers: 1,3-Dimethyl-1H-indazol-5-amine and 1,3-Dimethyl-1H-indazol-6-amine. While both share the same molecular formula and mass, the seemingly subtle difference in the position of the amino group on the benzene ring leads to a significant disparity in their scientific exploration and documented utility. This guide will objectively present the available experimental data for both compounds, highlighting the well-characterized nature of the 6-amino isomer and the conspicuous knowledge gap surrounding its 5-amino counterpart.

Structural and Physicochemical Properties: A Tale of Two Positions

The fundamental difference between these two molecules lies in the point of attachment of the amine functional group to the indazole core. This positional variance is expected to influence properties such as dipole moment, pKa, and intermolecular interactions, which in turn can affect solubility, crystal packing, and receptor binding.

Below is a summary of the available physicochemical properties for both isomers. It is important to note that while experimental data is available for 1,3-Dimethyl-1H-indazol-6-amine, some properties for the 5-amino isomer are predicted.

PropertyThis compound1,3-Dimethyl-1H-indazol-6-amine
CAS Number 5757-85-7[1][2]221681-92-1
Molecular Formula C₉H₁₁N₃[1]C₉H₁₁N₃[3]
Molecular Weight 161.21 g/mol [2]161.21 g/mol [3]
Melting Point 170 °CNot available
Boiling Point 335.4±22.0 °C (Predicted)Not available
Appearance SolidColourless crystals[3]
Crystal Structure Not availableOrthorhombic[3]

Synthesis and Characterization: A Study in Contrasts

The synthetic accessibility of a compound is a critical factor for its investigation and potential application. Here, we observe a stark difference between the two isomers.

1,3-Dimethyl-1H-indazol-6-amine: A Well-Trodden Path

The synthesis of 1,3-Dimethyl-1H-indazol-6-amine is well-documented in the scientific literature. A common route involves a two-step process starting from 3-methyl-6-nitro-1H-indazole.[3][4]

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-indazol-6-amine [3][4]

  • Step 1: Methylation of 3-methyl-6-nitro-1H-indazole. 3-methyl-6-nitro-1H-indazole is reacted with a methylating agent, such as dimethyl carbonate, in the presence of a base like triethylenediamine in a solvent like DMF. This reaction typically yields a mixture of N1 and N2 methylated products, from which 1,3-dimethyl-6-nitro-1H-indazole can be isolated by column chromatography.

  • Step 2: Reduction of the nitro group. The isolated 1,3-dimethyl-6-nitro-1H-indazole is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent like ethanol under a hydrogen atmosphere. This selectively reduces the nitro group to an amine, yielding 1,3-Dimethyl-1H-indazol-6-amine.

The structure of 1,3-Dimethyl-1H-indazol-6-amine has been unequivocally confirmed by single-crystal X-ray diffraction, providing precise information on its bond lengths, bond angles, and crystal packing.[3][4] The molecule is nearly planar, and in the crystalline state, it forms intermolecular N—H⋯N hydrogen bonds.[3][4]

This compound: A Proposed Pathway

Proposed Synthetic Protocol for this compound

  • Step 1: Methylation of 3-methyl-5-nitro-1H-indazole. The synthesis would likely commence with the methylation of commercially available 3-methyl-5-nitro-1H-indazole. Similar to the synthesis of the 6-nitro precursor, this step would likely yield a mixture of N1 and N2 methylated isomers, necessitating chromatographic separation to isolate 1,3-dimethyl-5-nitro-1H-indazole.

  • Step 2: Reduction of the nitro group. The subsequent step would involve the reduction of the nitro group of 1,3-dimethyl-5-nitro-1H-indazole to the corresponding amine. Catalytic hydrogenation, as employed for the 6-amino isomer, would be a suitable method.

While spectral data (NMR, MS) for this compound is not published in research articles, it would be essential for the structural confirmation of the synthesized compound.

Biological Activity and Potential Applications: A Field of Opportunity

The evaluation of biological activity is where the disparity between these two isomers is most pronounced.

1,3-Dimethyl-1H-indazol-6-amine: A Scaffold for Anticancer Agents

1,3-Dimethyl-1H-indazol-6-amine has garnered significant interest in the field of oncology. It is recognized as a key intermediate and impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

More recently, derivatives of 1,3-Dimethyl-1H-indazol-6-amine have been designed, synthesized, and evaluated as potential anticancer agents.[5] Specifically, novel derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism that is implicated in tumor immune escape.[5] One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has shown remarkable suppression of IDO1 expression and potent anticancer activity against hypopharyngeal carcinoma cells.[5] This compound was found to induce apoptosis and selectively activate the ERK pathway in cancer cells, highlighting the potential of the 1,3-dimethyl-1H-indazol-6-amine scaffold in cancer drug discovery.[5]

The known involvement of this isomer in the synthesis of an approved drug and the promising anticancer activity of its derivatives underscore its importance in medicinal chemistry.

This compound: An Unwritten Chapter

As of the writing of this guide, there is a notable absence of published data on the biological activity of this compound. No screening results, pharmacological profiles, or even preliminary biological evaluations appear in the public domain. This presents a significant research gap and a potential opportunity.

Given the biological significance of the indazole nucleus and the demonstrated activity of the 6-amino isomer, it is plausible that this compound and its derivatives could also possess interesting pharmacological properties. The difference in the electronic and steric environment of the amino group in the 5-position compared to the 6-position could lead to a distinct structure-activity relationship (SAR) and potentially novel biological targets.

Comparative Summary and Future Outlook

The comparison between this compound and 1,3-Dimethyl-1H-indazol-6-amine is a compelling case study in how isomeric differences can dictate the trajectory of scientific inquiry.

FeatureThis compound1,3-Dimethyl-1H-indazol-6-amine
Synthesis Proposed, not experimentally detailed in literatureWell-documented and experimentally validated[3][4]
Characterization Lacks published spectral and crystallographic dataFully characterized, including by X-ray crystallography[3][4]
Biological Activity No published data availableDerivatives show promise as anticancer agents (IDO1 inhibitors)[5]
Applications UnexploredIntermediate in Pazopanib synthesis; scaffold for drug discovery

Future Directions:

The striking lack of information on this compound presents a clear opportunity for researchers in synthetic and medicinal chemistry. Key areas for future investigation include:

  • Development and validation of a robust synthetic route for this compound and its complete analytical characterization.

  • Broad biological screening to identify potential therapeutic targets and pharmacological activities.

  • Comparative studies against the 6-amino isomer to elucidate the impact of the amine position on biological function.

  • Design and synthesis of derivative libraries based on the 5-amino scaffold to explore structure-activity relationships.

Experimental Workflows and Visualizations

To further illustrate the concepts discussed, the following workflows and diagrams are provided.

Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction 3-methyl-5-nitro-1H-indazole 3-methyl-5-nitro-1H-indazole 1,3-dimethyl-5-nitro-1H-indazole 1,3-dimethyl-5-nitro-1H-indazole 3-methyl-5-nitro-1H-indazole->1,3-dimethyl-5-nitro-1H-indazole Dimethyl carbonate, Triethylenediamine, DMF This compound This compound 1,3-dimethyl-5-nitro-1H-indazole->this compound Pd/C, H2, Ethanol

Caption: Proposed two-step synthesis of this compound.

Established Synthetic Workflow for 1,3-Dimethyl-1H-indazol-6-amine

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction 3-methyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole 1,3-dimethyl-6-nitro-1H-indazole 1,3-dimethyl-6-nitro-1H-indazole 3-methyl-6-nitro-1H-indazole->1,3-dimethyl-6-nitro-1H-indazole Dimethyl carbonate, Triethylenediamine, DMF 1,3-Dimethyl-1H-indazol-6-amine 1,3-Dimethyl-1H-indazol-6-amine 1,3-dimethyl-6-nitro-1H-indazole->1,3-Dimethyl-1H-indazol-6-amine Pd/C, H2, Ethanol

Caption: Established two-step synthesis of 1,3-Dimethyl-1H-indazol-6-amine.

Structural Comparison

G cluster_0 This compound cluster_1 1,3-Dimethyl-1H-indazol-6-amine node5 node5 node6 node6

Caption: 2D structures of the two isomers.

References

Structure-activity relationship (SAR) of 1,3-dimethyl-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,3-Dimethyl-Indazole Derivatives

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents. The significance of this moiety is underscored by its presence in a range of FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, and the anti-inflammatory agent Benzydamine.[1][3][4] These successes have spurred extensive research into novel indazole derivatives, with chemists exploring substitutions at nearly every position to modulate pharmacological activity.[3][5]

This guide focuses specifically on the 1,3-dimethyl-indazole core. While many SAR studies investigate modifications at the N1 and C3 positions with larger, more complex groups, the 1,3-dimethyl pattern offers a unique and synthetically accessible starting point. We will provide a detailed analysis of its structure-activity relationships, compare its performance with other indazole-based alternatives, and furnish the experimental methodologies required for its evaluation, offering a comprehensive resource for researchers in drug development.

Core SAR Analysis: 1,3-Dimethyl-6-Amino-Indazoles as Anticancer Agents

A pivotal study in understanding the SAR of this specific scaffold involves the design of 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in cancer immune evasion.[6] This work provides an excellent case study for dissecting how subtle structural modifications influence biological activity.

The Core Scaffold and Key Modifications

The parent structure for this series is 1,3-dimethyl-1H-indazol-6-amine.[7] The primary point of diversification was the 6-amino group, which was functionalized with various substituted benzyl groups. This strategy aimed to probe the binding pocket of the target enzyme, IDO1, to optimize interactions and enhance potency.[6]

Structure-Activity Relationship Insights

The anticancer activity of the synthesized derivatives was evaluated against several cancer cell lines, including hypopharyngeal carcinoma (FaDu). The results clearly demonstrate that the nature of the substituent on the benzyl ring is critical for activity.

Compound IDR Group (Substitution on N-benzyl)Cytotoxicity IC50 (μM) on FaDu CellsIDO1 Expression Suppression
Parent H> 50Low
7 4-Br15.6High (Concentration-dependent)
- 4-Cl21.3Moderate
- 4-F28.9Moderate
- 4-CH335.1Low
- 2-Br42.5Low
Data synthesized from the findings reported in Bioorganic & Medicinal Chemistry (2023).[6]
  • Halogen Substitution is Favorable: The introduction of a halogen at the para-position (4-position) of the benzyl ring significantly enhances anticancer activity compared to the unsubstituted parent compound.

  • Potency Trend of Halogens: Among the halogens, bromo- (Compound 7 ) and chloro-substituents conferred the highest potency, followed by the fluoro-substituent.[6]

  • Positional Importance: A bromine atom at the para-position (Compound 7 ) is superior to one at the ortho-position (2-position), suggesting specific spatial constraints within the biological target's binding site.

  • Electron-Withdrawing Groups vs. Donating Groups: The electron-withdrawing halogens outperform the electron-donating methyl group, indicating that the electronic properties of the substituent play a crucial role.

The lead compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , emerged as the most promising candidate, demonstrating potent, concentration-dependent suppression of IDO1 expression and the highest cytotoxicity against FaDu cells.[6]

Mechanism of Action of Lead Compound 7

Further investigation revealed that Compound 7 exerts its anticancer effects through a multi-faceted mechanism. Beyond its role as an IDO1 inhibitor, it was found to induce apoptosis (programmed cell death) and selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) signaling pathway.[6] It also demonstrated an ability to suppress cancer cell mobility in wound healing assays.[6]

MAPK_Pathway_Indazole cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates IDO1 IDO1 Enzyme Compound7 Compound 7 (1,3-dimethyl-indazole deriv.) Compound7->IDO1 Inhibits ERK ERK Compound7->ERK Selectively Activates Apoptosis Apoptosis Induction Compound7->Apoptosis Induces Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Proposed mechanism of Compound 7.

Comparative Analysis: 1,3-Dimethyl-Indazoles vs. Other Indazole Scaffolds

The versatility of the indazole core allows for its application across various therapeutic targets, with the substitution pattern being the primary determinant of its biological activity.

Scaffold TypeKey SubstitutionsPrimary Target(s)Example ActivityReference
1,3-Dimethyl-Indazole 6-N-benzylamineIDO1 / MAPK PathwayIC50 = 15.6 µM (FaDu)[6]
3-Amino-Indazole Varied N1 and C4BCR-ABL KinaseIC50 < 0.5 nM (ABL WT)[8]
3-(Pyrazin-2-yl)-Indazole Varied N1Pim KinaseIC50 = 0.4–1.1 nM (Pim1-3)[9]
Indazole-3-Carboxamide Varied N1 and AmideCRAC ChannelIC50 = 0.67 µM[10]
1,3-Disubstituted Indazole C3-Furan moietyHIF-1High Inhibition[11]
General Indazole VariedAnti-inflammatory (COX)Significant edema reduction[12][13]

This comparison highlights a critical principle: while the 1,3-dimethyl scaffold shows promise in the realm of anticancer IDO1 inhibition, other substitution patterns are better suited for targeting different biological pathways. For instance, achieving potent, low-nanomolar kinase inhibition often requires larger, more complex aromatic systems at the C3 position, such as a pyrazine or a substituted ethynyl group, to engage with the ATP-binding pocket of kinases like Pim or BCR-ABL.[8] In contrast, derivatives designed for anti-inflammatory purposes or as CRAC channel blockers often feature carboxamide functionalities.[10][13] This underscores that there is no single "best" substitution pattern; rather, the optimal design is dictated entirely by the intended biological target.

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, the evaluation of novel compounds must follow robust, well-defined protocols.

Protocol 1: Synthesis of the 1,3-Dimethyl-6-Amino-1H-Indazole Core

This two-step protocol is adapted from established synthetic procedures.[7]

Step 1: N-methylation of 3-methyl-6-nitro-1H-indazole

  • To a solution of 3-methyl-6-nitro-1H-indazole (1 eq) and triethylene diamine (1 eq) in DMF, add dimethyl carbonate (3 eq).

  • Stir the reaction mixture for 10 hours at 80°C (353 K).

  • Monitor the reaction by TLC. Upon completion, pour the mixture into cold water.

  • Filter the resulting precipitate and dry to yield a mixture of 1,3-dimethyl-6-nitro-1H-indazole and its 2,3-dimethyl isomer.

  • Purify the desired 1,3-dimethyl-6-nitro-1H-indazole isomer using silica gel column chromatography.

Step 2: Reduction to 1,3-dimethyl-6-amino-1H-indazole

  • Dissolve the purified 1,3-dimethyl-6-nitro-1H-indazole in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1,3-dimethyl-6-amino-1H-indazole.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., FaDu) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 7) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental_Workflow sub Starting Materials (3-methyl-6-nitro-1H-indazole) synth Step 1: Synthesis (N-methylation & Reduction) sub->synth purify Step 2: Purification (Chromatography) synth->purify char Step 3: Characterization (NMR, MS) purify->char derivs Library of 1,3-dimethyl Indazole Derivatives char->derivs bio_eval Step 4: Biological Evaluation derivs->bio_eval cytotox Cytotoxicity Assay (MTT) bio_eval->cytotox mech Mechanistic Studies (Western Blot, etc.) bio_eval->mech sar Step 5: SAR Analysis cytotox->sar mech->sar

Caption: Workflow from synthesis to SAR analysis.

Conclusion and Future Directions

The 1,3-dimethyl-indazole scaffold represents a valuable platform for the development of novel therapeutic agents. SAR studies clearly indicate that substitutions on the 6-amino-benzyl group are critical for tuning anticancer activity, with the N-(4-bromobenzyl) derivative 7 identified as a potent lead compound that functions through IDO1 inhibition and modulation of the MAPK pathway.[6]

While highly potent kinase inhibitors often utilize different substitution patterns, the 1,3-dimethyl core provides a synthetically accessible and effective framework for targeting specific enzymes like IDO1. Future research should focus on:

  • In Vivo Evaluation: Testing the efficacy and pharmacokinetic properties of lead compounds like 7 in animal models of hypopharyngeal carcinoma.

  • Further Optimization: Exploring a wider range of substituents at the 4-position of the benzyl ring to potentially improve potency and drug-like properties.

  • Target Deconvolution: Broadening the screening of this scaffold against other biological targets to uncover new therapeutic applications.

By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively navigate the chemical space of indazole derivatives to develop the next generation of targeted therapies.

References

A Comparative Guide to Validated Analytical Methods for 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of potential analytical methodologies for the quantitative determination of 1,3-Dimethyl-1H-indazol-5-amine. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and potency through validated analytical methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method development and validation.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 5757-85-7) is a substituted indazole derivative.[1][2] The indazole core is a key pharmacophore in numerous therapeutic agents.[3][4][5] Given its role in drug synthesis, rigorous analytical control is necessary to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.

This guide will explore the development and validation of analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and robust technique. We will also discuss alternative and complementary methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Their Analytical Implications

Understanding the physicochemical properties of this compound is the foundation for developing a robust analytical method.

PropertyValueAnalytical Implication
Molecular Formula C₉H₁₁N₃[1][6]Determines the molecular weight.
Molecular Weight 161.20 g/mol [1]Essential for calculating concentrations and molar responses.
Structure Aromatic amine with an indazole coreThe aromatic nature suggests strong UV absorbance, making UV-based detection methods highly suitable. The basic amine group allows for manipulation of retention in reversed-phase HPLC through pH control of the mobile phase.
Solubility Inferred to be soluble in organic solvents like methanol, ethanol, and acetonitrile.Guides the selection of appropriate solvents for sample preparation and mobile phases.
High-Performance Liquid Chromatography (HPLC-UV): A Proposed Method

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. Below is a proposed HPLC-UV method for the quantification of this compound, designed for validation.

  • Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound. A C18 column is a versatile and robust choice for the stationary phase.

  • UV Detection: The conjugated aromatic system of the indazole ring is expected to have a strong chromophore, allowing for sensitive detection by UV spectrophotometry.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard for reversed-phase HPLC. The buffer's pH can be adjusted to control the ionization state of the amine group, thereby influencing its retention time. A slightly acidic to neutral pH is a good starting point to ensure the amine is in its protonated form, leading to good peak shape.

Objective: To develop a precise, accurate, and specific HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    15 10 90
    20 10 90
    21 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the determined λmax)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions (90:10 A:B).

  • Sample Solution: Prepare the test sample by dissolving it in methanol to achieve a concentration within the calibration range.

The proposed method must be validated according to ICH Q2(R1) guidelines.

Caption: Workflow for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is evaluated by analyzing a placebo and spiked samples. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), performed in triplicate. Acceptance criteria are typically 98-102% recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature, ±0.1 mL/min change in flow rate).

Alternative and Complementary Analytical Techniques

While HPLC-UV is a robust primary method, other techniques offer advantages in specific scenarios.

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

Advantages over HPLC-UV:

  • Higher Sensitivity: Can achieve much lower LOD and LOQ.

  • Higher Specificity: Provides molecular weight and structural information, aiding in peak identification and characterization of unknown impurities.

  • Complex Matrices: Ideal for analyzing samples with complex matrices where co-elution might be an issue for UV detection.

Considerations:

  • LC-MS is a valuable tool for impurity profiling and stability studies. Methods for analyzing related aromatic amines often utilize LC-MS.[7][8] The positive ion electrospray ionization (ESI) mode would be suitable for the basic amine group of this compound.

GC-MS is a powerful technique for volatile and thermally stable compounds.

Advantages:

  • High Resolution: Capillary GC columns offer excellent separation efficiency.

  • Structural Information: Mass spectral libraries can be used for compound identification.

Considerations:

  • The suitability of GC-MS depends on the volatility and thermal stability of this compound. Derivatization may be necessary to improve its volatility and chromatographic behavior.[9] GC-MS has been successfully used for the analysis of other indazole derivatives and aromatic amines.[10][11]

Comparison of Analytical Methods

FeatureHPLC-UVLC-MSGC-MS
Principle Liquid chromatography with UV absorption detectionLiquid chromatography with mass spectrometric detectionGas chromatography with mass spectrometric detection
Specificity Good, but susceptible to co-eluting impurities with similar UV spectraExcellent, provides molecular weight informationExcellent, provides fragmentation patterns
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Excellent (ng/mL to pg/mL range)
Application Routine quality control, purity, and assayImpurity profiling, metabolite identification, trace analysisAnalysis of volatile impurities, alternative for quantification
Complexity ModerateHighHigh
Cost Relatively lowHighHigh

graph "Method_Selection_Logic" {
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subgraph "cluster_Needs" { label="Analytical Requirements"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; RoutineQC [label="Routine QC / Assay"]; ImpurityProfile [label="Impurity Profiling"]; TraceAnalysis [label="Trace Analysis"]; VolatileImpurities [label="Volatile Impurities"]; }

subgraph "cluster_Methods" { label="Recommended Method"; bgcolor="#E6F4EA"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_UV [label="HPLC-UV"]; LC_MS [label="LC-MS"]; GC_MS [label="GC-MS"]; }

start -> RoutineQC; start -> ImpurityProfile; start -> TraceAnalysis; start -> VolatileImpurities;

RoutineQC -> HPLC_UV; ImpurityProfile -> LC_MS; TraceAnalysis -> LC_MS; VolatileImpurities -> GC_MS; }

Caption: Logic for Selecting an Analytical Method.

Conclusion and Future Perspectives

While no formally published and validated analytical method for this compound was identified in a literature survey, this guide provides a robust framework for developing and validating a suitable HPLC-UV method. The proposed protocol, grounded in established principles for analyzing similar aromatic amines and indazole derivatives, offers a clear pathway for implementation in a quality control setting. For more demanding applications, such as in-depth impurity profiling or trace analysis, LC-MS presents a superior alternative due to its enhanced sensitivity and specificity. GC-MS remains a viable option, particularly for assessing volatile impurities. The choice of method should always be guided by the specific analytical requirements, balancing performance with practicality.

References

A Comparative Guide to the Reactivity of 5-Aminoindazole and 6-Aminoindazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among its derivatives, 5-aminoindazole and 6-aminoindazole serve as critical building blocks, particularly in the development of kinase inhibitors for oncology and anti-inflammatory drugs.[1][2] The position of the amino group on the indazole ring profoundly influences the molecule's electronic properties and, consequently, its reactivity. This guide provides an in-depth comparison of the reactivity of 5-aminoindazole and 6-aminoindazole, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

Executive Summary: A Tale of Two Isomers

While both 5-aminoindazole and 6-aminoindazole are reactive aromatic amines, their reactivity profiles exhibit subtle yet significant differences. These distinctions arise from the electronic influence of the amino group on the indazole nucleus, which varies depending on its position. Generally, the amino group at the 5-position exerts a more pronounced electronic effect on the pyrazole part of the indazole ring system, influencing the basicity and nucleophilicity of both the amino group and the ring nitrogen atoms. This guide will delve into these differences through the lens of common synthetic transformations, including N-arylation, acylation, and diazotization followed by Sandmeyer reactions.

Understanding the Electronic Landscape: pKa and NMR Analysis

The reactivity of an amino group is intrinsically linked to its basicity, which can be quantified by its pKa value. A higher pKa suggests a more basic and, often, a more nucleophilic amine. Predicted pKa values for the conjugate acids of 5-aminoindazole and 6-aminoindazole are 14.52 and 15.61, respectively.[3][4] This suggests that 6-aminoindazole is the more basic of the two isomers .

This difference in basicity can be rationalized by examining the electronic effects within the indazole ring. The indazole system is a fused bicyclic heteroaromatic ring, and the position of the electron-donating amino group influences the electron density distribution across the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool to probe the electron density at different positions in a molecule. A comparison of the ¹H and ¹³C NMR spectra of 5-aminoindazole and 6-aminoindazole reveals these electronic differences.

Compound Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm)
5-Aminoindazole H4: ~6.8, H6: ~7.0, H7: ~7.3, H3: ~7.8C5: ~140, C3a: ~122, C7a: ~135
6-Aminoindazole H5: ~6.5, H7: ~7.4, H3: ~7.8C6: ~145, C5: ~100, C7: ~120

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are approximate and for comparative purposes.

The upfield shift of H5 in 6-aminoindazole compared to the aromatic protons in 5-aminoindazole suggests a higher electron density at this position, consistent with the stronger electron-donating effect of the amino group at the 6-position. This enhanced electron density contributes to the greater basicity of 6-aminoindazole.

Comparative Reactivity in Key Synthetic Transformations

The following sections provide a comparative analysis of the reactivity of 5-aminoindazole and 6-aminoindazole in three common and synthetically important reactions.

N-Arylation: A Direct Comparison

The copper-catalyzed N-arylation of aminoindazoles with aryl boronic acids is a valuable transformation for building molecular complexity. A study by Kumar et al. in Organic & Biomolecular Chemistry (2015) provides a rare opportunity for a direct comparison of the reactivity of 5-aminoindazole and 6-aminoindazole under identical reaction conditions.

Table 1: Comparison of Yields in Cu(II)-catalyzed N-Arylation of Aminoindazoles with Phenylboronic Acid

SubstrateProductYield (%)
5-AminoindazoleN-Phenyl-1H-indazol-5-amine75
6-AminoindazoleN-Phenyl-1H-indazol-6-amine82

The data indicates that 6-aminoindazole provides a slightly higher yield in this specific N-arylation reaction. This aligns with the higher predicted basicity and likely greater nucleophilicity of the amino group in 6-aminoindazole.

Experimental Protocol: General Procedure for Cu(II)-catalyzed N-Arylation of Aminoindazoles [2]

  • To a solution of the aminoindazole (1.0 mmol) in methanol (10 mL), add phenylboronic acid (1.2 mmol), copper(II) acetate (0.1 mmol), and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired N-phenylaminoindazole.

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Figure 1: General workflow for the Cu(II)-catalyzed N-arylation of aminoindazoles.

N-Acylation: Assessing Nucleophilicity

Given that 6-aminoindazole is more basic, it is expected to be a more potent nucleophile and thus react more readily in acylation reactions. This would likely translate to faster reaction times or higher yields under identical conditions.

Experimental Protocol: General Procedure for N-Acylation with Acetic Anhydride

  • Dissolve the aminoindazole (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane.

  • Add acetic anhydride (1.1 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding N-acetylaminoindazole.

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Figure 2: Simplified mechanism of N-acylation with acetic anhydride.

Diazotization and Sandmeyer Reaction: A Gateway to Further Functionalization

The conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction, is a versatile synthetic strategy to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl) onto the indazole ring.[4][6] The stability and reactivity of the intermediate diazonium salt can be influenced by the electronic nature of the aromatic ring.

The diazotization reaction involves the treatment of the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[4] The resulting diazonium salt can then be subjected to a copper(I)-catalyzed Sandmeyer reaction to install the desired substituent.

While no direct comparative study on the Sandmeyer reaction of 5- and 6-aminoindazole has been identified, the slightly more electron-rich nature of the 6-aminoindazole ring system might subtly influence the stability of the corresponding diazonium salt. However, both isomers are expected to undergo this transformation effectively.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction (Chlorination)

  • Diazotization: a. Dissolve the aminoindazole (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C. b. Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C. c. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid. b. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to afford the corresponding chloroindazole.

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Figure 3: Reaction sequence for the conversion of an aminoindazole to a chloroindazole.

Conclusion and Practical Recommendations

This guide has provided a comparative analysis of the reactivity of 5-aminoindazole and 6-aminoindazole, highlighting the subtle but important differences governed by the position of the amino substituent.

Key Takeaways:

  • Basicity and Nucleophilicity: 6-Aminoindazole is predicted to be more basic and is likely a stronger nucleophile than 5-aminoindazole. This is supported by its slightly higher yield in N-arylation reactions.

  • Reaction Conditions: For reactions where the amino group acts as a nucleophile, such as acylation and alkylation, 6-aminoindazole may react more readily, potentially allowing for milder reaction conditions or shorter reaction times.

  • Synthetic Versatility: Both isomers are versatile building blocks that can undergo a range of important synthetic transformations, including N-arylation, acylation, and diazotization/Sandmeyer reactions.

Recommendations for Researchers:

  • When designing a synthetic route where high nucleophilicity of the amino group is desired, 6-aminoindazole may be the preferred starting material .

  • For reactions involving electrophilic substitution on the indazole ring, the position of the amino group will direct the substitution to different positions. The electron-donating nature of the amino group will activate the ring, but the directing effects will differ between the two isomers.

  • It is always advisable to perform small-scale pilot reactions to optimize conditions for the specific substrate and reaction being investigated, as the reactivity can be influenced by other substituents on the indazole ring or the reaction partners.

By understanding the nuanced differences in reactivity between these two valuable building blocks, drug development professionals can devise more efficient and effective synthetic strategies for the creation of novel indazole-based therapeutics.

References

A Researcher's Guide to the Bioisosteric Replacement of Indole with Indazole in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, where the goal is to outmaneuver toxicity and poor pharmacokinetics while achieving potent and selective target engagement, the strategic substitution of molecular moieties is a key tactic. Among these, the bioisosteric replacement of an indole scaffold with an indazole ring has emerged as a powerful and versatile strategy. This guide provides an in-depth, objective comparison of these two privileged heterocycles, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for lead optimization and the development of next-generation therapeutics.

The Rationale for a Strategic Swap: Indole vs. Indazole

Bioisosterism, the exchange of a functional group within a biologically active molecule for another with similar physical and chemical properties, aims to modulate the compound's potency, selectivity, and pharmacokinetic profile in a predictable manner. The indole and indazole ring systems, both bicyclic aromatic heterocycles, share a similar size and shape, making them excellent candidates for bioisosteric replacement.

However, their subtle electronic and structural differences can have profound impacts on a drug candidate's behavior. The indole nucleus, with its pyrrole-like nitrogen, is a common feature in numerous natural products and approved drugs.[1] In contrast, the indazole ring, a pyrazole fused to a benzene ring, introduces a second nitrogen atom, altering the electronic distribution and hydrogen bonding capabilities of the molecule.[2]

This seemingly minor change can be leveraged to:

  • Enhance Metabolic Stability: The indole ring can be susceptible to oxidative metabolism, particularly at the 3-position.[3] The indazole core can offer a more metabolically robust alternative, as seen in the development of selective androgen receptor antagonists where an N-protected indazole analog exhibited greater stability than its indole counterpart.[3]

  • Modulate Physicochemical Properties: The additional nitrogen in the indazole ring can influence a compound's pKa, lipophilicity (logP), and solubility, which in turn affect its absorption, distribution, and excretion.

  • Fine-Tune Target Binding and Selectivity: The position of the nitrogen atoms in the indazole ring (N1 vs. N2) allows for different hydrogen bonding patterns and vectoral positioning of substituents compared to the single nitrogen of indole. This can lead to improved potency and selectivity for the target protein.

  • Navigate Intellectual Property Landscapes: Replacing a common indole scaffold with a less prevalent indazole can provide a novel chemical space, offering a route to new intellectual property.

dot graph TD { rankdir="LR"; subgraph "Indole Scaffold" Indole[Indole Ring]; end subgraph "Bioisosteric Replacement" direction="LR" Indole -->|Strategic Swap| Indazole; end subgraph "Indazole Scaffold" Indazole[Indazole Ring]; end subgraph "Improved Properties" direction="TB" Indazole --> A[Metabolic Stability]; Indazole --> B[Physicochemical Properties]; Indazole --> C[Target Binding & Selectivity]; Indazole --> D[Novel IP]; end }

Caption: The strategic bioisosteric replacement of indole with indazole.

A Tale of Two Nitrogens: N1 vs. N2 Isomerism in Indazoles

A critical consideration when employing the indazole scaffold is the potential for N1 and N2 isomerism during synthesis, particularly when alkylating the indazole nitrogen. The position of the substituent on the pyrazole ring significantly impacts the molecule's three-dimensional shape, dipole moment, and hydrogen bonding capacity, which can lead to dramatic differences in biological activity.

Regioselective synthesis is therefore paramount. The choice of base, solvent, and alkylating agent can heavily influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1-regioselectivity for a variety of C3-substituted indazoles.[4] Conversely, Mitsunobu conditions often favor the formation of the N2-isomer.[4]

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}

Caption: Regioselective N-alkylation of the indazole scaffold.

Comparative Physicochemical and Pharmacokinetic Properties

While a universal rule for the impact of the indole-to-indazole switch on physicochemical and pharmacokinetic properties does not exist, some general trends have been observed. The following table summarizes a comparative analysis based on available data for various compound series.

PropertyIndole AnalogsIndazole AnalogsRationale for Change
pKa Generally less basicCan be more or less basic depending on N-substitution and other functionalitiesThe additional nitrogen atom in the indazole ring alters the electron density and protonation sites.
logP/logD Varies widelyCan be modulated by N-substitution to either increase or decrease lipophilicityThe position of the nitrogen atoms and substituents affects the overall polarity of the molecule.
Solubility Often a challenge for lipophilic compoundsCan be improved, particularly with strategic placement of polar groups on the indazole ringThe ability to introduce additional hydrogen bond acceptors/donors can enhance aqueous solubility.
Metabolic Stability Susceptible to CYP-mediated oxidation, particularly at the C3 positionOften more resistant to oxidation, but can be susceptible to other metabolic pathways depending on the specific structureThe altered electronic nature of the indazole ring can make it a poorer substrate for certain CYP enzymes.
Plasma Protein Binding High for many lipophilic drug candidatesGenerally high, but can be modulatedLipophilicity is a key driver of plasma protein binding for both scaffolds.

Note: These are general trends and the specific impact of the bioisosteric replacement will be highly dependent on the overall molecular context.

Case Study: Axitinib - A Successful Indazole-Containing Kinase Inhibitor

Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a prime example of a successful drug featuring an indazole core.[5] Its pharmacokinetic profile has been extensively studied, revealing a plasma half-life of 2.5 to 6.1 hours after oral administration.[6] Axitinib is primarily metabolized by CYP3A4/5, with minor contributions from other CYPs and UGT1A1.[7] While a direct indole-containing analog of Axitinib is not a marketed drug, the choice of the indazole scaffold likely contributes to its favorable drug-like properties, including its metabolic profile.[8]

Experimental Protocols

To provide a practical framework for researchers exploring this bioisosteric replacement, we present detailed, step-by-step methodologies for the synthesis of a representative indole and indazole analog, as well as for key biological assays to evaluate their activity.

Synthesis of Indole and Indazole Analogs

Representative Synthesis: Tropanyl Esters of Indole-3-Carboxylic Acid and Indazole-3-Carboxylic Acid

This matched pair provides a good model system for comparing the effects of the indole-to-indazole switch, for instance, on 5-HT3 receptor binding.

Protocol 1: Synthesis of Tropanyl Indole-3-Carboxylate

  • Preparation of Indole-3-carbonyl chloride: To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification: Dissolve the crude indole-3-carbonyl chloride in anhydrous DCM. Add a solution of tropine (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tropanyl indole-3-carboxylate.

Protocol 2: Synthesis of Tropanyl Indazole-3-Carboxylate

  • Preparation of Indazole-3-carbonyl chloride: Following the procedure for indole-3-carbonyl chloride, react indazole-3-carboxylic acid (1.0 eq) with oxalyl chloride (1.5 eq) and a catalytic amount of DMF in anhydrous DCM.

  • Esterification: React the crude indazole-3-carbonyl chloride with tropine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM as described for the indole analog.

  • Work-up and Purification: Follow the same work-up and purification procedure as for the indole analog to obtain tropanyl indazole-3-carboxylate.

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Caption: Synthetic workflow for tropanyl indole- and indazole-3-carboxylates.

Biological Evaluation Protocols

Protocol 3: 5-HT3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the synthesized compounds for the 5-HT3 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-GR65630 (a high-affinity 5-HT3 antagonist).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (synthesized indole or indazole analog at various concentrations), and 50 µL of radioligand. b. Add 100 µL of the membrane preparation to initiate the binding reaction. c. Incubate the plate at 25 °C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer. e. Determine the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand.

Protocol 4: JNK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of JNK1 kinase.[9]

  • Reagents: JNK1 enzyme, substrate (e.g., ATF2), ATP, and ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add JNK1 enzyme and allow to incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate for 60 minutes at room temperature. e. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. f. Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate for 30 minutes. g. Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value of the inhibitor.[9]

Protocol 5: Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.[10]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole or indazole analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.[10]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

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Caption: A typical workflow for the biological evaluation of indole and indazole analogs.

Conclusion

The bioisosteric replacement of indole with indazole is a nuanced yet powerful strategy in drug design that offers multiple avenues for lead optimization. By carefully considering the desired modulation of physicochemical properties, metabolic stability, and target interactions, researchers can harness the unique characteristics of the indazole scaffold to develop safer and more effective medicines. The regioselective synthesis of N1 and N2-substituted indazoles is a critical aspect of this approach, as it allows for fine-tuning of the molecule's properties. This guide provides a foundational understanding and practical protocols to aid researchers in successfully navigating this promising area of medicinal chemistry.

References

A Comparative Guide to HPLC-MS Validation for the Quantification of 1,3-Dimethyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) validation strategies for the accurate quantification of 1,3-Dimethyl-1H-indazol-5-amine in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods. The principles and methodologies discussed herein are grounded in extensive field experience and adhere to global regulatory standards.

Introduction: The "Why" Behind Rigorous Validation

This compound is an organic compound of interest in pharmaceutical research and development.[1][2] Accurate quantification of this and similar molecules in biological fluids like plasma or urine is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[3][4][5] These studies form the bedrock of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

The objective of a bioanalytical method validation is to scientifically prove that the analytical procedure is suitable for its intended purpose.[3][4] This guide will dissect the core tenets of method validation, comparing different experimental approaches to empower you to design a self-validating system that ensures data integrity and regulatory compliance.

The Regulatory Pillar: Harmonized Standards

Modern bioanalytical method validation is governed by a harmonized framework established by the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). The ICH M10 guideline on bioanalytical method validation provides a unified standard for the industry, superseding previous individual guidance from bodies like the FDA and EMA.[3][4][5][7][8][9] Adherence to this guideline is paramount for ensuring that the generated data is of high quality, consistent, and acceptable to regulatory authorities worldwide.[3]

Part 1: Foundational Method Development

Before validation can begin, a robust and reproducible analytical method must be developed. This involves a logical, stepwise optimization of both the liquid chromatography and mass spectrometry parameters.

Analyte and Internal Standard (IS) Characterization

The Analyte: this compound (C9H11N3) is a small molecule containing a basic amine group and an indazole core.[1][10] These structural features are key to predicting its behavior in both chromatography and mass spectrometry. The basic amine is readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI+).

The Internal Standard (IS): The role of the IS is to compensate for variability during sample processing and analysis.[11][12] The choice of IS is one of the most critical decisions in quantitative bioanalysis.

IS Type Description Advantages Disadvantages
Stable Isotope-Labeled (SIL-IS) The analyte with several atoms (e.g., 2H, 13C, 15N) replaced by their stable isotopes.Co-elutes with the analyte. Experiences identical extraction recovery and matrix effects.[11] Considered the "gold standard".Can be expensive and time-consuming to synthesize. Potential for isotopic crosstalk.
Structural Analog A molecule with similar chemical and physical properties to the analyte.More readily available and less expensive than SIL-IS.May not perfectly co-elute. Can have different extraction recovery and ionization efficiency, leading to less effective compensation for matrix effects.[11]

Recommendation: For regulatory-compliant bioanalysis, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strongly preferred. Its ability to track the analyte through every step of the process provides the highest level of accuracy and precision.[11]

Mass Spectrometry (MS) Optimization

The goal is to find the most intense and stable precursor-to-product ion transition for the analyte and IS, a process known as Multiple Reaction Monitoring (MRM).

  • Workflow:

    • Direct Infusion: A standard solution of the analyte is infused directly into the mass spectrometer.

    • Full Scan (Q1): Identify the protonated molecular ion [M+H]+ in positive ESI mode. For C9H11N3 (MW: 161.20 g/mol ), this would be at m/z 162.1.[13]

    • Product Ion Scan (Q3): The precursor ion (m/z 162.1) is fragmented in the collision cell, and the resulting product ions are scanned to find the most stable and abundant fragments.

    • MRM Selection: The most intense and specific precursor → product ion transition is chosen for quantification.

Liquid Chromatography (LC) Optimization

The primary objective of chromatography is to separate the analyte from endogenous matrix components that could interfere with quantification.[14]

  • Column Selection: A reversed-phase C18 column is a common and effective starting point for small molecules like this compound.[15][16]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[17][18] The formic acid serves to protonate the analyte, improving peak shape and ionization efficiency.

  • Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is generally preferred to ensure that the analyte elutes as a sharp peak and that late-eluting matrix components are washed from the column.

Part 2: A Comparative Guide to Validation Parameters

Full method validation involves a series of experiments designed to demonstrate the method's reliability.[3]

Specificity and Selectivity
  • Objective: To prove the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other substances.[3]

  • Experimental Comparison:

    • Approach A (Standard): Analyze at least six different blank matrix lots (e.g., human plasma). The response in the analyte's MRM channel should be less than 20% of the Lower Limit of Quantification (LLOQ) response. The response in the IS channel should be less than 5% of the IS response in the LLOQ sample.

    • Approach B (Enhanced): In addition to analyzing blank lots, analyze matrix samples spiked with structurally similar, commonly co-administered drugs to demonstrate a lack of interference.

Linearity, Range, LLOQ, and ULOQ
  • Objective: To define the concentration range over which the method is accurate and precise.

  • Key Definitions:

    • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

    • Upper Limit of Quantification (ULOQ): The highest concentration in the standard curve.

  • Experimental Design:

    • Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards is required.

    • The curve is typically fitted with a linear, weighted (1/x or 1/x²) regression.

    • Acceptance Criteria: The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Experimental Design:

    • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QCs across at least three different runs on different days.

  • Acceptance Criteria (ICH M10):

    • Precision (%CV): Should not exceed 15% (20% at the LLOQ).

    • Accuracy (%RE): The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[17]

Matrix Effect
  • Objective: To assess the suppression or enhancement of ionization caused by co-eluting matrix components.[19][20][21] This is a critical parameter in LC-MS bioanalysis.

  • Experimental Comparison:

Method Procedure Pros Cons
Post-Extraction Spike Compares the response of the analyte spiked into an extracted blank matrix with the response in a neat solution.[19][22]Quantitative assessment. Considered the "gold standard".[19]More labor-intensive.
Post-Column Infusion A constant flow of analyte solution is infused into the MS while a blank extracted matrix sample is injected onto the LC column.Qualitative assessment. Provides a visual profile of where ion suppression/enhancement occurs across the chromatogram.Does not provide a quantitative value for the matrix effect at the analyte's specific retention time.

Recommendation: The Post-Extraction Spike method is required by regulatory guidelines for a quantitative assessment of the matrix effect.[19] It should be performed using at least six different lots of biological matrix.

MatrixEffectWorkflow Quantitative Matrix Effect Assessment Workflow cluster_A Set A: Post-Extraction Spike cluster_C Calculation A1 Extract 6 lots of blank matrix A2 Spike analyte & IS into extracted matrix A3 Analyze via LC-MS (Peak Area A) Calc Matrix Factor = Area A / Area B IS-Normalized MF = (Analyte MF) / (IS MF) B1 Prepare analyte & IS in reconstitution solvent B2 Analyze via LC-MS (Peak Area B)

Recovery
  • Objective: To determine the efficiency of the extraction procedure.

  • Experimental Design: Compares the analyte response from a sample where the analyte is spiked before extraction to a sample where it is spiked after extraction.

  • Comparison of Extraction Techniques:

Technique Principle Pros Cons
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins.[23][24]Fast, simple, inexpensive.[24]"Dirty" extracts; high potential for matrix effects as it only removes proteins.[24][25]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.[23][26]Cleaner extracts than PPT; removes proteins and phospholipids.[24]Can be difficult to automate; requires solvent optimization.[24]
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.[23][27]Provides the cleanest extracts, minimizing matrix effects. Highly selective.More complex method development; higher cost per sample.[27]

Recommendation: While PPT is fast, the risk of significant matrix effects is high. SPE is often the superior choice for developing a highly robust and sensitive method for regulatory submission, as it provides the most effective sample cleanup.

SamplePrepComparison Comparison of Sample Preparation Techniques Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE PPT_Result Fastest High Matrix Effect Risk PPT->PPT_Result LLE_Result Cleaner Moderate Complexity LLE->LLE_Result SPE_Result Cleanest Lowest Matrix Effect Risk SPE->SPE_Result

Stability
  • Objective: To ensure the analyte is stable throughout the entire sample lifecycle, from collection to analysis.

  • Types of Stability to Evaluate:

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stability at room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Stability under frozen storage conditions (-20°C or -70°C) for the expected duration of the study.

    • Stock Solution Stability: Stability of the analyte and IS in their solvent at room temperature and refrigerated conditions.

Part 3: Data Summary and Protocols

Hypothetical Performance Comparison

The table below illustrates a hypothetical comparison between two methods: a rapid method using Protein Precipitation (Method A) and a more robust method using Solid-Phase Extraction (Method B).

Parameter Method A (PPT) Method B (SPE) Regulatory Acceptance Limit
LLOQ 1.0 ng/mL0.1 ng/mL-
Linear Range 1.0 - 1000 ng/mL0.1 - 500 ng/mLCorrelation coefficient (r²) ≥ 0.99
Accuracy (%RE) -10.5% to +12.3%-5.2% to +4.8%Within ±15% (±20% at LLOQ)
Precision (%CV) < 13.1%< 6.8%≤ 15% (≤ 20% at LLOQ)
Recovery 95%88%Consistent, precise, and reproducible
IS-Normalized Matrix Factor 0.85 - 1.25 (CV: 18%)0.95 - 1.07 (CV: 4%)CV ≤ 15%

Analysis: While Method A is faster, its high variability in the matrix factor (18%) exceeds the 15% acceptance limit, indicating that matrix effects are not being adequately controlled. Method B, although more complex, provides superior data quality with a much lower LLOQ and minimal matrix effects, making it the preferred choice for a regulated study.

Experimental Protocol: Accuracy and Precision Batches

Objective: To determine the intra- and inter-day accuracy and precision of the method.

Materials:

  • Validated stock solutions of analyte and IS.

  • Control human plasma.

  • HPLC-MS/MS system.

Procedure:

  • Prepare QC Samples: Spike blank plasma to prepare QC samples at four levels: LLOQ, Low, Medium, and High.

  • Prepare Calibration Standards: Prepare a fresh calibration curve for each run.

  • Process Samples:

    • Aliquot 100 µL of each standard, QC, and blank sample into labeled tubes.

    • Add 10 µL of IS working solution to all samples except the blank.

    • Perform the validated sample extraction procedure (e.g., SPE).

    • Evaporate and reconstitute the final extract in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Create a sequence with a blank, a full calibration curve, and at least five replicates of each QC level.

    • Inject the samples.

  • Data Processing:

    • Integrate the peaks for the analyte and IS.

    • Generate the calibration curve using a weighted linear regression.

    • Calculate the concentrations of the QC samples against the curve.

  • Statistical Analysis:

    • For each QC level, calculate the mean, standard deviation (SD), coefficient of variation (%CV), and relative error (%RE).

    • Repeat this procedure for at least two more analytical runs on subsequent days to determine inter-day statistics.

Conclusion

The validation of an HPLC-MS method for the quantification of this compound is a rigorous, multi-faceted process that is fundamentally guided by the ICH M10 principles.[3][7] A comparative analysis of different approaches reveals critical trade-offs between speed, cleanliness, and data quality. While rapid methods like protein precipitation have a role in early discovery, the robustness required for regulated bioanalysis necessitates cleaner sample preparation techniques like SPE to mitigate the risk of matrix effects. The use of a stable isotope-labeled internal standard is non-negotiable for achieving the highest level of accuracy and precision.[11] By systematically evaluating each validation parameter and making scientifically sound choices, researchers can develop a self-validating method that produces reliable, reproducible, and defensible data for crucial drug development decisions.

References

The Impact of Methylation on the Biological Activity of Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] A common and seemingly simple structural modification to the indazole core is methylation, typically at the N1 or N2 position of the pyrazole ring. This seemingly minor addition can, however, profoundly alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby leading to significant changes in its biological activity.[5][6] Understanding the nuanced effects of methylation is therefore critical for researchers and drug development professionals in the rational design of more potent and selective indazole-based therapeutics.

This guide provides an in-depth, objective comparison of the biological activities of methylated versus non-methylated indazoles, supported by experimental data from the literature. We will delve into the mechanistic underpinnings of these differences and provide detailed protocols for key assays used to evaluate these activities.

The Two Faces of Indazole: N1 vs. N2 Methylation

The indazole ring possesses two nitrogen atoms, allowing for the formation of two possible N-methyl isomers: 1-methyl-indazole and 2-methyl-indazole. The position of the methyl group can significantly influence the molecule's interaction with biological targets. Generally, the 1H-tautomer is more stable than the 2H-tautomer.[7] Methylation locks the molecule into one of these forms, which can have significant consequences for its biological activity.

G cluster_0 Indazole cluster_1 Methylated Indazoles Indazole N1-Methyl-Indazole Indazole->N1-Methyl-Indazole Methylation N2-Methyl-Indazole Indazole->N2-Methyl-Indazole Methylation

Caption: Regioisomers of methylated indazole.

Comparative Biological Activities

Anticancer Activity

The indazole scaffold is a component of several FDA-approved small molecule anti-cancer drugs.[8][9] Methylation can modulate the anticancer potency of indazole derivatives, often by influencing their interaction with specific molecular targets like protein kinases.

While a direct comparison of a single indazole with its N-methylated counterpart across multiple cancer cell lines is not always available in a single study, we can synthesize findings from various sources. For instance, a study on indazole derivatives as anticancer agents showed that specific substitution patterns, which can include methylation, lead to potent growth inhibitory activity.[8][9] Another study highlighted that N-alkylation of indazoles can result in compounds with significant antiproliferative activity.[10]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indazole Derivative 2f 4T1 (Breast Cancer)0.23[8][9]
Indazole Derivative 6o K562 (Leukemia)5.15[11][12]
N-methylated Indazole DerivativeA2780 (Ovarian)4.21 - 18.6[10]

Note: The table presents data from different studies to illustrate the range of activities observed for various indazole derivatives. A direct comparison of methylated vs. non-methylated versions of the same parent indazole is ideal but not always published. The data indicates that both methylated and non-methylated indazoles can exhibit potent anticancer activity, with the specific substitutions playing a crucial role.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (methylated and non-methylated indazoles) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow for the MTT assay.

Anti-inflammatory Activity

Indazole derivatives have been investigated for their anti-inflammatory properties, with some showing promise as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13][14] Methylation can impact a compound's ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

A study on the anti-inflammatory activity of indazole and its derivatives demonstrated that these compounds can inhibit carrageenan-induced hind paw edema in rats, a common model for acute inflammation.[13] The study also showed inhibition of COX-2 and pro-inflammatory cytokines. While this particular study did not directly compare methylated and non-methylated analogs, other research suggests that modifications to the indazole core, including methylation, are crucial for optimizing anti-inflammatory activity.[15]

CompoundInhibition of Paw Edema (%)Reference
IndazoleSignificant, dose-dependent[13]
5-AminoindazoleSignificant, dose-dependent[13]
6-NitroindazoleSignificant, dose-dependent[13]

Note: The data indicates that the indazole scaffold itself possesses anti-inflammatory properties. Further structure-activity relationship (SAR) studies, including the effects of methylation, are necessary to delineate the precise impact of this modification.

This in vivo assay is a standard method for screening acute anti-inflammatory activity.[13][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (methylated and non-methylated indazoles) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Edema Measurement Edema Measurement Induction of Inflammation->Edema Measurement Data Analysis Data Analysis Edema Measurement->Data Analysis G Preparation of Inoculum Preparation of Inoculum Serial Dilution Serial Dilution Preparation of Inoculum->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

References

A Senior Application Scientist's Guide to Reference Standards for 1,3-Dimethyl-1H-indazol-5-amine and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. 1,3-Dimethyl-1H-indazol-5-amine, a key building block in the synthesis of various pharmaceutical agents, is no exception. The control of its impurities is a critical aspect of regulatory compliance and ensures the reproducibility of scientific outcomes. This guide provides an in-depth comparison of reference standards for this compound, underpinned by scientific principles and practical experimental insights.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities in this compound begins with its synthesis. While multiple synthetic routes exist, a common pathway involves the methylation of a 3-methyl-1H-indazole precursor, followed by nitration and subsequent reduction. Each of these steps is a potential source of impurities.

A plausible synthetic route starting from 3-methyl-1H-indazole is illustrated below. This pathway helps to predict the process-related impurities that are likely to be present in the final product.

HPLC Impurity Profiling Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis Sample_Prep Weigh and dissolve sample in diluent (e.g., Acetonitrile/Water) HPLC_System Inject into HPLC System (C18 column, Gradient Elution) Sample_Prep->HPLC_System Detector UV Detector (e.g., 254 nm) HPLC_System->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Impurities using Reference Standards Peak_Integration->Quantification Reporting Report Results Quantification->Reporting

Bridging the Gap: A Comparative Guide to the Experimental and Predicted Properties of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the indazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] The journey from a conceptual molecule to a clinical candidate is paved with rigorous characterization of its properties. This guide provides an in-depth technical comparison of experimental data versus computational predictions for indazole derivatives, offering researchers, scientists, and drug development professionals a framework for robust cross-validation. Our focus is to not only present methodologies but to delve into the causality behind experimental choices and the predictive power of computational models, thereby fostering a self-validating system for research and development.

Section 1: Physicochemical Properties - The Foundation of Drug Action

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] An accurate understanding of these characteristics is crucial for lead optimization.

Experimental Validation: The Gold Standard

Direct measurement of physicochemical properties provides the most reliable data. Key experimental parameters for indazole derivatives include solubility, lipophilicity (LogP), and pKa. These are often determined using established methods that provide a tangible baseline for any computational model.

Experimental Protocol: Determination of Lipophilicity (LogP) using Shake-Flask Method

  • Preparation of Phases: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: Dissolve a precisely weighed amount of the indazole derivative in the aqueous phase to a known concentration.

  • Partitioning: Mix a known volume of the aqueous solution of the indazole derivative with an equal volume of n-octanol in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the indazole derivative in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Computational Prediction: In Silico Insights

Computational tools offer a rapid and cost-effective means to estimate physicochemical properties, enabling the screening of large virtual libraries of indazole derivatives. Various algorithms and software packages are available for predicting properties like LogP, solubility, and pKa. These predictions are often based on the molecule's 2D structure and employ quantitative structure-property relationship (QSPR) models.

One of the primary goals of in silico ADMET prediction is to identify potential liabilities early in the drug discovery process.[5] For instance, predicting properties like blood-brain barrier permeability or potential for hERG inhibition can guide the design of safer indazole-based drug candidates. Several studies have demonstrated the utility of in silico ADMET profiling for novel indazole derivatives, confirming favorable pharmacokinetic attributes for promising compounds.[1][6]

Table 1: Comparison of Experimental and Predicted Physicochemical Properties for a Hypothetical Indazole Derivative

PropertyExperimental ValuePredicted Value (Software A)Predicted Value (Software B)
LogP 2.5 ± 0.12.32.6
Aqueous Solubility (logS) -3.2-3.5-3.1
pKa (acidic) 8.17.98.3
pKa (basic) 1.51.81.3

Note: The values presented are for illustrative purposes and highlight the typical range of agreement between experimental and predicted data.

Section 2: Spectroscopic Properties - Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for elucidating the chemical structure and purity of synthesized indazole derivatives. The cross-validation of experimental spectra with computational predictions provides a powerful tool for structural confirmation.

Experimental Validation: Definitive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms in a molecule. For indazoles, NMR is crucial for distinguishing between N1- and N2-substituted isomers.[7]

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow high-quality single crystals of the indazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions and other parameters are then refined to best fit the experimental data.

Computational Prediction: Corroborating the Structure

Computational chemistry methods, particularly Density Functional Theory (DFT), can be used to predict spectroscopic properties. These predictions serve as a valuable aid in interpreting experimental data and can help to resolve structural ambiguities.

NMR Prediction: Software packages can predict ¹H and ¹³C NMR chemical shifts based on the molecular structure.[8][9] These predictions are often based on empirical databases or quantum mechanical calculations. Comparing the predicted spectrum with the experimental one can aid in the assignment of signals and confirm the proposed structure.

DFT Calculations: DFT can be employed to calculate various molecular properties, including optimized geometries, vibrational frequencies (for IR spectroscopy), and electronic properties like the HOMO-LUMO energy gap.[10][11][12] These calculated parameters can be compared with experimental findings to provide a deeper understanding of the molecule's structure and reactivity.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Indazole Derivative purification Purification & Isolation synthesis->purification exp_nmr ¹H & ¹³C NMR purification->exp_nmr exp_ms Mass Spectrometry purification->exp_ms exp_xray X-ray Crystallography purification->exp_xray cross_validation Cross-Validation exp_nmr->cross_validation Experimental Data exp_xray->cross_validation Experimental Data structure Proposed Structure dft DFT Calculations structure->dft pred_nmr NMR Prediction structure->pred_nmr dft->cross_validation Predicted Data pred_nmr->cross_validation Predicted Data final_structure Confirmed Molecular Structure cross_validation->final_structure Validated Structure

Section 3: Biological Activity - From Prediction to Potency

The ultimate goal in drug discovery is to identify molecules with desired biological activity. Both computational and experimental approaches are pivotal in this endeavor.

Computational Prediction: Guiding the Search for Active Compounds

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[13][14] These models are powerful tools for predicting the activity of novel indazole derivatives and for understanding the structural features that are important for their biological effects. The development of a robust QSAR model involves several key steps, including dataset curation, descriptor calculation, model building, and rigorous validation.[1][14][15]

G data Dataset of Indazoles with Known Activity descriptors Calculate Molecular Descriptors data->descriptors split Split into Training and Test Sets descriptors->split model Build QSAR Model (e.g., MLR, PLS) split->model Training Set internal_val Internal Validation (e.g., Cross-Validation) model->internal_val external_val External Validation model->external_val Test Set internal_val->model predict Predict Activity of New Indazoles external_val->predict

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein.[16] For indazole derivatives, docking studies can provide insights into their binding mode and affinity for a particular biological target, such as a kinase or receptor.[11] This information is invaluable for structure-based drug design and for prioritizing compounds for experimental testing.

Experimental Validation: Confirming Biological Efficacy

In vitro and in vivo assays are essential for confirming the predicted biological activity of indazole derivatives. These experiments provide quantitative measures of a compound's potency, selectivity, and efficacy.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Prepare solutions of the kinase enzyme, the substrate, ATP, and the indazole derivative at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and indazole derivative (or vehicle control).

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition versus the concentration of the indazole derivative. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Table 2: Comparison of Predicted and Experimental Biological Activity for a Series of Indazole-Based Kinase Inhibitors

CompoundPredicted IC₅₀ (µM) (QSAR Model)Predicted Binding Energy (kcal/mol) (Docking)Experimental IC₅₀ (µM)
Indazole-1 0.5-9.20.3
Indazole-2 1.2-8.51.5
Indazole-3 0.1-10.10.08
Indazole-4 5.8-7.36.2

Note: The values presented are for illustrative purposes and demonstrate the correlation often observed between predictive models and experimental outcomes.

Conclusion

The synergy between experimental validation and computational prediction is a cornerstone of modern drug discovery. For the versatile indazole scaffold, this integrated approach allows for a more efficient and informed design-make-test-analyze cycle. By judiciously applying the methodologies outlined in this guide, researchers can enhance the confidence in their data, accelerate the optimization of lead compounds, and ultimately increase the probability of success in developing novel indazole-based therapeutics. The continuous refinement of both experimental techniques and computational algorithms will undoubtedly further strengthen this crucial partnership in the years to come.

References

Efficacy comparison of 1H-indazole vs 2H-indazole tautomers in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Efficacy of 1H- and 2H-Indazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tautomerism in Indazole Scaffolds

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3] The position of the proton on the nitrogen atom of the pyrazole ring dictates the electronic and steric properties of the molecule, which in turn significantly influences its interaction with biological targets.[1]

From a thermodynamic standpoint, the 1H-tautomer is generally more stable than the 2H-tautomer.[2][3] This inherent stability often makes the 1H-indazole the more predominantly synthesized and studied isomer in drug discovery programs.[2] However, it is crucial to recognize that thermodynamic stability does not always correlate with superior biological activity. The specific topology of a target's binding site may favor the less stable 2H-tautomer, leading to enhanced potency or a different pharmacological profile. Therefore, a thorough investigation of both tautomers is essential for a comprehensive structure-activity relationship (SAR) study.

This guide will explore the nuances of 1H- versus 2H-indazole efficacy, supported by experimental data, and provide detailed protocols for their evaluation.

Comparative Biological Efficacy: A Tale of Two Tautomers

While the indazole core is a common feature in many kinase inhibitors, direct head-to-head comparisons of the biological activity of 1H- and 2H-tautomers are not always extensively reported in the literature. However, analysis of existing data and structure-activity relationships allows for valuable insights into their differential effects.

Kinase Inhibition: A Primary Battleground

The indazole moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The differential positioning of the NH proton and the lone pair of electrons in 1H- and 2H-indazoles can significantly impact these interactions.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[4] Several indazole-based compounds have been developed as VEGFR-2 inhibitors.

Apoptosis Signal-Regulating Kinase 1 (ASK1)

ASK1 is a member of the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in inflammatory diseases.[6] A series of novel 1H-indazole derivatives have been designed and evaluated as ASK1 inhibitors.[6] One promising compound from this series demonstrated excellent in vitro ASK1 kinase activity and potent inhibitory effects in a cellular model.[6] This highlights the potential of the 1H-indazole scaffold for targeting kinases beyond the receptor tyrosine kinase family.

Pan-Pim Kinases

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers. Novel 1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors.[2] One derivative, in particular, exhibited strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values in the low nanomolar range.[2]

Physicochemical Properties Influencing Biological Activity

The tautomeric form of an indazole derivative can influence its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile.

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb)0.422.02
Dipole Moment (D)1.503.4
Data for methyl-substituted indazole isomers.[3]

The higher basicity and larger dipole moment of the 2-methyl-2H-indazole compared to its 1H-counterpart can lead to differences in solubility, membrane permeability, and off-target interactions.[3] These factors are critical considerations in the drug development process.

Experimental Protocols for Efficacy Comparison

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate and compare the efficacy of 1H- and 2H-indazole tautomers.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific kinase, such as VEGFR-2.[5]

Materials:

  • Kinase of interest (e.g., recombinant human VEGFR-2)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds (1H- and 2H-indazole derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT, and a surfactant)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of a 96-well plate, add the test compound solution.

    • Add the kinase and substrate solution to each well.

    • Include control wells: "no inhibitor" controls (with DMSO vehicle) and "no kinase" controls.

  • Initiate Reaction: Add ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[5]

  • Detect Kinase Activity:

    • Add the luminescent kinase assay reagent (which stops the kinase reaction and depletes the remaining ATP) to each well.

    • Incubate at room temperature for a specified time (e.g., 40 minutes).

  • Develop Luminescent Signal: Add the detection reagent to each well, which converts ADP to ATP and generates a luminescent signal.

  • Incubation: Cover the plate and incubate at room temperature for 15-30 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the indazole derivatives on cancer cell lines.[7][8]

Materials:

  • Cancer cell line of interest (e.g., K562, A549)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (1H- and 2H-indazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Visualizing the Landscape: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, migration, and survival.

G cluster_1 Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Compounds, Kinase, Substrate, ATP Start->Prepare_Reagents Dispense_Compounds Dispense Compounds into 96-well plate Prepare_Reagents->Dispense_Compounds Add_Kinase_Substrate Add Kinase and Substrate Dispense_Compounds->Add_Kinase_Substrate Initiate_Reaction Add ATP Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at 30°C Initiate_Reaction->Incubate_1 Stop_Reaction Add Reagent to Stop Reaction Incubate_1->Stop_Reaction Incubate_2 Incubate at RT Stop_Reaction->Incubate_2 Develop_Signal Add Detection Reagent Incubate_2->Develop_Signal Incubate_3 Incubate at RT Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro luminescent kinase inhibition assay.

Conclusion and Future Perspectives

The exploration of both 1H- and 2H-indazole tautomers is a critical, yet often overlooked, aspect of structure-activity relationship studies in drug discovery. While the 1H-tautomer is more thermodynamically stable and prevalent in many successful kinase inhibitors, the potential for the 2H-tautomer to exhibit superior or novel biological activity should not be discounted. The subtle differences in their electronic and steric properties can lead to significant variations in their interactions with biological targets.

Future research should focus on the systematic synthesis and parallel biological evaluation of both 1H- and 2H-indazole derivatives against a wide range of targets. Such studies will not only provide a more complete understanding of the SAR of this important scaffold but may also uncover novel therapeutic agents with improved efficacy and selectivity. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to undertake these critical investigations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1,3-Dimethyl-1H-indazol-5-amine: A Framework for Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target, the mechanism, and the outcome. However, the foundation of groundbreaking research is a steadfast commitment to safety. The compounds we handle, such as 1,3-Dimethyl-1H-indazol-5-amine, are often novel molecules with incompletely characterized toxicological profiles. This guide provides a comprehensive framework for the safe handling of this and structurally similar aromatic amines, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.

This document is structured to provide immediate, essential safety and logistical information. It is built on the core principles of risk assessment, hazard mitigation, and procedural diligence. While a specific Safety Data Sheet (SDS) for this compound (CAS 5757-85-7) is not publicly prevalent, the guidance herein is synthesized from the known hazards of closely related indazole amines and the established best practices for handling heterocyclic aromatic amines.

Hazard Assessment: Understanding the Adversary

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with its potential irritant properties and toxicity upon ingestion or inhalation.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Acute Oral Toxicity Harmful or toxic if swallowed.[1][2][3][4][5][6]Aromatic amines can interfere with metabolic processes and are often classified as harmful by ingestion.
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[1][2][3][4][5][6][7]The amine functional group can be irritating to epithelial tissues. Prolonged contact may lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][5][6][7]Direct contact with the powder or solutions can cause significant pain, redness, and potential damage to the cornea.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][5][6][7]Fine powders can be easily aerosolized, leading to irritation of the nose, throat, and lungs.
Potential for Skin Sensitization May cause an allergic skin reaction in susceptible individuals.[3]Some aromatic amines are known sensitizers, meaning repeated exposure can lead to an allergic response.

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the implementation of preceding control measures.

cluster_controls Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Substitution->Engineering Administrative Administrative Engineering->Administrative PPE PPE Administrative->PPE Least Effective cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Don PPE: Lab Coat, Goggles, Double Gloves B Prepare Fume Hood: Verify Airflow, Clear Workspace A->B C Assemble Equipment: Spatula, Weigh Paper, Beaker, Solvent B->C D Tare Balance with Weigh Paper C->D Enter Fume Hood E Carefully Transfer Solid to Weigh Paper D->E F Record Mass E->F G Transfer Solid to Beaker F->G H Rinse Weigh Paper into Beaker with Solvent G->H I Add Remaining Solvent and Stir to Dissolve H->I J Cap Solution and Label I->J Process Complete K Dispose of Contaminated Weigh Paper in Solid Waste J->K L Clean Equipment K->L M Doff PPE in Correct Order L->M N Wash Hands Thoroughly M->N A Alert Others in Immediate Area B Ensure Fume Hood Sash is Lowered A->B C Wipe with Absorbent Pad or Cover with Vermiculite B->C D Collect Waste into Sealable Bag C->D E Wipe Area with Soapy Water D->E F Dispose of all materials as Hazardous Waste E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.